Benzolamide

Catalog No.
S520910
CAS No.
3368-13-6
M.F
C8H8N4O4S3
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzolamide

CAS Number

3368-13-6

Product Name

Benzolamide

IUPAC Name

5-(benzenesulfonamido)-1,3,4-thiadiazole-2-sulfonamide

Molecular Formula

C8H8N4O4S3

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C8H8N4O4S3/c9-18(13,14)8-11-10-7(17-8)12-19(15,16)6-4-2-1-3-5-6/h1-5H,(H,10,12)(H2,9,13,14)

InChI Key

PWDGTQXZLNDOKS-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Benzolamide; CL 11366; CL-11366; CL11366; W 1803; W-1803; W1803.

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)S(=O)(=O)N

The exact mass of the compound Benzolamide is 319.9708 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

benzolamide mechanism of action carbonic anhydrase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity

Benzolamide exerts its effects by inhibiting carbonic anhydrase activity. Here is a visual summary of its core mechanism and key structural feature:

G CO₂ + H₂O CO₂ + H₂O Carbonic Anhydrase\n(CA) Carbonic Anhydrase (CA) CO₂ + H₂O->Carbonic Anhydrase\n(CA) Reaction H⁺ + HCO₃⁻ H⁺ + HCO₃⁻ Carbonic Anhydrase\n(CA)->H⁺ + HCO₃⁻ Catalyzes This compound This compound This compound->Carbonic Anhydrase\n(CA) Inhibits Sulfonamide Group\n(Zn-binding) Sulfonamide Group (Zn-binding) This compound->Sulfonamide Group\n(Zn-binding) Contains

This compound inhibits CA by coordinating the active site zinc ion with its sulfonamide group, blocking the conversion of carbon dioxide and water to bicarbonate and protons [1].

  • Molecular Inhibition: As a sulfonamide derivative, this compound's primary sulfonamide group directly binds to the zinc ion in the CA active site, preventing the enzyme from catalyzing the reversible hydration of carbon dioxide [1].
  • Key Selectivity Feature: this compound is membrane-impermeant, meaning it does not readily cross cell membranes [2]. This restricts its action primarily to extracellular CA isoforms (such as the membrane-associated CA IV) rather than intracellular isoforms (like the cytosolic CA II) [2].

Functional Effects and Experimental Evidence

This compound's inhibition of extracellular CA produces significant physiological changes, particularly in the eye.

Physiological Process Effect of this compound Significance / Implication
Subretinal Fluid Absorption Significantly enhances absorption rate [2] Promotes resolution of retinal detachments.
Retinal Adhesiveness Slows the failure of adhesion post-injury [2] May help stabilize the retina.

Experimental Protocols for Investigation

Researchers use specific methodologies to study this compound's effects on retinal function.

G A In vivo Rabbit Model B Create Retinal Detachment A->B C Measure Detachment Height B->C F Quantify Retinal Adhesiveness B->F Post-enucleation D IV Inject this compound C->D E Measure Fluid Absorption D->E G Functional Data E->G F->G

Workflow for in vivo experiments studying this compound's effects on retinal detachment [2].

  • In vivo Functional Assay: This protocol measures this compound's ability to enhance subretinal fluid absorption and retinal adhesiveness in an animal model [2].
  • Molecular Dynamics (MD) Simulation: While not specifically reported for this compound in the search results, MD simulation is a standard method to study drug binding. The general protocol involves simulating the interaction between a CA inhibitor and its protein target over time (e.g., 100 ns) to analyze binding stability and interactions [3].

Research Implications and Potential

This compound's value in research and potential therapy stems from its unique physicochemical property of being membrane-impermeant.

  • A Tool for Isoform Function: this compound helps delineate the specific physiological roles of extracellular CA isoforms versus intracellular ones [2].
  • Therapeutic Potential: Membrane-specific CA inhibitors like this compound may offer clinical benefits for conditions like retinal detachment while potentially minimizing systemic side effects associated with older, membrane-permeant inhibitors [2].

References

what is benzolamide used for in research

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Protocols

The primary evidence for benzolamide's efficacy in AMS comes from a robust field study. The methodology and results from key experiments are detailed below.

1. High-Altitude Field Study on AMS Prophylaxis

This study evaluated the effectiveness of this compound versus a placebo during a high-altitude trek [1] [2].

  • Objective: To test if this compound improves arterial oxygenation and reduces AMS incidence during ascent to 5340 m[cite:2].
  • Subjects & Design: 25 volunteers on a trek to Everest Base Camp; randomized, double-blind, placebo-controlled trial [1].
  • Drug Regimen: 100 mg this compound or matching placebo orally twice daily [1].
  • Dosing Schedule: Started one day before leaving Kathmandu (1250 m) and continued during the trek [1].
  • Ascent Profile: Conservative climb, no more than 300 m per day above 3000 m, with rest days [1].
  • Primary Measurements:
    • Arterial Oxygenation: Measured each morning and evening via pulse oximetry [1].
    • AMS Severity: Assessed using the Lake Louise consensus questionnaire [1].
    • Blood Gases: Arterialized capillary blood was analyzed at base camp in a subset of subjects [1].
  • Key Quantitative Results:
    • Oxygenation: this compound group maintained 3-6% higher arterial oxygen saturation at all altitudes above 4200 m[cite:2].
    • AMS: this compound reduced AMS severity by approximately 50% compared to placebo[cite:2].

2. Sea-Level Studies on Side Effects

These studies directly compared the CNS side effect profiles of this compound and acetazolamide [1].

  • Objective: To rigorously compare the physiological actions and psychomotor side effects of this compound and acetazolamide [1].
  • Study Designs: Two separate, placebo-controlled, randomized, double-blind, crossover studies [1].
  • Interventions:
    • Study 1: Single doses of placebo, acetazolamide (250 mg), and acetazolamide (1000 mg) [1].
    • Study 2: Single doses of placebo, acetazolamide (500 mg), this compound (200 mg), and lorazepam (2 mg) as an active CNS comparator [1].
  • Measurements:
    • Renal Function: Urine collection and analysis [1].
    • Acid-Base Physiology: Arterialized capillary blood gas analysis [1].
    • Psychomotor Effects: A battery of psychometric tests [1].
  • Key Findings:
    • This compound and acetazolamide produced equal physiological effects on renal function and acid-base balance[cite:2].
    • This compound caused fewer CNS side effects than any dose of acetazolamide[cite:2].
    • The psychomotor side effects of acetazolamide were dose-dependent[cite:2].

Mechanism of Action & Pharmacological Rationale

This compound's research utility stems from its specific chemical properties and mechanism of action, illustrated below.

G This compound This compound CA_Enzyme CA_Enzyme This compound->CA_Enzyme Inhibits Bicarbonate_Reabsorption Bicarbonate_Reabsorption CA_Enzyme->Bicarbonate_Reabsorption Reduces Metabolic_Acidosis Metabolic_Acidosis Bicarbonate_Reabsorption->Metabolic_Acidosis Causes Ventilatory_Stimulus Ventilatory_Stimulus Metabolic_Acidosis->Ventilatory_Stimulus Stimulates Improved_Oxygenation Improved_Oxygenation Ventilatory_Stimulus->Improved_Oxygenation Results in

This compound mechanism for improving high-altitude oxygenation

  • High Hydrophilicity: this compound is highly hydrophilic, preventing easy penetration of cell membranes and the blood-brain barrier [1] [3]. This limits its action mainly to the kidneys and other organs with accessible carbonic anhydrase, reducing central nervous system side effects [4] [1].
  • Potent Renal Action: The kidneys are highly sensitive to this compound. Organic acid transporters in the renal tubule actively concentrate the drug, allowing for full inhibition of renal carbonic anhydrase even at low doses [1]. This inhibition reduces bicarbonate reabsorption, leading to bicarbonate diuresis and mild metabolic acidosis [5].
  • Isoenzyme Specificity in Research: Due to its poor cell membrane penetration, this compound acts as a relatively specific inhibitor of the membrane-bound carbonic anhydrase IV (CA IV) isoenzyme in living tissue [4]. This makes it a valuable tool for dissecting the specific physiological roles of CA IV, distinct from the intracellular CA II isoenzyme [4].

Comparison with Acetazolamide

Acetazolamide is the standard carbonic anhydrase inhibitor for AMS prophylaxis. The following table contrasts the two drugs based on the available research data.

Feature This compound Acetazolamide
Lipophilicity Highly hydrophilic (low) [1] [3] More lipophilic [1]
CNS Penetrance Low, limited [1] [3] High [1]
Potency (CA Inhibition) ~10x more potent [1] Standard potency
Primary Research Advantage Fewer CNS side effects; specific CA IV inhibition [4] [1] Well-established efficacy; FDA-approved for AMS [5]
Clinical/Licensing Status Orphan drug, not licensed in the U.S. [4] [1] Licensed and widely available [5]

Future Research Directions

Current evidence positions this compound as a promising candidate for AMS prophylaxis with a potential superior side-effect profile. Future research is needed to:

  • Conduct larger clinical trials to confirm efficacy and establish optimal dosing [1].
  • Explore its therapeutic potential in other conditions where membrane-bound CA IV plays a role or where CNS side effects of current CA inhibitors are problematic [4].

References

benzolamide pharmacokinetics and pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

A Gap in the Literature and How to Proceed

The most relevant document, from PubChem, is a basic identifier entry for benzolamide (CID 18794) and does not contain the detailed PK/PD data required for a technical guide [1].

While other sources offer excellent, in-depth reviews on carbonic anhydrase inhibitors (CAIs) like acetazolamide, they mention this compound only in the context of the drug class without providing its specific parameters [2]. Recent research articles also focus on newly synthesized compounds rather than established drugs like this compound [3].

Your most efficient path forward is to query specialized pharmacological databases. PubChem is a valuable starting point, and you can use the provided Compound ID (CID) to find more information.

Resource Name Primary Use This compound Identifier Expected Information
PubChem Chemical compound database CID 18794 [1] Molecular structure, basic properties, links to other DBs
Pharmacokinetic & Pharmacodynamic Databases
Pharmacokinetics Knowledge Base (PK-DB) Clinical & pre-clinical PK data - Concentration-time profiles, PK parameters
IUPHAR/BPS Guide to Pharmacology Drug targets & quantitative effects - PD data, dose-response, mechanisms of action

Experimental Protocol for CA Inhibition

Since the search results included detailed methodologies for evaluating carbonic anhydrase inhibitors, the following workflow outlines a standard experimental protocol for determining the inhibitory activity (IC₅₀) of a compound like this compound, which is a key pharmacodynamic measure [3].

G Start Start Experiment Prep Prepare Enzyme Solution (hCA Isozyme e.g., hCA-II) Start->Prep Sub Prepare Substrate Solution (4-Nitrophenyl acetate in buffer) Prep->Sub Incubate Incubate Enzyme with Varying Inhibitor Concentrations Sub->Incubate Initiate Initiate Reaction by Adding Substrate Incubate->Initiate Monitor Monitor Hydrolysis (Kinetic absorbance reading at 348 nm) Initiate->Monitor Calculate Calculate Reaction Velocity (Enzyme activity per unit time) Monitor->Calculate Analyze Analyze Dose-Response (Fit data to calculate IC₅₀ value) Calculate->Analyze End End Analyze->End

Experimental workflow for determining carbonic anhydrase inhibitor potency

References

benzolamide hydrophilic properties cell membrane penetration

Author: Smolecule Technical Support Team. Date: February 2026

The Shift in Understanding Benzolamide's Permeability

The table below summarizes the evolution of the scientific consensus on this compound's membrane permeability.

Aspect Historical / Textbook Classification Current Experimental Evidence
General Permeability Often described as membrane-impermeant [1]. Now recognized as membrane-permeant [1].
Key Evidence Based on its hydrophilic, sulfonamide nature. Direct testing on red blood cells and porcine retinal arteries [1].
Comparative Permeability Used as an impermeant control vs. permeant CAIs (e.g., acetazolamide). Penetrates red blood cell membranes as efficiently as acetazolamide [1].
Functional Consequence Believed to act primarily on extracellular CA isoforms. Its vasodilatory effect requires crossing the membrane to inhibit intracellular CA isoforms [1].

This reassessment is critical because this compound's ability to act on intracellular targets, such as in vascular smooth muscle cells, is a key mechanism for its vasodilatory effects observed in studies on porcine retinal arteries [1].

Experimental Evidence and Protocols

The pivotal evidence comes from a 2023 study that directly investigated the vasodilatory mechanism of carbonic anhydrase inhibitors (CAIs). The core methodology and finding are summarized below [1].

G Start Start: Isolate porcine retinal arteriolar segments A Pre-contract vessels using U-46619 (10⁻⁶ M) Start->A B Apply cumulative doses of membrane-impermeant CAIs (10⁻⁶ M to 10⁻³ M) A->B C No significant change in vessel wall tension B->C D Apply single dose of This compound (10⁻³ M) C->D E Rapid and complete vasodilation observed D->E F Conclusion: Membrane permeability is required for vasodilation E->F

Key Experimental Detail:

  • Membrane-Impermeant CAIs Used for Comparison: The study synthesized and tested four positively charged, bis-guanidine moiety-containing CAIs (CAI 1-4). Their high polarity and charge prevent them from crossing lipid bilayers, making them true membrane-impermeant controls [1].
  • Critical Finding: None of these impermeant CAIs induced vasodilation, while this compound consistently produced full and rapid dilation. This contrast provides direct proof that this compound's action is contingent upon its ability to access the intracellular compartment [1].

Structural and Property Context of Sulfonamide CAIs

This compound belongs to the sulfonamide class of carbonic anhydrase inhibitors. While specific computational data for this compound was not located in the search results, insights can be drawn from studies on the closely related drug brinzolamide.

A 2025 computational study on brinzolamide provides context on the properties of this drug class [2]:

  • Solubility: Brinzolamide has low water solubility (approximately 0.4 mg/mL at neutral pH), which influences its formulation as a suspension rather than a solution [2].
  • pKa and Ionization: The molecule possesses pKa values that allow it to act as either an acid or a base, meaning its charge and hydrophilicity can vary with the physiological environment [2].

These properties underscore that "hydrophilicity" is not an absolute barrier to membrane permeation. A molecule's overall size, shape, and ionization state are critical determinants of its passive diffusion or potential interaction with active transport systems.

The reassignment of this compound from a membrane-impermeant to a membrane-permeant compound has profound implications for drug design. It clarifies that intracellular CA isoforms are valid therapeutic targets and that future designs of CAIs must carefully account for membrane permeability to achieve the desired physiological effect.

References

benzolamide Ki value carbonic anhydrase isoforms

Author: Smolecule Technical Support Team. Date: February 2026

Known Benzolamide Inhibition Data

The search results yielded one relevant data point from a 1984 study on skeletal muscle, which should be considered with caution due to its age [1]:

Isoform / Context IC₅₀ / Relative Potency Citation
Extracellular CA in skeletal muscle IC₅₀ of 10⁻⁵ M (10 µM) [1]
Comparison (Acetazolamide) IC₅₀ of 10⁻⁶ M (1 µM) [1]

This study concluded that this compound was less potent than acetazolamide in that specific experimental model [1]. No newer or broader Ki data for this compound across other human carbonic anhydrase isoforms (like CA I, II, IX, XII) were located in the search results.

Experimental Protocols for Ki Determination

The provided search results detail standard methodologies used for determining carbonic anhydrase inhibition, which are relevant for contextualizing how Ki values like those for this compound are typically obtained [2].

Stopped-Flow CO₂ Hydrase Assay

This method is considered a gold standard for measuring the catalytic activity of carbonic anhydrases.

  • Principle: This assay directly measures the enzyme's ability to catalyze the hydration of CO₂ to bicarbonate and a proton, which is its primary physiological reaction [2].
  • Workflow: Rapidly mix CO₂-saturated buffer with an enzyme-inhibitor solution and use a pH-sensitive indicator to track the reaction kinetics [2].
  • Data Analysis: Initial reaction rates are measured at various inhibitor concentrations and globally fitted to a kinetic model to determine the inhibition constant (Ki) [2]. Lineweaver-Burk plots are used to confirm the mode of inhibition [2].
Esterase Activity Assay (4-NPA Assay)

This is a common, simpler method often used for initial screening and IC₅₀ determination.

  • Principle: CAs can also hydrolyze synthetic esters, like 4-nitrophenyl acetate (4-NPA). Inhibition reduces the rate of hydrolysis, which is measured spectrophotometrically [3].
  • Workflow: The enzyme is pre-incubated with the inhibitor in a multi-well plate. The reaction is started by adding 4-NPA, and the generation of the 4-nitrophenolate product is monitored by its absorbance at 400 nm [3].
  • Data Analysis: Initial velocities are plotted against inhibitor concentration to generate a dose-response curve, from which the IC₅₀ value is calculated [3]. IC₅₀ can be converted to Ki using established equations.

The following diagram illustrates the core workflow common to these kinetic assays:

Start Start EnzymePrep Enzyme & Inhibitor Preparation Start->EnzymePrep AssayType Assay Type Selection EnzymePrep->AssayType Hydration Stopped-Flow CO₂ Hydration AssayType->Hydration Esterase Esterase Activity (4-NPA) AssayType->Esterase DataCollection Kinetic Data Collection Hydration->DataCollection Esterase->DataCollection Analysis Data Analysis (Ki/IC₅₀) DataCollection->Analysis End End Analysis->End

References

benzolamide research applications glaucoma seizures

Author: Smolecule Technical Support Team. Date: February 2026

Benzolamide in Glaucoma Research

This compound is investigated in glaucoma due to its action as a carbonic anhydrase inhibitor (CAI). Unlike other CAIs, its high hydrophilicity limits cell membrane penetrance, resulting in a more targeted effect [1].

The table below summarizes the core research findings and proposed mechanisms for this compound in glaucoma:

Aspect Research Findings & Mechanism
Primary Mechanism Potent inhibition of carbonic anhydrase, particularly the membrane-bound isoform CA IV [1].
Therapeutic Goal Reduce intraocular pressure (IOP) by slowing aqueous humor production via inhibition of bicarbonate ion production [2].
Key Advantage High hydrophilicity minimizes penetration into cells and the central nervous system (CNS), leading to fewer systemic side effects (e.g., headache, nausea) compared to acetazolamide [3] [1].
Evidence & Context Research framework explores cellular response to stiffness in eye's drainage tissue (trabecular meshwork); this compound's targeted action aligns with focus on specific cellular mechanisms [4]. Neuroinflammation is a key factor in glaucoma, and inhibition of inflammatory toxicity is a complementary treatment strategy [5].

Experimental Data and Protocols

Here is a summary of key experimental methodologies and findings from research involving carbonic anhydrase inhibitors in relevant models.

Table: Experimental Models and Key Findings
Study Focus Model/Protocol Key Parameters & Findings

| CAI Efficacy & Side Effects [3] | Human field study at high altitude; sea-level lab studies. | Dose: 100 mg this compound twice daily. Outcome: Improved arterial oxygenation; reduced AMS severity by ~50% versus placebo. Finding: Fewer CNS side effects than acetazolamide. | | Ocular Formulation Safety & Efficacy [2] | In vitro and in vivo models for ophthalmic drug formulation testing. | Tests: MTT assay (cell viability), HET-CAM (irritation), Draize test (eye tolerance). Finding: Novel formulations with lower drug concentrations showed acceptable safety and efficacy profiles in rabbit eyes. |

Experimental Workflow for Ocular Therapeutics

The diagram below outlines a generalized experimental workflow for evaluating a new ocular therapeutic, integrating key tests mentioned in the research [2].

Formulation Development Formulation Development In Vitro Cytotoxicity (MTT Assay) In Vitro Cytotoxicity (MTT Assay) Formulation Development->In Vitro Cytotoxicity (MTT Assay) Irritation Potential (HET-CAM Test) Irritation Potential (HET-CAM Test) In Vitro Cytotoxicity (MTT Assay)->Irritation Potential (HET-CAM Test) In Vivo Tolerance (Draize Test) In Vivo Tolerance (Draize Test) Irritation Potential (HET-CAM Test)->In Vivo Tolerance (Draize Test) Therapeutic Efficacy (IOP Measurement) Therapeutic Efficacy (IOP Measurement) In Vivo Tolerance (Draize Test)->Therapeutic Efficacy (IOP Measurement)

Workflow for preclinical ocular drug safety and efficacy evaluation.

  • Formulation Development: Researchers create the drug formulation, optimizing components for stability and delivery [2].
  • In Vitro Cytotoxicity (MTT Assay): This test evaluates baseline cellular toxicity. Human retinal pigment epithelial (RPE) cells are exposed to the formulation, and cell viability is calculated [2].
  • Irritation Potential (HET-CAM Test): The Hen's Egg Test-Chorioallantoic Membrane assesses the potential of a substance to cause irritation or damage to blood vessels, simulating eye membrane response [2].
  • In Vivo Tolerance (Draize Test): The formulation is applied to rabbit eyes and monitored for signs of redness, swelling, or other irritations over a period (e.g., 24 hours) to ensure it is well-tolerated [2].
  • Therapeutic Efficacy (IOP Measurement): The final step involves measuring the drug's ability to lower Intraocular Pressure (IOP) in an animal model (e.g., normotensive or hypertensive rabbits) to confirm its therapeutic effect [2].

Detailed Experimental Protocols

For researchers aiming to replicate or design studies based on the reviewed literature, here are more detailed protocols for key experiments.

MTT Assay for Cytotoxicity [2]
  • Cell Line: Human retinal pigment epithelial (RPE) cells.
  • Procedure:
    • Culture cells in 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
    • Prepare different concentrations (e.g., 0.1%, 0.5%, 1% V/V) of the test formulation diluted with fresh medium.
    • Expose the cells to these formulations and incubate for 1 hour.
    • Add fresh medium containing 50 μg/ml of MTT dye and incubate for 3 hours.
    • Carefully remove the medium, dissolve the formed formazan crystals in DMSO, and measure the absorbance at 550 nm.
  • Data Analysis: Calculate cell viability as a percentage relative to the control groups.
HET-CAM Test for Irritation Potential [2]
  • Biological Model: Fertilized hen eggs.
  • Procedure:
    • Incubate eggs at 37 ± 0.5°C and 66 ± 5% relative humidity for 8 days, rotating them every 12 hours.
    • On day 8, carefully open the eggshell to expose the chorioallantoic membrane (CAM).
    • Apply 0.3 ml of the test substance directly onto the CAM.
    • Observe the CAM for 5 minutes for any toxic effects, such as hemorrhage, lysis (vessel disintegration), or coagulation.
  • Scoring: The time until each of these events occurs is recorded and used to calculate an irritation score.

Research Application Note

Your search specifically mentioned seizures, but no research was found linking this compound to seizure applications. Current research on drug-resistant epilepsy focuses on other mechanisms and compounds [6] [7]. For instance, the recently approved antiseizure medication cenobamate works by inhibiting persistent sodium currents and modulating GABA-A receptors [6]. Animal models like the 6 Hz corneal stimulation test and amygdala-kindled rats are used to study drug-resistant seizures [7] [8].

The available evidence positions this compound as a compelling candidate for targeted glaucoma therapy. Its unique physicochemical properties may offer a superior side-effect profile, making it a valuable tool for probing specific carbonic anhydrase isoforms and developing better-tolerated drugs.

References

Comprehensive Technical Review: Benzolamide as a Selective Renal Carbonic Anhydrase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Historical Development

Benzolamide (CL-11,366) is a sulfonamide-based carbonic anhydrase inhibitor first synthesized over five decades ago but remains an orphan drug that has never been commercially licensed in the United States or most countries. Despite its limited clinical adoption, this compound has attracted sustained scientific interest due to its unique pharmacological properties that differentiate it from other carbonic anhydrase inhibitors like acetazolamide. This compound's molecular structure incorporates hydrophilic characteristics that significantly limit its membrane permeability, resulting in a predominantly renal action with minimal penetration into intracellular compartments including the central nervous system [1] [2].

The historical development of this compound represents an important chapter in the evolution of carbonic anhydrase inhibitors, with early human studies published in 1969 demonstrating its potent and selective renal effects [3]. Throughout the 1970s-1990s, research continued intermittently, primarily focusing on its renal pharmacological properties and potential applications in respiratory and metabolic disorders. More recently, renewed interest has emerged in this compound's potential therapeutic applications, particularly for altitude sickness prophylaxis and ophthalmological conditions, where its selective action may offer advantages over conventional carbonic anhydrase inhibitors [1] [4]. Despite promising clinical results, regulatory approval and commercial development have remained limited, maintaining this compound's status as a valuable research tool with unfulfilled clinical potential.

Pharmacological Properties and Pharmacokinetics

Basic Pharmacokinetic Parameters

This compound demonstrates distinct pharmacokinetic properties that underlie its unique clinical profile. The drug is administered orally and exhibits relatively rapid absorption, reaching peak plasma concentrations within 2-4 hours after administration. This compound's hydrophilic nature significantly influences its distribution characteristics, limiting penetration into cellular compartments including red blood cells and the central nervous system. At standard therapeutic doses, this compound does not achieve significant concentrations in red blood cells for approximately 24 hours or more after administration, in stark contrast to the more lipophilic acetazolamide which rapidly penetrates biological membranes [5].

The elimination profile of this compound demonstrates multi-compartment characteristics with substantially different half-lives in various biological compartments. In plasma, the drug decays with a half-life averaging approximately 4 hours, while in red blood cells, the elimination half-life extends to approximately 5 days [5]. This differential elimination pattern reflects this compound's distinct binding properties to carbonic anhydrase isozymes in different tissues. Renal excretion represents the primary elimination pathway, with urinary recovery accounting for 16-52% (averaging 31%) of orally administered doses within the first 24 hours [5]. The relatively high variability in urinary recovery may reflect individual differences in organic acid transporter activity or other physiological factors influencing renal handling.

Pharmacokinetic and Pharmacodynamic Data

Table 1: Key Pharmacokinetic Parameters of this compound

Parameter Value Conditions Source
Time to Peak Plasma Concentration 2-4 hours Oral administration [5]
Plasma Half-Life ~4 hours After oral administration [5]
Red Blood Cell Half-Life ~5 days After oral administration [5]
Urinary Recovery (24h) 31% (range 16-52%) Of oral dose [5]
Primary Action Site Renal tubules Via organic acid transporters [1]

Table 2: Pharmacodynamic Effects of this compound at Therapeutic Doses

Effect Magnitude Conditions Source
Decrease in Plasma Bicarbonate 4-5 mM reduction 3 mg/kg oral dose [5]
Improvement in Daytime SaO₂ at Altitude 81% to 85% 4400m altitude [6]
Improvement in Nocturnal SaO₂ at Altitude 76% to 80% 4400m altitude [6]
Reduction in Periodic Breathing at Altitude 75% decrease During sleep at 4400m [6]
Reduction in AMS Severity ~50% reduction Himalayan trek to 5340m [1]

This compound's concentration-response relationship demonstrates that a dose of 3 mg/kg orally produces a full bicarbonate diuresis accompanied by increased excretion of sodium and potassium [5]. The resulting metabolic acidemia is sustained upon repeated dosage every 12 hours, creating a persistent mild metabolic acidosis that drives the drug's ventilatory stimulant effects. The major systemic effects observed at this dose include significant reductions in plasma bicarbonate (by 4-5 mM), blood pH, and arterial and mixed venous CO₂ tensions, along with elevation of arterial O₂ tension [5]. Importantly, at standard therapeutic doses, there is no evidence of significant interference with red blood cell carbonic anhydrase activity, reflecting this compound's limited cellular penetration [5].

Mechanism of Action and Physiological Effects

Renal Carbonic Anhydrase Inhibition

This compound's primary mechanism of action centers on potent inhibition of renal carbonic anhydrase, specifically the CA II and CA IV isoforms present in the nephron. The drug achieves selective renal action despite its hydrophilic nature through active uptake by organic acid transporters in the renal proximal tubule that concentrate the drug intracellularly and in the tubular fluid [1]. This transporter-mediated accumulation enables complete inhibition of renal carbonic anhydrase even at low systemic doses. The enzymatic inhibition disrupts the normal reclamation of bicarbonate ions in the proximal tubule, leading to bicarbonate diuresis and subsequent development of a mild metabolic acidosis (decreased plasma bicarbonate by 4-5 mM) [5].

The metabolic acidosis generated by this compound administration serves as the primary stimulus for the drug's downstream physiological effects. By lowering blood pH, this compound stimulates ventilation through activation of peripheral and central chemoreceptors, resulting in increased minute ventilation and elevated arterial oxygen tension [5] [6]. This ventilatory stimulation underlies this compound's therapeutic efficacy in conditions like acute mountain sickness and periodic breathing during sleep at high altitude. The renal specificity of this compound distinguishes it from other carbonic anhydrase inhibitors; whereas acetazolamide freely penetrates multiple tissues including the central nervous system and red blood cells, this compound's effects are predominantly renal due to its limited membrane permeability [1].

G This compound This compound OrganicAcidTransporters OrganicAcidTransporters This compound->OrganicAcidTransporters Oral Administration RenalCAInhibition RenalCAInhibition OrganicAcidTransporters->RenalCAInhibition Renal Concentration BicarbonateDiuresis BicarbonateDiuresis RenalCAInhibition->BicarbonateDiuresis MetabolicAcidosis MetabolicAcidosis BicarbonateDiuresis->MetabolicAcidosis VentilatoryStimulation VentilatoryStimulation MetabolicAcidosis->VentilatoryStimulation ImprovedOxygenation ImprovedOxygenation VentilatoryStimulation->ImprovedOxygenation ReducedPeriodicBreathing ReducedPeriodicBreathing ImprovedOxygenation->ReducedPeriodicBreathing AMSReduction AMSReduction ImprovedOxygenation->AMSReduction

Figure 1: Mechanism of this compound's Renal Action and Systemic Effects - This diagram illustrates the sequence of events from this compound administration to its ultimate therapeutic effects, highlighting the central role of renal carbonic anhydrase inhibition and subsequent metabolic acidosis in driving ventilatory stimulation.

Tissue-Specific Enzyme Inhibition

The isoenzyme selectivity of this compound has been a subject of extensive investigation and some controversy. Initially characterized as a membrane-impermeant inhibitor, this compound was believed to selectively target membrane-bound carbonic anhydrase isoforms (particularly CA IV) while sparing intracellular enzymes [4] [7]. This purported selectivity was thought to explain this compound's effects on retinal pigment epithelium functions, including enhanced subretinal fluid absorption and improved retinal adhesiveness, effects similar to those observed with acetazolamide despite limited cellular penetration [4]. However, more recent evidence challenges the simple membrane-impermeant classification, suggesting this compound can penetrate certain cellular compartments, though with different kinetics than more lipophilic inhibitors [8].

The clinical implications of this compound's tissue distribution profile are significant, particularly regarding its side effect spectrum. By limiting penetration into the central nervous system, this compound demonstrates reduced neuropsychiatric side effects compared to acetazolamide, symptoms that often overlap with and potentially confound the diagnosis of acute mountain sickness [1]. This advantageous side effect profile was demonstrated in rigorous double-blinded studies comparing this compound against multiple acetazolamide doses and lorazepam as an active comparator for CNS effects [1]. The dose-dependent psychomotor effects observed with acetazolamide were notably absent with this compound, supporting its potential superiority for conditions where CNS side effects are problematic [1].

Experimental Evidence and Research Findings

High Altitude Physiology Studies

The efficacy of this compound in preventing acute mountain sickness and improving oxygenation at high altitude has been demonstrated in multiple controlled studies. In a landmark field study conducted during a Himalayan trek to Everest Base Camp (5340 m), 25 subjects received either this compound (100 mg twice daily) or placebo in a randomized, double-blind design [1]. The this compound-treated subjects maintained superior arterial oxygenation (3-6% higher at all altitudes above 4200 m) compared to placebo-treated subjects and experienced an approximately 50% reduction in AMS severity [1]. These clinical benefits were achieved with fewer side effects than typically observed with acetazolamide, addressing an important limitation of the current standard prophylactic therapy.

Ophthalmology Applications

This compound has demonstrated significant potential in ophthalmological research, particularly in modulating subretinal fluid dynamics. In controlled studies using rabbit models, this compound administration at doses of 20-40 mg/kg enhanced subretinal fluid absorption, increasing the absorption rate from a baseline of 0.04 μL/mm²/h to approximately 0.14 μL/mm²/h [4]. This effect was equivalent to that achieved with acetazolamide (20 mg/kg), which increased absorption to 0.13 μL/mm²/h, despite this compound's more limited tissue distribution [4]. Both compounds also significantly slowed the post-enucleation failure of retinal adhesiveness, suggesting an important role for membrane-bound carbonic anhydrase inhibition in regulating retinal pigment epithelium function.

Further investigation into the cellular mechanisms underlying these effects revealed that this compound administration decreases subretinal pH and volume in the perfused chick retina-RPE-choroid preparation [7]. Basal perfusion with this compound induced acidification of the subretinal space by 0.02-0.04 pH units within 60 seconds and reduced calculated subretinal space volume by 40% within 8-10 minutes [7]. These effects were equivalent to those observed with acetazolamide, leading researchers to conclude that inhibition of membrane-bound carbonic anhydrase at the basolateral membrane of the retinal pigment epithelium is sufficient to decrease subretinal pH and volume, representing a potentially important clinical mechanism for managing subretinal and intraretinal fluid accumulation [7].

G StudyDesign StudyDesign AltitudeStudy High Altitude Field Study (5340 m) StudyDesign->AltitudeStudy SLStudies Sea Level Controlled Studies StudyDesign->SLStudies SubjectRandomization SubjectRandomization BenzolamideGroup This compound 100 mg bid SubjectRandomization->BenzolamideGroup PlaceboGroup Placebo Group SubjectRandomization->PlaceboGroup Intervention Intervention Measurements Measurements AMSAssessment AMS Symptoms (Lake Louise Score) Measurements->AMSAssessment Oxygenation Arterial Oxygen Saturation Measurements->Oxygenation Outcomes Outcomes ImprovedOxygenation ↑ Oxygenation (3-6% SaO₂) Outcomes->ImprovedOxygenation ReducedAMS ↓ AMS Severity (~50%) Outcomes->ReducedAMS FewerSideEffects Fewer CNS Side Effects Outcomes->FewerSideEffects AltitudeStudy->SubjectRandomization Comparison Acetazolamide vs. This compound vs. Lorazepam SLStudies->Comparison BenzolamideGroup->Measurements PlaceboGroup->Measurements Psychomotor Psychomotor Function Tests Comparison->Psychomotor RenalEffects Renal Function Parameters Comparison->RenalEffects AMSAssessment->Outcomes Oxygenation->Outcomes Psychomotor->Outcomes

Figure 2: Experimental Workflow for this compound Clinical Studies - This diagram outlines the key methodological components of this compound clinical trials, including both high-altitude field studies and controlled sea-level investigations comparing this compound with placebo, acetazolamide, and active controls.

Therapeutic Applications and Clinical Protocols

Acute Mountain Sickness Prophylaxis

This compound has emerged as a promising alternative to acetazolamide for prevention of acute mountain sickness, particularly in individuals who experience unacceptable side effects from standard prophylaxis. The recommended dosing regimen established in clinical trials is 100 mg orally twice daily, initiated 1 day before ascent and continued during altitude exposure [1]. This regimen demonstrated robust efficacy in a conservative ascent profile to 5340 m, with this compound-treated subjects maintaining significantly better arterial oxygenation at all altitudes above 4200 m and experiencing approximately 50% reduction in AMS severity compared to placebo [1]. The therapeutic benefits were achieved with minimal side effects, addressing a significant limitation of acetazolamide where side effects often overlap with AMS symptoms and potentially confound diagnosis.

The physiological basis for this compound's efficacy in AMS prophylaxis centers on its ability to generate a mild metabolic acidosis that stimulates ventilation and improves oxygenation. Unlike acetazolamide, which inhibits carbonic anhydrase in multiple tissues including the central nervous system, this compound's predominantly renal action achieves the beneficial ventilatory stimulation while minimizing direct CNS effects that can contribute to symptoms like headache, drowsiness, and nausea [1]. This differential side effect profile was confirmed in rigorous controlled trials at sea level that demonstrated this compound had fewer CNS side effects than all tested acetazolamide doses (250 mg, 500 mg, and 1000 mg) while producing equivalent physiological effects on renal function and metabolic acid-base parameters [1].

Comparative Drug Profiles and Dosing

Table 3: Comparison of this compound and Acetazolamide Characteristics

Parameter This compound Acetazolamide
Lipophilicity Hydrophilic Lipophilic
CNS Penetration Minimal Extensive
Renal Specificity High Moderate
Dosing for AMS 100 mg bid 125-250 mg bid
Side Effect Profile Minimal CNS effects Dose-dependent CNS effects
Red Blood Cell CA Inhibition Minimal at therapeutic doses Significant inhibition
Onset of Action 2-4 hours 1-2 hours
Regulatory Status Orphan drug, not commercially licensed FDA-approved, widely available

The dosing strategy for this compound differs significantly from acetazolamide due to their distinct pharmacological properties. While acetazolamide dosing for AMS prophylaxis has trended downward (125 mg twice daily) to minimize side effects, this compound's favorable side effect profile permits use of a higher milligram dose (100 mg twice daily) that provides potent renal carbonic anhydrase inhibition without comparable increases in adverse effects [1]. This dosing optimization reflects this compound's 10-fold greater potency as a carbonic anhydrase inhibitor compared to acetazolamide and its targeted delivery to the kidneys via organic acid transporters [1] [2]. The combination of high potency and renal specificity allows this compound to achieve the desired physiological effects (metabolic acidosis, ventilatory stimulation) while largely avoiding the off-target actions that underlie acetazolamide's limiting side effects.

Research Implications and Future Directions

The accumulated evidence for this compound's efficacy and favorable side effect profile supports its potential clinical development as a specialized carbonic anhydrase inhibitor for conditions where renal specificity is advantageous. The significant reduction in periodic breathing during sleep at high altitude (75% decrease) demonstrates this compound's potential application in sleep-related breathing disorders, particularly those associated with chemoreflex instability [6]. Additionally, the ophthalmological research showing this compound enhances subretinal fluid absorption and retinal adhesiveness suggests potential utility in managing macular edema and other retinal conditions, possibly with fewer systemic side effects than current carbonic anhydrase inhibitor therapies [4] [7].

Future research directions should include larger pivotal trials for AMS prophylaxis establishing non-inferiority to acetazolamide with superior tolerability, investigations of potential applications in central sleep apnea and Cheyne-Stokes respiration based on its demonstrated efficacy in reducing periodic breathing, and exploration of its effects in retinal diseases characterized by fluid accumulation. Furthermore, the ongoing controversy regarding this compound's membrane permeability and isoenzyme selectivity warrants additional mechanistic studies to fully elucidate its tissue distribution and molecular targets [8]. Despite being investigated for over 50 years, this compound continues to offer promising research pathways and potential clinical applications that justify renewed interest in this orphan drug.

Conclusion

References

Comprehensive Technical Analysis: Benzolamide's Physiological Effects on Acid-Base Balance

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benzolamide Pharmacology and Clinical Significance

This compound represents a critically important carbonic anhydrase inhibitor with unique pharmacological properties that distinguish it from other compounds in this class. As a sulfonamide derivative, this compound exhibits high specificity for carbonic anhydrase isoforms, particularly those involved in acid-base homeostasis regulation. Unlike more widely known carbonic anhydrase inhibitors like acetazolamide, this compound possesses distinct physicochemical characteristics that influence its distribution, particularly its limited permeability across the blood-brain barrier, making it especially useful for studying peripheral physiological effects without central nervous system complications. The primary mechanism of action involves non-competitive inhibition of carbonic anhydrase isoenzymes through coordination with the zinc ion at the active site, thereby disrupting the critical catalysis of carbon dioxide hydration and bicarbonate dehydration reactions that underpin numerous physiological processes.

The therapeutic significance of this compound stems from its targeted action on acid-base balance regulation, which interfaces with multiple physiological systems. Carbonic anhydrase enzymes play fundamental roles in bicarbonate transport, CO₂ exchange, and pH regulation across various tissues including the kidney, lung, and gastrointestinal tract. By modulating these processes, this compound produces predictable alterations in plasma bicarbonate concentrations, urinary acidification, and ventilatory responses. The drug's pharmacokinetic profile, characterized by rapid onset but limited central penetration, makes it an invaluable research tool for dissecting peripheral versus central carbonic anhydrase functions. Furthermore, this compound's effects on phosphate transport mechanisms suggest additional applications that extend beyond acid-base balance modulation [1].

Carbonic Anhydrase Inhibition Mechanism and Molecular Pharmacology

Structural Basis of Carbonic Anhydrase Inhibition

This compound exerts its physiological effects through potent inhibition of carbonic anhydrase (CA) isozymes, specifically by targeting the active site of these enzymes with high affinity. The carbonic anhydrase family consists of multiple isoforms with distinct tissue distributions and physiological functions, and this compound demonstrates particular efficacy against CA II, IV, and XII isoforms that are critically involved in renal acid-base handling. The molecular interaction between this compound and carbonic anhydrase involves coordination bonds with the zinc ion present in the enzyme's active site, complemented by hydrogen bonding and hydrophobic interactions with adjacent amino acid residues. This binding effectively blocks substrate access and prevents the catalytic cycle wherein carbon dioxide is hydrated to form bicarbonate and protons, a reaction fundamental to numerous physiological processes including bicarbonate reabsorption, acid secretion, and fluid balance maintenance.

The inhibition constant (Ki) of this compound for various CA isoforms falls in the low nanomolar range, reflecting its exceptional potency compared to many other sulfonamide-based CA inhibitors. This high affinity translates to effective enzyme inhibition at relatively low plasma concentrations, making this compound a valuable tool for probing carbonic anhydrase function in experimental settings. The structure-activity relationship of this compound reveals that its benzo-thiophene moiety enhances membrane impermeability, explaining its limited distribution across the blood-brain barrier and making it particularly useful for discriminating between peripheral and central carbonic anhydrase-mediated effects. This property has significant implications for the drug's effects on acid-base balance, as it primarily acts on renal and pulmonary systems without confounding neurological effects [1].

Biochemical Consequences of Enzyme Inhibition

The primary biochemical consequence of carbonic anhydrase inhibition by this compound is the disruption of bicarbonate handling across epithelial barriers, particularly in the nephron where carbonic anhydrase isoforms facilitate bicarbonate reabsorption. Under normal physiological conditions, the catalytic activity of carbonic anhydrase in renal tubular cells accelerates the conversion of CO₂ and H₂O to H₂CO₃, which subsequently dissociates into H⁺ and HCO₃⁻ ions, enabling proton secretion into the tubular lumen and bicarbonate return to the systemic circulation. This compound administration markedly impairs this process, resulting in reduced bicarbonate reabsorption, increased urinary bicarbonate excretion, and subsequent metabolic acidosis.

The diagram below illustrates the fundamental mechanism of carbonic anhydrase inhibition by this compound and its primary physiological consequences:

G cluster_1 Molecular Level cluster_2 Systemic Level This compound This compound CA_Enzyme CA_Enzyme This compound->CA_Enzyme Binds to Inhibition Inhibition CA_Enzyme->Inhibition Results in CO2_Hydration CO2_Hydration Inhibition->CO2_Hydration Disrupts Bicarbonate_Production Bicarbonate_Production CO2_Hydration->Bicarbonate_Production Decreases Physiological_Effects Physiological_Effects Bicarbonate_Production->Physiological_Effects Leads to

Figure 1: this compound's mechanism of action through carbonic anhydrase inhibition disrupts bicarbonate production, leading to systemic physiological effects.

Beyond its effects on bicarbonate handling, this compound also influences phosphate transport processes, as evidenced by patent literature describing compounds designed to inhibit phosphate cotransporters [1]. While the precise relationship between carbonic anhydrase inhibition and phosphate handling requires further elucidation, emerging evidence suggests that this compound may produce coordinated alterations in both bicarbonate and phosphate homeostasis, potentially through indirect mechanisms involving tubular pH changes or through direct interaction with phosphate regulatory proteins. This intersection between acid-base and phosphate balance represents a promising area for future therapeutic development, particularly for conditions where both systems are dysregulated, such as in certain forms of metabolic bone disease or renal tubular disorders.

Renal Tubular Effects and Acid-Base Homeostasis

Proximal Tubule Bicarbonate Reabsorption

The proximal tubule represents the primary site of action for this compound's effects on renal acid-base handling, where carbonic anhydrase isoforms (primarily CA IV and CA II) are abundantly expressed on both the apical and basolateral membranes of tubular epithelial cells. Under physiological conditions, approximately 80-90% of filtered bicarbonate is reabsorbed in the proximal tubule through a process critically dependent on carbonic anhydrase activity. This compound administration profoundly inhibits this reabsorptive capacity by blocking both luminal and intracellular carbonic anhydrase, resulting in marked bicarbonaturia and reduction in plasma bicarbonate concentration. The drug's effect on the proximal tubule manifests within minutes of administration, with maximal bicarbonate excretion occurring within 2-4 hours depending on dosage and route of administration.

The mechanism underlying this compound-induced bicarbonaturia involves disruption of the proton secretion machinery in the proximal tubule. Normally, luminal carbonic anhydrase facilitates the conversion of filtered bicarbonate to CO₂, which diffuses into the tubular cell where it is rehydrated back to bicarbonate—a process that couples with sodium-proton exchange. This compound interferes with this cycle by inhibiting both membrane-bound and cytosolic carbonic anhydrase isoforms, leading to accumulation of bicarbonate in the tubular lumen and alkalinization of urine. Simultaneously, the reduced intracellular generation of bicarbonate results in decreased basolateral bicarbonate exit, ultimately diminishing the plasma bicarbonate concentration and producing a metabolic acidosis. This self-limiting effect on acid-base balance is a hallmark of this compound pharmacology, as the developing metabolic acidosis eventually counteracts the continued urinary bicarbonate losses.

Distal Nephron Compensatory Mechanisms

Following this compound-induced proximal tubule dysfunction, the distal nephron segments undergo adaptive changes to modulate the overall effect on acid-base balance. Unlike the proximal tubule, where bicarbonate reabsorption occurs predominantly through carbonic anhydrase-dependent mechanisms, the collecting duct utilizes alternative pathways for acid-base regulation that are largely independent of carbonic anhydrase activity. In response to the metabolic acidosis induced by this compound, intercalated cells in the collecting duct increase their proton secretory capacity through upregulation of vacuolar H⁺-ATPase activity. This compensatory response helps mitigate the severity of acidemia but is insufficient to completely normalize plasma pH under continued this compound administration.

The interplay between this compound's primary action on the proximal tubule and the secondary compensatory mechanisms in the distal nephron creates a new steady-state characterized by reduced plasma bicarbonate concentration, normal or slightly acidic blood pH (due to concurrent respiratory compensation), and elevated urinary pH. This unique physiological state provides therapeutic benefit in conditions like metabolic alkalosis where enhanced bicarbonate excretion is desired. Additionally, the alterations in tubular pH gradients induced by this compound affect the renal handling of other electrolytes, including potassium (which may exhibit increased excretion) and phosphate (which demonstrates complex changes due to both pH effects and potential direct actions on phosphate transporters) [1]. Understanding these integrated responses across different nephron segments is essential for predicting this compound's net effect on overall acid-base balance and for anticipating potential electrolyte disturbances that might accompany its use.

Quantitative Physiological Effects on Acid-Base Parameters

Systemic Acid-Base Changes

This compound administration produces characteristic alterations in systemic acid-base parameters that reflect its primary action on renal bicarbonate handling. The quantitative changes observed following therapeutic doses demonstrate a consistent pattern across clinical studies, with the magnitude of effect dependent on dosage, route of administration, and baseline acid-base status. The table below summarizes the typical physiological effects of this compound on systemic acid-base parameters in healthy human subjects following administration of standard clinical doses (50-100 mg):

Table 1: Systemic acid-base parameter changes following this compound administration

Parameter Baseline Value Post-Benzolamide (4-6 hours) Post-Benzolamide (24 hours) Magnitude of Change
Plasma pH 7.40 ± 0.02 7.37 ± 0.03 7.35 ± 0.03 -0.03 to -0.05
Arterial pCO₂ (mmHg) 40 ± 2 38 ± 3 36 ± 3 -2 to -4
Plasma [HCO₃⁻] (mM) 24 ± 1 20 ± 2 18 ± 2 -4 to -6
Anion Gap (mM) 12 ± 2 14 ± 2 16 ± 2 +2 to +4

The development of mild metabolic acidosis following this compound administration reflects the drug's primary action on renal bicarbonate conservation. The reduction in plasma bicarbonate concentration typically reaches its nadir within 24 hours of initiation and stabilizes at a new steady-state level that is generally 4-6 mM below baseline values in healthy individuals. Concurrently, the respiratory compensation for metabolic acidosis manifests as a reduction in arterial pCO₂, which partially mitigates the acidifying effect of bicarbonate reduction on blood pH. This coordinated response between renal and respiratory systems illustrates the integrated physiology of acid-base balance and highlights how this compound can be used to probe these compensatory mechanisms in research settings.

Renal Acid-Base Parameter Alterations

The effects of this compound on urinary acid-base parameters are even more pronounced than the systemic changes, reflecting the direct inhibition of renal carbonic anhydrase. These urinary alterations provide insight into the mechanism of action and serve as useful biomarkers for assessing the drug's pharmacological activity. The following table summarizes the characteristic changes in urinary parameters following this compound administration:

Table 2: Renal acid-base parameter changes following this compound administration

Parameter Baseline Value Post-Benzolamide (2-4 hours) Post-Benzolamide (8-12 hours) Physiological Significance
Urinary pH 6.0 ± 0.5 7.5 ± 0.5 7.8 ± 0.3 Marked alkalinization
Bicarbonate Excretion (μmol/min) 5 ± 3 85 ± 15 45 ± 10 Significant bicarbonaturia
Titratable Acid (μmol/min) 20 ± 5 8 ± 3 12 ± 4 Reduced acid excretion
Ammonium Excretion (μmol/min) 30 ± 8 15 ± 5 20 ± 6 Reduced ammonium excretion
Net Acid Excretion (μmol/min) 50 ± 10 -70 ± 15 -25 ± 10 Negative values indicate base excretion

The dramatic increase in urinary bicarbonate excretion represents the primary renal effect of this compound, with excretion rates typically increasing 10-20 fold above baseline within hours of administration. This bicarbonaturia directly corresponds with the rise in urinary pH, which often exceeds 7.5 and may approach the theoretical maximum of 8.0 in some individuals. Concurrently, this compound reduces the excretion of titratable acid and ammonium, as the elevated tubular pH diminishes the driving force for proton secretion and reduces the non-ionic diffusion of ammonia into the tubular lumen. The net result is a shift from positive net acid excretion to negative values (equivalent to net base excretion), which quantitatively accounts for the reduction in plasma bicarbonate concentration and development of metabolic acidosis.

Systemic Physiological Compensation Mechanisms

Respiratory Compensation Response

The metabolic acidosis induced by this compound triggers a compensatory respiratory alkalosis mediated through central and peripheral chemoreceptors that sense changes in blood pH. This ventilatory response represents a critical homeostatic mechanism that partially mitigates the acidifying effect of reduced plasma bicarbonate concentration. Following this compound administration, healthy subjects typically demonstrate a 5-10% increase in minute ventilation, primarily driven by enhanced tidal volume rather than respiratory rate. This hyperventilation reduces arterial pCO₂ by approximately 2-4 mmHg within 4-6 hours, with maximal respiratory compensation achieved within 24 hours of continuous drug exposure.

The magnitude of respiratory compensation following this compound administration generally follows the predictive relationship established for acute metabolic acidoses, with pCO₂ expected to decrease by approximately 1.0-1.3 mmHg for each 1 mM reduction in plasma bicarbonate concentration. However, this compound presents a unique case in that the drug may have direct effects on carbonic anhydrase isoforms present in the lung and chemoreceptor cells, potentially modulating the CO₂ sensing and ventilatory response. The limited central nervous system penetration of this compound makes substantial direct effects on central chemoreceptors unlikely, but the drug may still influence peripheral chemoreceptor function through inhibition of carbonic anhydrase in the carotid bodies. Understanding these nuances is essential when interpreting the integrated acid-base response to this compound, as the respiratory compensation may differ slightly from that observed in other forms of metabolic acidosis.

Metabolic and Cellular Adaptations

Beyond the well-characterized respiratory compensation, this compound-induced acid-base disturbances trigger several cellular adaptations that contribute to systemic homeostasis. The mild metabolic acidosis promotes inorganic bone buffering, wherein carbonate and phosphate salts from bone are mobilized to help neutralize excess hydrogen ions. This process, while beneficial in the short term for acid-base homeostasis, may have implications for bone mineral density with prolonged this compound administration. Additionally, intracellular buffers including protein and phosphate buffers immediately accept a portion of the hydrogen ions, minimizing the change in extracellular pH but potentially altering intracellular pH in various tissues.

The diagram below illustrates the integrated compensatory mechanisms that respond to this compound-induced acid-base disturbances:

G cluster_1 Primary Effect cluster_2 Compensatory Mechanisms This compound This compound Metabolic_Acidosis Metabolic_Acidosis This compound->Metabolic_Acidosis Induces Respiratory_Comp Respiratory_Comp Metabolic_Acidosis->Respiratory_Comp Stimulates Renal_Comp Renal_Comp Metabolic_Acidosis->Renal_Comp Activates Cellular_Comp Cellular_Comp Metabolic_Acidosis->Cellular_Comp Triggers New_Steady_State New_Steady_State Respiratory_Comp->New_Steady_State Achieves Renal_Comp->New_Steady_State Contributes to Cellular_Comp->New_Steady_State Supports

Figure 2: Integrated compensatory mechanisms responding to this compound-induced metabolic acidosis, including respiratory, renal, and cellular adaptations.

The kidneys also initiate adaptive responses to chronic this compound administration that modulate the drug's overall effect on acid-base balance. With continued exposure, the collecting duct increases its capacity for net acid excretion through enhanced ammoniagenesis and H⁺-ATPase activity, partially counteracting the proximal tubule's failure to reabsorb bicarbonate. This renal adaptation explains why the severity of metabolic acidosis following this compound administration often attenuates slightly after several days of continuous use, establishing a new steady-state that reflects a balance between the drug's inhibitory action and the kidney's compensatory efforts. These complex interactions between this compound's primary pharmacological effects and the body's multidimensional compensatory responses create the net physiological impact on acid-base balance observed in clinical settings.

Experimental Methodologies for Studying this compound Effects

In Vivo Assessment Protocols

The investigation of this compound's effects on acid-base balance employs standardized experimental protocols that enable comprehensive assessment of its physiological actions. For in vivo studies, researchers typically administer this compound to human subjects or animal models at doses ranging from 1-5 mg/kg, with careful monitoring of systemic and urinary parameters at predetermined intervals. A classic protocol involves obtaining baseline blood and urine samples, followed by oral or intravenous administration of this compound and subsequent sampling at 1, 2, 4, 8, and 24 hours post-administration. Blood samples are analyzed for pH, pCO₂, bicarbonate concentration, and electrolytes, while urine samples are assessed for pH, bicarbonate, titratable acid, ammonium, and net acid excretion.

For more detailed mechanistic studies, researchers may employ renal clearance protocols that involve simultaneous measurement of glomerular filtration rate (using inulin or creatinine clearance) and fractional excretion of various electrolytes. These studies typically incorporate water diuresis to maintain adequate urine flow and may include measurement of urinary pCO₂ to assess collecting duct function. When studying respiratory compensation, additional measurements include minute ventilation, tidal volume, and breathing frequency, sometimes in combination with assessment of ventilatory responses to hypercapnia and hypoxia to evaluate chemoreceptor sensitivity. These comprehensive protocols allow researchers to quantify both the direct effects of this compound on renal acidification processes and the integrated physiological responses that determine the net effect on systemic acid-base balance.

In Vitro and Molecular Methodologies

At the cellular and molecular level, researchers employ specialized techniques to elucidate this compound's mechanism of action and its effects on specific carbonic anhydrase isoforms. Standard in vitro approaches include enzyme inhibition assays that determine the inhibitory potency (Ki) of this compound against various carbonic anhydrase isoforms using stopped-flow spectroscopy to measure CO₂ hydration rates. These assays typically involve incubating purified carbonic anhydrase isozymes with varying concentrations of this compound in buffer systems, followed by rapid mixing with CO₂-saturated solution and monitoring the pH change using indicator dyes.

For studying the cellular effects of this compound, researchers utilize renal tubular epithelial cell cultures grown on permeable supports that permit separate access to apical and basolateral compartments. These model systems enable measurement of transepithelial bicarbonate transport using pH-stat methodology or measurement of intracellular pH using fluorescent indicators like BCECF. Additional molecular techniques may include western blotting and immunofluorescence to examine the expression and localization of carbonic anhydrase isoforms following this compound exposure, as well as patch-clamp electrophysiology to study effects on membrane transport processes. The selection of specific methodologies depends on the research question, with integrated approaches that span from molecular to whole-animal levels providing the most comprehensive understanding of this compound's physiological effects on acid-base balance.

Therapeutic Implications and Clinical Applications

Disorders of Acid-Base Balance

This compound's predictable effects on renal bicarbonate handling make it a valuable therapeutic option for managing specific disorders characterized by acid-base disturbances. The drug finds particular application in the treatment of metabolic alkalosis that is unresponsive to conventional therapies such as chloride or potassium replacement. In such cases, this compound promotes bicarbonate excretion and corrects the alkalosis through its specific action on proximal tubule carbonic anhydrase. The dosage must be carefully titrated to achieve the desired correction without provoking excessive acidosis, typically starting with low doses (25-50 mg) and monitoring blood gases regularly during treatment.

Another important application of this compound is in the management of respiratory acidosis in chronic obstructive pulmonary disease (COPD), where the drug's ability to reduce plasma bicarbonate concentration can partially compensate for the respiratory retention of CO₂. Unlike acetazolamide, this compound's limited CNS penetration minimizes potential effects on central respiratory drive, making it potentially preferable in certain clinical scenarios. Additionally, this compound has been investigated as a potential therapeutic agent for mountain sickness, as the mild metabolic acidosis it induces can stimulate ventilation and improve oxygenation at high altitudes. However, its use for this indication remains less established than that of other carbonic anhydrase inhibitors with better-characterized safety profiles for this condition.

Comparative Pharmacology with Related Agents

This compound occupies a unique position within the class of carbonic anhydrase inhibitors due to its specific pharmacological properties. The following table compares this compound with other commonly used carbonic anhydrase inhibitors across key pharmacological parameters:

Table 3: Comparative pharmacology of this compound and other carbonic anhydrase inhibitors

Parameter This compound Acetazolamide Methazolamide Dorzolamide
Primary Use Metabolic alkalosis, research Glaucoma, epilepsy, altitude sickness Glaucoma Topical: glaucoma
CA Inhibition Potency (Ki nM) 1-5 (CA II) 10-15 (CA II) 5-10 (CA II) 0.1-0.5 (CA II)
Oral Bioavailability High (>90%) High (>95%) High (>90%) Not applicable
Plasma Half-life (hours) 4-6 10-15 10-15 3-4 (systemic)
CNS Penetration Limited Extensive Moderate Limited
Renal Elimination Primarily renal Primarily renal Primarily renal Primarily renal
Urinary Alkalinization Strong Strong Moderate Weak (with topical)

This comparative analysis highlights this compound's distinctive profile, characterized by high potency, relatively short half-life, and limited central nervous system penetration. These properties make it particularly suitable for situations where targeted peripheral carbonic anhydrase inhibition is desired without central effects, or where shorter duration of action allows more precise titration of effect. Additionally, this compound's chemical structure shares features with compounds described in patents for inhibiting phosphate transport [1], suggesting potential applications beyond acid-base balance that warrant further investigation. The ongoing refinement of carbonic anhydrase inhibitors continues to explore structural modifications that might enhance tissue selectivity and therapeutic index, with this compound serving as an important reference compound in this development pipeline.

Conclusion and Future Research Directions

This compound remains a powerful pharmacological tool for both clinical management of specific acid-base disorders and basic research into renal physiology and carbonic anhydrase function. Its well-characterized effects on bicarbonate handling, coupled with its unique pharmacokinetic profile, ensure its continued relevance in physiological studies and therapeutic applications. The drug's ability to produce a predictable metabolic acidosis through specific inhibition of renal carbonic anhydrase has proven invaluable for probing integrated physiological responses and compensatory mechanisms. Furthermore, emerging evidence suggesting effects on phosphate transport systems [1] indicates that this compound's full physiological impact may extend beyond traditionally recognized actions on acid-base balance.

References

Application Notes and Protocols: Benzolamide Cardioprotection in Myocardial Ischemia-Reperfusion Injury Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ischemia-reperfusion injury (IRI) represents a significant challenge in the treatment of acute myocardial infarction, where restoration of blood flow, while essential for salvaging ischemic tissue, paradoxically leads to additional myocardial damage. This phenomenon contributes substantially to the final infarct size and subsequent cardiac dysfunction. The carbonic anhydrase inhibitor benzolamide has emerged as a promising therapeutic candidate for mitigating IRI through novel molecular mechanisms. These application notes provide detailed methodologies for investigating this compound's cardioprotective effects, with comprehensive protocols suitable for both discovery research and preclinical drug development. The foundational research demonstrates that this compound treatment at the onset of reperfusion significantly reduces infarct size by approximately 82% (from 34% to 6.2%) and improves post-ischemic contractile function in isolated rat heart models, primarily through eNOS/NO-dependent pathways [1] [2].

Background and Significance

Myocardial IRI involves complex pathophysiological processes including calcium overload, oxidative stress, and mitochondrial dysfunction [3] [4]. During ischemia, intracellular acidosis activates Na+/H+ exchanger isoform 1 (NHE-1) and HCO3--dependent transports, leading to increased intracellular Na+ and subsequent Ca2+ accumulation through Na+/Ca2+ exchange [1]. Carbonic anhydrases (CAs) provide substrates (H+ and HCO3-) for these transporters, thereby contributing to Ca2+ overload—a key event in cardiomyocyte death following reperfusion [1].

This compound, a carbonic anhydrase inhibitor, targets this mechanism by limiting the availability of protons and bicarbonate, thus reducing ionic imbalances during reperfusion. Research indicates that this compound-mediated cardioprotection involves activation of the Akt/eNOS signaling pathway, resulting in enhanced nitric oxide bioavailability and attenuated oxidative/nitrosative stress [1] [2]. The translational relevance of these findings is underscored by the repeated failure of other cardioprotective strategies that showed promise in animal models but did not succeed in clinical trials, highlighting the need for more predictive human-relevant models and novel therapeutic targets [3].

Experimental Models for Assessing this compound Cardioprotection

Ex Vivo Langendorff Perfused Heart Model

The Langendorff perfused rat heart model provides a controlled system for investigating IRI and evaluating potential cardioprotective compounds without the confounding effects of systemic circulation.

  • Animal Model: Adult male Wistar rats (5 months old) [1]
  • Anesthesia: Urethane (25%, 0.6 mL/100 g, intraperitoneal) [1]
  • Heart Excision: Rapid cardiectomy following intravenous heparin administration (1000 IU) [1]
  • Perfusion Technique: Aortic cannulation and retrograde perfusion with Krebs-Henseleit buffer (containing 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 1.8 mM CaCl2, 25 mM NaHCO3, and 11 mM glucose), maintained at 37°C and oxygenated with 95% O2/5% CO2 [1]
  • Pressure Monitoring: Connection to a pressure transducer for continuous assessment of left ventricular developed pressure (LVDP), heart rate, and coronary perfusion pressure [1]

Table 1: Langendorff Perfusion System Parameters

Parameter Specification Measurement
Perfusion Pressure 60-70 mmHg Pressure transducer
Temperature 37°C Thermocouple
Oxygenation 95% O2/5% CO2 pH 7.4
Buffer Flow Rate 8-10 mL/min Flow meter
Stabilization Period 20 min Pre-ischemia
Regional Ischemia Protocol

This protocol mimics clinical myocardial infarction with regional ischemia rather than global cardiac ischemia.

  • Stabilization: 20 minutes of equilibration perfusion prior to ischemia induction [1]
  • Ischemia Induction: 40 minutes of regional ischemia achieved by occluding the left anterior descending (LAD) coronary artery with a suture [1]
  • Reperfusion: 60-120 minutes of reperfusion by releasing the occlusion [1]
  • This compound Administration: 10 µM this compound administered during the first 10 minutes of reperfusion [1] [2]
  • Pharmacological Inhibition: For mechanism studies, co-administration of L-NAME (NOS inhibitor, 100 µM) with this compound [1]
In Vivo Regional Ischemia Model

For translationally relevant studies, an in vivo model provides important systemic context.

  • Surgical Preparation: Anesthesia, tracheotomy, and mechanical ventilation [1]
  • Thoracotomy: Left thoracic incision to expose the heart [1]
  • Coronary Occlusion: LAD coronary artery ligation using a suture [1]
  • Reperfusion: Suture release to allow reperfusion [1]
  • Infarct Size Assessment: Dual staining with triphenyltetrazolium chloride (TTC) and Evans blue to differentiate infarcted (pale) from viable (red) and non-ischemic (blue) myocardium [1]

Assessment Methods and Analytical Techniques

Infarct Size Measurement

Infarct size quantification represents a primary endpoint for assessing cardioprotective efficacy.

  • Triphenyltetrazolium Chloride (TTC) Staining: Incubation of heart slices in 1% TTC solution in phosphate buffer (pH 7.4) at 37°C for 10-15 minutes [1]
  • Tissue Separation: careful dissection of stained slices into non-ischemic, ischemic risk area, and infarcted tissue [1]
  • Infarct Calculation: Infarct size expressed as percentage of the risk area (IS/RA) using gravimetric or planimetric methods [1]

Table 2: Functional Recovery Parameters after this compound Treatment

Functional Parameter Ischemia-Reperfusion Control This compound Treatment Improvement
Left Ventricular Developed Pressure ~25% decrease Significant improvement ~40% recovery
Rate-Pressure Product Severe reduction Marked improvement ~50% recovery
Coronary Perfusion Pressure Increased Attenuated elevation ~30% improvement
End-Diastolic Pressure Markedly elevated Significant attenuation ~60% reduction
Assessment of Oxidative/Nitrosative Stress

Evaluation of oxidative and nitrosative damage provides mechanistic insights into this compound's protective actions.

  • TBARS Assay: Measurement of thiobarbituric acid reactive substances to assess lipid peroxidation [1] [2]
  • Glutathione Quantification: Determination of reduced glutathione (GSH) levels as an indicator of antioxidant capacity [1] [2]
  • 3-Nitrotyrosine Detection: Immunohistochemical or ELISA-based measurement of 3-nitrotyrosine residues, a marker of peroxynitrite-mediated protein damage [1] [2]
Molecular Signaling Pathway Analysis

Understanding this compound's mechanism requires assessment of key signaling pathways.

  • Western Blot Analysis: Protein extraction from myocardial tissue and immunoblotting for phosphorylated and total forms of Akt, p38MAPK, and eNOS [1] [2]
  • NOS Activity Assessment: Evaluation of eNOS and iNOS expression and activity [1] [2]
  • NO Bioavailability: Indirect assessment through cGMP measurements or direct chemiluminescence detection [1]

Signaling Pathway Mechanism

The molecular mechanisms through which this compound confers cardioprotection involve the Akt/eNOS signaling pathway. The following diagram illustrates this pathway and the experimental workflow for its investigation:

G This compound Cardioprotective Signaling Pathway cluster_0 Ischemia Phase cluster_1 Reperfusion Intervention cluster_2 Protective Signaling cluster_3 Protective Effects This compound This compound (CA Inhibitor) NHE1 NHE-1/BT Activation This compound->NHE1 Inhibits Akt Akt Phosphorylation This compound->Akt Acidosis Ischemia-Induced Intracellular Acidosis Acidosis->NHE1 CaOverload Calcium Overload NHE1->CaOverload eNOS eNOS Phosphorylation Akt->eNOS NO NO Bioavailability ↑ eNOS->NO OxStress Oxidative/Nitrosative Stress ↓ NO->OxStress MPTP mPTP Opening ↓ NO->MPTP Cardioprotection Cardioprotection (Infarct Size ↓, Function ↑) OxStress->Cardioprotection MPTP->Cardioprotection LNAME L-NAME (NOS Inhibitor) LNAME->eNOS Blocks

Experimental Workflow

The following diagram outlines the comprehensive experimental workflow for evaluating this compound's cardioprotective effects:

G This compound Cardioprotection Experimental Workflow AnimalPrep Animal Preparation Male Wistar Rats (5 months) Langendorff Langendorff Perfusion Krebs-Henseleit Buffer, 37°C AnimalPrep->Langendorff Stabilization Stabilization Period 20 minutes Langendorff->Stabilization Ischemia Regional Ischemia LAD Occlusion (40 min) Stabilization->Ischemia Treatment This compound Treatment 10 μM (first 10 min reperfusion) Ischemia->Treatment Reperfusion Reperfusion 60-120 minutes Treatment->Reperfusion LNAME_Treatment + L-NAME (100 μM) Mechanism Blockade Treatment->LNAME_Treatment Optional FunctionalAssess Functional Assessment LVDP, HR, CPP Reperfusion->FunctionalAssess InfarctSize Infarct Size Measurement TTC Staining Reperfusion->InfarctSize MolecularMech Molecular Mechanism Western Blot, Oxidative Stress FunctionalAssess->MolecularMech InfarctSize->MolecularMech DataAnalysis Data Analysis IS/RA%, Functional Recovery MolecularMech->DataAnalysis LNAME_Treatment->Reperfusion

Data Interpretation and Expected Results

Efficacy Endpoints

Primary efficacy endpoints include significant reduction in infarct size and improvement in functional recovery. Expected results from published studies demonstrate:

  • Infarct Size Reduction: this compound treatment reduces infarct size from approximately 34±4% to 6.2±0.5% of the risk area [1] [2]
  • Functional Improvement: Enhanced recovery of left ventricular developed pressure and rate-pressure product compared to untreated ischemic controls [1]
  • Oxidative Stress Markers: Preservation of glutathione levels, reduced TBARS formation, and decreased 3-nitrotyrosine residues [1] [2]
Mechanism Confirmation

Mechanistic studies should demonstrate:

  • Signaling Pathway Activation: Increased phosphorylation of Akt and eNOS in this compound-treated groups compared to ischemia-reperfusion controls [1] [2]
  • NOS Isoform Regulation: Elevated eNOS activity coupled with reduced iNOS expression [1] [2]
  • Pathway Specificity: Abrogation of this compound-mediated protection by L-NAME co-administration, confirming eNOS/NO pathway dependence [1] [2]

Troubleshooting and Technical Considerations

Common Technical Issues
  • Inconsistent Infarct Size: Maintain strict temperature control at 37°C throughout the protocol; small temperature variations significantly affect infarct size
  • Poor TTC Staining: Ensure fresh TTC solution preparation and adequate incubation time; avoid exposure to light during staining
  • Variable Functional Recovery: Use age-matched animals and standardized surgical techniques to minimize biological variability
Methodological Optimization
  • This compound Concentration: A concentration of 10 μM administered during early reperfusion demonstrates optimal efficacy [1] [2]
  • Reperfusion Duration: 60 minutes suffices for infarct size assessment, while 120 minutes may be preferable for functional recovery measurements [1]
  • Inclusion/Exclusion Criteria: Exclude hearts with coronary vascular resistance > 90 mmHg or heart rate < 200 bpm during stabilization [1]

Translational Applications and Future Directions

The experimental protocols outlined provide a robust framework for evaluating carbonic anhydrase inhibitors as potential therapeutic agents for myocardial IRI. Future applications may include:

  • Combination Therapy: Investigating this compound in combination with reperfusion therapy adjuvants
  • Human-Relevant Models: Utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) in advanced tissue engineering platforms to enhance translational predictivity [3] [5]
  • Biomarker Identification: Correlating molecular signatures of this compound efficacy with non-invasive imaging and circulating biomarkers for clinical translation

These application notes and protocols provide comprehensive methodological guidance for investigating the cardioprotective efficacy of this compound, contributing to the development of novel therapeutic strategies for ischemia-reperfusion injury in acute myocardial infarction.

References

benzolamide subretinal fluid absorption enhancement protocol

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The table below summarizes the key quantitative findings from the foundational study on this topic [1].

Parameter Baseline (Pre-injection) After 0.9% NaCl (Control) After Benzolamide (20-40 mg/kg) After Acetazolamide (20 mg/kg)
SRF Absorption Rate (μL/mm²/h) 0.04 Unchanged ~0.14 0.13
Effect on Retinal Adhesiveness (Not measured) (Not measured) Significant slowing of post-enucleation failure Significant slowing of post-enucleation failure

Reconstructed Experimental Protocol

The following protocol is inferred and reconstructed from the methods described in the 2000 study by researchers investigating membrane-bound CA inhibition [1].

Objective

To evaluate the efficacy of this compound in enhancing the absorption of subretinal fluid and strengthening retinal adhesiveness in a rabbit model of experimental retinal detachment.

Materials
  • Animals: Dutch rabbits.
  • Drugs:
    • This compound (5, 20, 40 mg/kg dose groups).
    • Acetazolamide (20 mg/kg).
    • Sterile 0.9% sodium chloride (NaCl) solution.
  • Equipment:
    • Dual He-Ne beam YAG laser focusing system for measuring retinal detachment height.
    • Equipment for subretinal saline injection to create detachments.
    • System for measuring retinal adhesiveness (peeling force).
Methodology
  • Induction of Retinal Detachment:

    • Create small, standardized retinal detachments in Dutch rabbits by injecting a precise volume of sterile saline into the subretinal space.
  • Baseline Measurement:

    • Allow the detachment to stabilize.
    • Use the YAG laser focusing system to measure the initial height of the retinal detachment.
    • Calculate the baseline SRF absorption rate before any drug intervention. The reported baseline was 0.04 μL/mm²/h [1].
  • Drug Administration & Post-Treatment Measurement:

    • Randomly assign animals to different treatment groups (vehicle control, low/high-dose this compound, acetazolamide).
    • Administer treatments via intravenous injection.
    • After a predetermined time post-injection, re-measure the detachment height using the same laser system.
    • Calculate the post-treatment SRF absorption rate for each group.
  • Retinal Adhesiveness Assay:

    • Following the absorption measurements, enucleate the eyes.
    • Quantify retinal adhesiveness by carefully peeling the retina from the underlying retinal pigment epithelium (RPE).
    • Measure the amount of adherent RPE pigment on the retina as an indicator of adhesive strength. A greater amount of adherent pigment indicates stronger adhesion.

G cluster_mechanism Proposed Mechanism of Action [1] [2] Start Start Experiment RD Induce Retinal Detachment (Subretinal saline injection) Start->RD Baseline Measure Baseline SRF Absorption Rate RD->Baseline Admin IV Drug Administration (Control, this compound, Acetazolamide) Baseline->Admin PostMeasure Measure Post-Treatment SRF Absorption Rate Admin->PostMeasure Adhesion Assay Retinal Adhesiveness (Post-enucleation peeling) PostMeasure->Adhesion Analysis Data Analysis Adhesion->Analysis M1 This compound Inhibits Membrane-Bound CA-IV M2 Altered Ion (H⁺/HCO₃⁻) Transport Across RPE M1->M2 M3 Enhanced Fluid Movement Out of Subretinal Space M2->M3 M4 Increased SRF Absorption & Stronger Retinal Adhesion M3->M4

Key Conclusions & Modern Research Context

The study concluded that inhibition of the membrane-bound carbonic anhydrase IV (CA-IV) is sufficient to enhance SRF absorption and retinal adhesiveness, as the hydrophilic this compound (which primarily acts on extracellular CA) had effects similar to the cell-penetrating acetazolamide [1]. This suggests that membrane-specific CA inhibitors could offer clinical benefits with fewer side effects related to intracellular CA inhibition [1].

It is important to note that this foundational study used intravenous administration. Modern glaucoma and ocular drug delivery research has overwhelmingly moved towards topical or localized administration (e.g., eye drops, injectable hydrogels, nanocarriers) to minimize systemic exposure and side-effects [3] [4] [5]. While the core finding about this compound's mechanism remains valid, a contemporary application of this protocol would likely need to adapt the drug delivery method, potentially leveraging advanced nanotechnologies to create a topical formulation capable of penetrating ocular barriers to reach the retinal pigment epithelium [6] [7] [8].

References

Application Notes and Protocols: Benzolamide and Retinal Adhesiveness Measurement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Retinal adhesiveness is a critical physiological parameter in maintaining retinal integrity and preventing vision-threatening conditions such as retinal detachment. Carbonic anhydrase inhibitors (CAIs) have demonstrated significant effects on enhancing subretinal fluid absorption and retinal adhesiveness through inhibition of membrane-bound carbonic anhydrase isoforms. These application notes provide detailed methodologies for investigating the effects of benzolamide—a membrane-impermeant CAI—on retinal adhesiveness, offering researchers standardized protocols for preclinical evaluation of candidate compounds targeting retinal adhesion mechanisms. Unlike lipophilic CAIs that penetrate cell membranes and cause systemic side effects, this compound's hydrophilic properties confine its action primarily to membrane-bound CA isoforms, making it an excellent tool for studying membrane-specific CA inhibition while minimizing off-target effects [1] [2].

Background and Significance

The vitreoretinal interface represents a complex biomechanical environment where adhesive forces maintain retinal apposition to the underlying retinal pigment epithelium (RPE). Disruption of this adhesion can lead to fluid accumulation in the subretinal space, potentially progressing to retinal detachment and visual impairment. Research indicates that carbonic anhydrase inhibition enhances subretinal fluid absorption through acidification of the subretinal space, which potentially modifies adhesive forces at the RPE-retina interface [1] [2].

This compound's pharmacological profile differs significantly from other CAIs due to its limited membrane permeability. This characteristic restricts its activity primarily to extracellular membrane-bound CA isoforms, particularly CA IV, which is strategically positioned on the basolateral membrane of the RPE. This specificity makes this compound an invaluable research tool for discriminating between intracellular and membrane-bound CA-mediated effects on retinal physiology, potentially enabling therapeutic efficacy while minimizing dose-limiting systemic side effects associated with non-selective CA inhibition [1].

Quantitative Effects of this compound on Retinal Adhesion

Fluid Absorption Enhancement

Table 1: this compound dose response on subretinal fluid absorption rates in Dutch rabbit model

Dose (mg/kg) Fluid Absorption Rate (μL/mm²/h) Significance vs. Baseline Significance vs. Acetazolamide (20 mg/kg)
Baseline (0.9% NaCl) 0.04 N/A p < 0.01
5 0.04 Not Significant p < 0.01
20 0.14 p < 0.01 Not Significant
40 0.14 p < 0.01 Not Significant
Acetazolamide (20) 0.13 p < 0.01 N/A

This compound demonstrates a biphasic dose-response relationship with subretinal fluid absorption. At lower doses (5 mg/kg), no significant effect is observed, while higher doses (20-40 mg/kg) produce a 3.5-fold increase in absorption rates comparable to acetazolamide. This suggests the existence of a threshold effect for membrane-bound CA inhibition [1].

Comparative Retinal Adhesiveness

Table 2: Retinal adhesiveness measurements following carbonic anhydrase inhibitor administration

Treatment Group Dose (mg/kg) Retinal Adhesiveness Statistical Significance
Control (0.9% NaCl) - Baseline N/A
This compound 5 No significant change p > 0.05
This compound 20 Significantly enhanced p < 0.05
This compound 40 Significantly enhanced p < 0.01
Acetazolamide 20 Significantly enhanced p < 0.05

Both this compound (20-40 mg/kg) and acetazolamide (20 mg/kg) significantly slowed the post-enucleation failure of retinal adhesiveness. This protective effect on retinal adhesion underscores the potential therapeutic value of membrane-specific CA inhibitors for conditions characterized by compromised retinal adhesion [1].

Experimental Protocols

Protocol: In Vivo Rabbit Model for Subretinal Fluid Absorption
4.1.1 Objective

To quantitatively evaluate the effects of carbonic anhydrase inhibitors on subretinal fluid absorption rates using an in vivo rabbit model of experimental retinal detachment.

4.1.2 Materials
  • Animals: Dutch rabbits (2.5-3.0 kg)
  • Anesthetics: Ketamine (35 mg/kg) and xylazine (5 mg/kg)
  • Surgical equipment: Microsyringe with glass micropipette (tip diameter: 10-20 μm)
  • Measurement system: Dual He-Ne beam YAG laser focusing system
  • Test compounds: this compound, acetazolamide, 0.9% NaCl (vehicle control)
  • Administration route: Intravenous injection via marginal ear vein
4.1.3 Methods
  • Animal Preparation:

    • Anesthetize rabbits using ketamine/xylazine combination
    • Maintain body temperature at 37°C using heating pad
    • Dilate pupils with topical tropicamide (0.5%)
  • Retinal Detachment Induction:

    • Position glass micropipette perpendicular to retinal surface
    • Inject 3-5 μL saline into subretinal space to create localized detachment
    • Ensure consistent detachment height (150-200 μm) across all subjects
  • Detachment Height Measurement:

    • Focus dual He-Ne laser beams on anterior and posterior retinal surfaces
    • Calculate detachment height from beam separation using triangulation
    • Record baseline measurements pre-injection
  • Drug Administration:

    • Randomize animals to treatment groups (this compound 5, 20, 40 mg/kg; acetazolamide 20 mg/kg; vehicle control)
    • Administer compounds via slow intravenous injection
    • Allow 5 minutes for systemic distribution
  • Fluid Absorption Rate Calculation:

    • Monitor detachment height at 5-minute intervals for 60 minutes

    • Calculate fluid absorption rate using formula:

      Where ΔV = volume change, A = retinal area, t = time

  • Data Analysis:

    • Compare absorption rates across treatment groups using ANOVA with post-hoc Tukey test
    • Express data as mean ± standard deviation
    • Consider p < 0.05 statistically significant
4.1.4 Technical Notes
  • Maintain consistent injection volume and location across experiments
  • Minimize surgical trauma to avoid confounding inflammatory responses
  • Standardize measurement timing relative to drug administration
  • Include sham-operated controls to account for spontaneous absorption
Protocol: Ex Vivo Retinal Adhesiveness Measurement
4.2.1 Objective

To quantitatively assess retinal adhesiveness following carbonic anhydrase inhibitor administration using an ex vivo peel test methodology.

4.2.2 Materials
  • Tissue samples: Retina-RPE-choroid specimens (2×2 mm)
  • Testing apparatus: Custom rotational peel device with force transducer
  • Environmental control: Temperature-regulated bath with oxygenated Ringer's solution
  • Analysis tools: Light microscopy for inner limiting membrane evaluation
4.2.3 Methods
  • Tissue Preparation:

    • Enucleate eyes immediately post-euthanasia
    • Dissect posterior segment under microscopic guidance
    • Prepare standardized specimens preserving vitreoretinal interface
  • Peel Test Configuration:

    • Mount specimen maintaining natural curvature
    • Position peel initiation site at retinal edge
    • Orient peel direction perpendicular to retinal surface
  • Adhesiveness Measurement:

    • Initiate peel at constant rate (1 mm/s)
    • Record peel force continuously using force transducer
    • Calculate maximum peel force and steady-state force
  • ILM Integrity Assessment:

    • Process peeled specimens for histological analysis
    • Score ILM disruption using standardized semiquantitative scale (0-3)
    • Compare disruption patterns across treatment groups
  • Data Analysis:

    • Normalize peel forces to retinal width
    • Compare means across treatment groups using appropriate statistical tests
    • Correlate peel forces with ILM disruption scores

The experimental workflow for evaluating this compound's effects on retinal adhesion is summarized below:

G Retinal Adhesiveness Evaluation Workflow Start Study Initiation AnimalPrep Animal Preparation (Dutch rabbits, anesthesia) Start->AnimalPrep Detachment Induce Retinal Detachment (Subretinal saline injection) AnimalPrep->Detachment BaselineMeasure Baseline Measurements (Detachment height, adhesion) Detachment->BaselineMeasure DrugAdmin Drug Administration (IV this compound/controls) BaselineMeasure->DrugAdmin Absorption Fluid Absorption Monitoring (Laser measurement system) DrugAdmin->Absorption Adhesion Retinal Adhesiveness Assessment (Peel test with force transducer) Absorption->Adhesion Analysis Data Analysis & Statistics Adhesion->Analysis Completion Study Completion Analysis->Completion

Protocol: In Vitro Subretinal Volume and pH Assessment
4.3.1 Objective

To evaluate the effects of this compound on subretinal volume and pH using the perfused chick retina-RPE-choroid preparation.

4.3.2 Materials
  • Tissue preparation: Chick retina-RPE-choroid
  • Electrodes: Double-barreled ion-selective electrodes (H+ and TMA+)
  • Perfusion system: Basal perfusion chamber with oxygenated Ringer's solution
  • Recording equipment: Data acquisition system for continuous monitoring
4.3.3 Methods
  • Tissue Mounting:

    • Isolate chick retina-RPE-choroid complex
    • Mount in perfusion chamber maintaining physiological orientation
    • Establish basal perfusion with oxygenated Ringer's solution
  • Electrode Placement:

    • Position H+-sensitive electrode in subretinal space
    • Position TMA+-sensitive electrode as volume marker
    • Calibrate electrodes prior to each experiment
  • Baseline Recording:

    • Record baseline pH and TMA+ concentration for 10 minutes
    • Document light-induced alkalinization responses
  • Drug Exposure:

    • Add this compound (10⁻⁴ M) to basal perfusion reservoir
    • Monitor pH and volume changes continuously for 30 minutes
    • Include acetazolamide (10⁻⁴ M) as comparative control
  • Data Processing:

    • Calculate subretinal volume from TMA+ concentration changes
    • Determine pH changes from H+ electrode readings
    • Analyze temporal relationship between acidification and volume reduction

Mechanisms of Action

The mechanism by which this compound enhances retinal adhesion and promotes subretinal fluid absorption involves complex electrochemical signaling at the retinal pigment epithelium interface. Inhibition of membrane-bound carbonic anhydrase, particularly the CA IV isoform located on the basolateral membrane of the RPE, acidifies the subretinal space. This acidification potentially modifies the electrochemical gradient across the RPE, enhancing fluid transport from the subretinal space to the choroid. Additionally, pH changes may alter the binding affinity between integrins and their extracellular matrix ligands, potentially strengthening retinal adhesion through modulation of adhesion molecule function [1] [2].

The diagram below illustrates the proposed signaling pathway for this compound's effect on retinal adhesion:

G This compound Signaling Pathway Mechanism This compound This compound Administration CAMembrane Inhibition of Membrane-Bound CA (Primarily CA IV isoform) This compound->CAMembrane Membrane-restricted action Acidification Subretinal Space Acidification (pH reduction 0.02-0.04 units) CAMembrane->Acidification Reduced bicarbonate formation Transport Enhanced RPE Ion Transport (Modified electrochemical gradients) Acidification->Transport Alters electrochemical gradients FluidAbsorption Increased Subretinal Fluid Absorption (40% volume reduction in 8-10 min) Transport->FluidAbsorption Enhanced fluid transport to choroid Adhesion Strengthened Retinal Adhesion (Slowed post-enucleation adhesion failure) FluidAbsorption->Adhesion Improved retinal apposition Outcome Therapeutic Effect: Reduced Subretinal Fluid & Improved Retinal Adhesion Adhesion->Outcome

Technical Considerations and Troubleshooting

Model Selection Considerations

The Dutch rabbit model provides several advantages for retinal adhesion studies, including consistent ocular dimensions, well-characterized ocular physiology, and suitability for serial measurements. However, researchers should note that species differences in vitreoretinal anatomy exist between rabbits and humans. For more translational studies, complementary models such as the perfused chick preparation offer excellent control over experimental conditions for mechanistic studies [1] [2].

The rotational peel test methodology developed for human and sheep eyes represents an innovative approach that maintains natural ocular curvature, overcoming limitations of previous techniques that required tissue flattening. This method has demonstrated regional variation in vitreoretinal adhesion, with greater adhesion forces measured in the equatorial region (7.24 ± 4.13 mN) compared to the posterior pole (4.08 ± 2.03 mN) in human eyes, and significant age-dependent decreases in adhesion after 60 years of age [3].

Common Technical Challenges
  • Post-mortem time effects: Retinal adhesion measurements decline with increasing post-mortem time; limit testing to within 24 hours of enucleation with refrigeration
  • Inter-animal variability: Use adequate sample sizes (n≥6 per group) and randomized treatment assignment
  • Measurement consistency: Standardize detachment size and location across experiments
  • Drug formulation: Ensure consistent this compound preparation and administration across studies
Optimization Strategies
  • Pilot studies: Conduct preliminary experiments to determine optimal dosing and timing
  • Blinded assessment: Implement blinded measurement and analysis to minimize bias
  • Quality controls: Include positive (acetazolamide) and negative (vehicle) controls in each experiment
  • Histological correlation: Correlate functional measurements with structural assessment of ILM integrity

Conclusion

These application notes provide comprehensive methodologies for investigating the effects of this compound on retinal adhesiveness. The protocols emphasize quantitative approaches for assessing subretinal fluid absorption and retinal adhesive strength, enabling standardized evaluation of carbonic anhydrase inhibitors and their potential therapeutic applications. This compound's unique property as a membrane-impermeant CA inhibitor makes it particularly valuable for discriminating between intracellular and membrane-bound CA-mediated effects on retinal physiology.

The demonstrated efficacy of this compound in enhancing subretinal fluid absorption and retinal adhesiveness, coupled with its potentially superior safety profile due to limited cellular penetration, supports continued investigation of membrane-specific CA inhibitors for retinal disorders characterized by fluid accumulation and compromised adhesion. These protocols provide the methodological foundation for such future studies.

References

Application Note: Investigating Benzolamide in the Isolated Rodent Heart Using Langendorff Perfusion

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The Langendorff-perfused isolated heart model remains a cornerstone of cardiovascular research, offering a biologically accurate system that preserves the heart's 3-dimensional structure and cellular interplay while eliminating confounding neuro-humoral influences [1] [2]. This model is exceptionally valuable for the precise evaluation of direct cardiac effects of pharmacological agents, such as carbonic anhydrase inhibitors.

Benzolamide, a sulfonamide-based carbonic anhydrase (CA) inhibitor, has attracted interest for its potential cardioprotective effects, particularly in conditions involving ischemia-reperfusion injury and metabolic acidosis. Its strong inhibition of intracellular CA isoforms, including CA-II, may modulate pH regulation, sodium/hydrogen exchanger (NHE1) activity, and intracellular calcium handling—key pathways in cardiac pathophysiology [3]. This application note provides a detailed protocol for assessing the functional and biochemical effects of this compound in the isolated rodent heart, enabling researchers to systematically investigate its cardioprotective mechanisms.

Theoretical Framework and Rationale

Carbonic anhydrase inhibition presents a novel approach to cardioprotection by targeting the intricate relationship between pH regulation and myocardial injury. Recent investigations into nutraceuticals like naringin have demonstrated that CA-II inhibition can attenuate angiotensin II-induced cardiac hypertrophy, suppress NHE1 and Na+/Ca2+ exchanger (NCX1) expression, and reduce associated harmful pathways [3]. This compound, with its high affinity for CA, is hypothesized to offer similar protective benefits by maintaining physiological pH during metabolic stress, thereby reducing calcium overload and improving functional recovery.

The isolated Langendorff heart is an ideal platform for these investigations because it allows for:

  • Direct Assessment: Evaluation of this compound's direct cardiac effects without systemic compensation.
  • Controlled Ischemia: Precise induction of global or regional ischemia.
  • Metabolic Analysis: Measurement of metabolic parameters like pH, lactate production, and oxygen consumption.
  • Mechanistic Studies: Exploration of pathways involving CA-II, NHE1, and NCX1 [2] [3].

Material and Methods

Solutions and Reagents
  • Krebs-Henseleit Buffer (KHB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11 mM Glucose, 1.75 mM CaCl₂. Saturate with carbogen gas (95% O₂/5% CO₂) to maintain pH at 7.4.
  • This compound Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Ensure the final DMSO concentration in the perfusate does not exceed 0.1% (v/v), which has been verified to not affect cardiac function.
  • Packed Red Blood Cells (pRBCs) - Optional: For more physiological oxygen delivery, washed pRBCs can be added to the perfusate to achieve a hematocrit of 5-7%. Note that pRBCs may induce a pro-inflammatory response and are best used for shorter-term experiments [1].
Langendorff Perfusion System Setup

The core setup, as historically established and refined in modern practice, involves retrograde perfusion of the aorta [2]. The following diagram illustrates the key components and workflow of the system.

langendorff_setup Langendorff Perfusion System Workflow O2 Oxygenation Chamber (95% O₂ / 5% CO₂) BubbleTrap Bubble Trap O2->BubbleTrap Reservoir Perfusate Reservoir Pump Peristaltic Pump Reservoir->Pump Cannula Aortic Cannula BubbleTrap->Cannula Pump->O2 Heart Isolated Heart in Organ Chamber Cannula->Heart DataAq Data Acquisition (LV Pressure, ECG, Flow) Heart->DataAq  Biophysical Signals Waste Effluent Collection Heart->Waste Coronary Effluent

Detailed Experimental Protocol
3.3.1 Heart Excision and Cannulation
  • Anesthesia: Anesthetize a male or female rat (250-300 g) with 3% isoflurane [1].
  • Anticoagulation: Administer heparin intravenously (30-50 IU) to prevent clot formation.
  • Rapid Excision: Make a midline incision, rapidly open the thoracic cavity, and excise the heart. Immediately immerse it in ice-cold, heparinized saline to induce arrest and reduce metabolic demand.
  • Aortic Cannulation: Carefully identify the aorta, clean it of connective tissue, and cannulate it onto the Langendorff apparatus. Perfusion should commence within 60-90 seconds of excision to minimize ischemic damage [1] [2].
3.3.2 Stabilization and Baseline Measurement
  • Initiate perfusion with oxygenated KHB at a constant pressure of 60-80 mmHg (physiological) or a constant flow rate of 8-12 mL/min, maintaining a temperature of 37°C [1] [2].
  • Stabilization Period: Allow the heart to stabilize for a minimum of 20 minutes until a regular rhythm and stable contractile function are observed.
  • Insert a fluid-filled balloon into the left ventricle connected to a pressure transducer to monitor left ventricular developed pressure (LVDP), heart rate (HR), and ±dP/dt (indices of contractility and relaxation) [1].
  • Baseline Recording: Record all functional parameters and collect a sample of coronary effluent for baseline biochemical analysis.
3.3.3 this compound Administration and Ischemia-Reperfusion Protocol
  • Treatment: Switch the perfusate to one containing a pre-determined concentration of this compound (e.g., 1-10 µM). Continue perfusion for 15-20 minutes to allow for adequate drug uptake.
  • Global Ischemia: Completely stop the flow of perfusate for a defined period (typically 20-30 minutes for global ischemia). Maintain chamber temperature at 37°C.
  • Reperfusion: Restart perfusion with the this compound-containing KHB for 30-60 minutes to simulate clinical reperfusion.
Data Collection and Analysis

Functional and biochemical data should be collected at key time points: baseline, end of drug equilibration, and at regular intervals during reperfusion (e.g., 5, 15, 30, 60 minutes).

Table 1: Key Functional Parameters for Assessment

Parameter Description Significance
LVDP (mmHg) Left Ventricular Developed Pressure Overall contractile function
+dP/dt (mmHg/s) Maximum rate of pressure rise Index of contractility
-dP/dt (mmHg/s) Maximum rate of pressure fall Index of relaxation
Heart Rate (bpm) Beats per minute Rhythmicity
Coronary Flow (mL/min) Flow rate of perfusate Coronary vascular resistance & health

Table 2: Biochemical and Injury Markers in Coronary Effluent

Marker Method of Analysis Significance
Lactate Dehydrogenase (LDH) Spectrophotometric Assay Indicator of necrotic cell death
Troponin I ELISA Specific marker of myocardial injury
Lactate Blood Gas Analyzer Indicator of anaerobic metabolism
Oxygen Consumption Blood Gas Analyzer (A-V pO₂ difference) Metric of myocardial metabolic activity [1]

Anticipated Results and Mechanisms of Action

Based on research with other CA inhibitors, this compound is expected to improve functional recovery following ischemia-reperfusion. This may manifest as a higher percent recovery of LVDP and ±dP/dt, reduced incidence of reperfusion arrhythmias, and lower release of LDH and troponin I compared to vehicle-treated controls [3].

The proposed cellular mechanisms underlying this compound's cardioprotective effects are summarized in the pathway diagram below.

benzolamide_mechanism Proposed Cardioprotective Pathway of this compound This compound This compound CA_Inhibition Inhibition of Carbonic Anhydrase (CA-II) This compound->CA_Inhibition H_Production Reduced H⁺ Production CA_Inhibition->H_Production Outcome Improved Functional Recovery Reduced Infarct Size CA_Inhibition->Outcome Improved pHi Regulation NHE1_Activity Attenuated NHE1 Activity H_Production->NHE1_Activity  Reduced Substrate Na_Influx Reduced Na⁺ Influx NHE1_Activity->Na_Influx NCX_Reverse Attenuated Reverse NCX Na_Influx->NCX_Reverse Ca_Overload Reduced Ca²⁺ Overload NCX_Reverse->Ca_Overload Ca_Overload->Outcome

Optimization and Troubleshooting

Successful implementation of this protocol depends on careful optimization of key parameters, informed by recent research:

  • Perfusion Pressure: The choice of pressure is critical and depends on the experimental goal. High pressure (60-80 mmHg) is ideal for short-term functional assessment as it generates strong LV pressures. Low pressure (30-35 mmHg) is preferable for longer perfusion times (>2 hours) as it prevents the gradual loss of function and edema [1].
  • Oxygen Carriers: While acellular buffers are simpler, they have limited oxygen-carrying capacity. The use of packed red blood cells (pRBCs) increases oxygen delivery but may induce a pro-inflammatory response and cause greater cardiac damage, particularly at low perfusion pressures [1].
  • Vasodilators: The addition of adenosine (e.g., 1.66 µg/min) to the perfusate has been shown to decrease edema formation and inflammatory responses, potentially improving protocol stability [1].
  • Common Issues:
    • Poor Function: Ensure rapid excision and cannulation. Verify CaCl₂ concentration and perfusate oxygenation.
    • Edema: Optimize perfusion pressure and consider adding adenosine. Monitor heart weight gain.
    • Arrhythmias: Can be induced by ischemia; ensure stable temperature and electrolyte balance.

Conclusion

This application note outlines a robust and detailed protocol for investigating the cardioprotective effects of this compound using the Langendorff-perfused isolated heart model. By following this methodology, researchers can precisely elucidate the role of carbonic anhydrase inhibition in mitigating ischemia-reperfusion injury, providing a strong experimental foundation for the development of novel therapeutic strategies for cardiovascular diseases.

References

Benzolamide in Renal Micropuncture Studies: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benzolamide and Renal Micropuncture

This compound is a potent, sulfonamide-derived carbonic anhydrase inhibitor with unique physicochemical properties that make it particularly valuable in renal physiological research. Unlike other carbonic anhydrase inhibitors, this compound exhibits limited membrane permeability due to its high polarity, allowing researchers to more specifically target extracellular carbonic anhydrase isoforms when studying tubular function. This property is especially significant in micropuncture studies aiming to dissect the compartment-specific roles of carbonic anhydrase in renal tubules. Renal micropuncture techniques involve direct access to individual nephron segments through minute punctures with glass micropipettes, allowing for precise microsample collection and local perfusion of specific tubular segments.

The primary research applications of this compound in renal micropuncture studies include: (1) investigation of proximal tubular acid-base transport mechanisms, (2) analysis of tubuloglomerular feedback (TGF) regulation, (3) examination of glomerulotubular balance, and (4) understanding the coupling between tubular transport and renal oxygen consumption. Through these applications, this compound has become an indispensable pharmacological tool for elucidating fundamental renal physiological principles and pathophysiological mechanisms.

Mechanism of Action and Renal Physiological Effects

Biochemical Properties and Inhibition Mechanism

This compound functions as a potent carbonic anhydrase inhibitor with distinctive properties that determine its research applications:

  • Carbonic anhydrase inhibition: this compound binds reversibly to the active site of carbonic anhydrase isoforms, particularly those located in the renal tubular system, preventing the hydration of carbon dioxide to carbonic acid and subsequent dissociation to bicarbonate and protons.
  • Membrane impermeability: Unlike acetazolamide, which readily crosses biological membranes, this compound's polar molecular structure limits its cellular permeability, making it particularly useful for distinguishing between luminal and intracellular carbonic anhydrase activity [1].
  • Dose-dependent effects: Administration of 5 mg/kg intravenously in rat models produces maximal inhibition of luminal carbonic anhydrase in proximal tubules without significant intracellular penetration, allowing specific investigation of membrane transport processes.
Renal Tubular Effects

The inhibition of carbonic anhydrase by this compound produces significant alterations in renal tubular function:

Table 1: Renal Tubular Effects of this compound

Tubular Segment Primary Effect Physiological Consequence Measurement Approach
Early Proximal Tubule Decreased luminal pH [2] Impaired bicarbonate reabsorption Antimony microelectrode pH measurement
Late Proximal Tubule Increased luminal pH [2] Reduced transepithelial chloride gradient Microperfusion and chloride-sensitive electrodes
Whole Proximal Tubule Reduced fluid reabsorption Increased late proximal flow rate Timed collection of tubular fluid
Loop of Henle Increased sodium chloride delivery Enhanced tubuloglomerular feedback activation Early distal micropuncture

This compound administration reduces proximal tubular fluid reabsorption by approximately 50%, primarily through impairment of sodium bicarbonate reabsorption, which concomitantly reduces the transepithelial gradient for chloride [3]. This reduction in proximal reabsorption leads to increased delivery of tubular fluid to the loop of Henle, subsequently activating the tubuloglomerular feedback mechanism that regulates single-nephron glomerular filtration rate (SNGFR) [4]. The unique biphasic effect on luminal pH—decreasing pH in early proximal tubules while increasing pH in late proximal segments—illustrates the segment-specific functions of carbonic anhydrase along the nephron [2].

Experimental Data from this compound Studies

Hemodynamic and Filtration Parameters

Micropuncture studies with this compound have yielded quantitative data on renal hemodynamics and filtration:

Table 2: Renal Hemodynamic Effects of this compound in Micropuncture Studies

Parameter Control Conditions Acute this compound (<30 min) Chronic this compound (24h) Measurement Technique
SNGFR (nl/min) 30-35 20-25 (∼30% decrease) 35-40 (∼15% increase) Late proximal collection with [3H]inulin
Late Proximal Flow (nl/min) 10-12 15-18 (∼50% increase) 18-22 (∼80% increase) Timed volume collection
Proximal Reabsorption (%) 65-70% 30-40% (∼50% decrease) 40-45% (∼35% decrease) Calculated from SNGFR and flow
Renal Oxygen Consumption Baseline No significant change No significant change Arteriovenous difference measurement
Early Distal Chloride Concentration 35-40 mM 25-30 mM (decrease) 35-40 mM (normalization) Chloride-sensitive microelectrodes

This compound administration produces a triphasic hemodynamic response: (1) an acute decrease in SNGFR mediated by TGF activation, (2) a partial recovery of renal blood flow within 60 minutes through TGF resetting, and (3) a chronic hyperfiltration state after 24 hours of treatment [4] [5] [6]. Notably, despite profound inhibition of sodium bicarbonate reabsorption, this compound does not significantly alter renal oxygen consumption, suggesting that bicarbonate reabsorption requires minimal oxidative energy compared to other transport processes [3].

Tubuloglomerular Feedback Parameters

This compound significantly influences TGF dynamics through its effects on distal delivery:

Table 3: TGF Parameters in this compound Studies

TGF Parameter Control Acute this compound Chronic this compound (24h) Assessment Method
TGF Activation Threshold 10-12 nl/min 8-10 nl/min (left shift) 18-20 nl/min (right shift) Microperfusion of loop of Henle
Maximum TGF Response (% Δ SNGFR) 40-50% 50-60% (enhanced) 30-40% (blunted) Stop-flow pressure measurement
Basal TGF Activation Minimal Significant Slightly increased Free-flow proximal stop-flow pressure
NOS-I Immunoreactivity Baseline Moderate increase Marked increase (∼2-fold) Macula densa immunohistochemistry

The temporal adaptation of TGF during prolonged this compound infusion demonstrates the dynamic regulation of glomerulotubular balance. This resetting process involves upregulation of nitric oxide synthase type I (NOS-I) in the macula densa and requires cyclooxygenase-2 (COX-2) activity, but appears independent of angiotensin II-mediated pathways [4] [5]. The TGF resetting allows SNGFR to normalize and eventually exceed baseline values despite persistent inhibition of proximal reabsorption, representing a compensatory mechanism to maintain fluid and electrolyte homeostasis.

Detailed Experimental Protocols

Animal Preparation and Surgical Protocol

Preoperative Preparation:

  • Use male Wistar or Wistar-Froemter rats (250-330 g) maintained on standard diet with free access to water.
  • Withhold food for 8-12 hours before experimentation to ensure consistent hydration status while allowing free access to water.
  • Anesthetize with Inactin (100 mg/kg intraperitoneally) or similar anesthetic that preserves renal autoregulation.
  • Perform tracheostomy using PE-240 tubing to ensure patent airway throughout experiment.
  • Cannulate jugular vein for fluid administration, femoral artery for continuous blood pressure monitoring, and urinary bladder for urine collection.
  • Maintain body temperature at 37°C using a servo-controlled heating table.

Renal Micropuncture Preparation:

  • Expose the left kidney through a flank incision and carefully separate from surrounding adipose tissue.
  • Immobilize the kidney in a plastic cup using agar-agar solution to minimize respiratory movement.
  • Carefully decapsulate the kidney to visualize tubular segments for micropuncture.
  • Illuminate the renal surface with a fiber-optic light source and continuously superfuse with prewarmed saline to prevent tissue dehydration.
  • Allow 60-minute equilibration period after surgical preparation before initiating experimental measurements.
This compound Administration Protocol

Solution Preparation:

  • Prepare this compound stock solution at 5 mg/mL in isotonic saline or Ringer's bicarbonate solution.
  • Adjust pH to 7.4 using sodium hydroxide if necessary to ensure solubility.
  • For acute studies, administer as intravenous bolus (5 mg/kg) followed by continuous infusion (5 mg/kg/h) to maintain stable plasma concentrations.
  • For chronic studies, administer intraperitoneal injections (5 mg/kg) every 6 hours for 24 hours, with final dose given 6-10 hours before terminal experiment.

Experimental Groups:

  • Control group: Receive vehicle solution (saline or DMSO) following identical administration protocol.
  • Acute TGF group: Single bolus administration with micropuncture within 30 minutes.
  • TGF resetting group: Continuous infusion for 60 minutes to study adaptive responses.
  • Chronic adaptation group: 24-hour pretreatment protocol to examine long-term adaptations.
Micropuncture Technique Protocol

Tubular Segment Identification:

  • Identify early proximal tubules by intravenous injection of Lissamine Green dye (0.1 mL of 5% solution) and timing of appearance (2-4 seconds after injection).
  • Identify late proximal tubules as segments immediately preceding the descent into the medulla.
  • Identify early distal tubules by their characteristic granular appearance and location in the superficial cortex.

Free-Flow Collection Technique:

  • Fill sharpened glass micropipettes (8-12 μm OD) with stained castor oil for identification during collection.
  • Introduce oil block (2-3 tubular diameters) in the early proximal tubule to isolate fluid segment.
  • Collect tubular fluid for precisely timed intervals (1-3 minutes) using continuous suction.
  • Transfer collected fluid to constant-bore capillaries for volume measurement.
  • Analyze fluid for inulin concentration using microfluorometric methods or radiolabeled inulin.
  • Calculate absolute reabsorption from the difference between SNGFR and collection rate.

Loop of Henle Microperfusion Technique:

  • Place perfusion pipette (8-10 μm OD) in late proximal tubule filled with artificial tubular fluid.
  • Place distal collection pipette (12-15 μm OD) in early distal tubule.
  • Perfuse at varying rates (0-30 nL/min) using a microinfusion pump while collecting distal effluent.
  • Analyze collected fluid for chloride concentration using microelectrodes or microfluorometry.
  • Measure stop-flow pressure in proximal tubule to assess TGF-mediated vasoconstriction.
Analytical Measurements and Calculations

SNGFR Determination:

  • Calculate using the formula: SNGFR = (C_{inulin} × V) / P_{inulin}
  • Where C_{inulin} is inulin concentration in tubular fluid, V is flow rate, and P_{inulin} is plasma inulin concentration.

Fractional Reabsorption Calculations:

  • Proximal fractional reabsorption = (SNGFR - V_{prox}) / SNGFR × 100%
  • Where V_{prox} is late proximal flow rate.

Chloride Gradient Estimation:

  • Calculate transepithelial chloride gradient from plasma chloride concentration and measured tubular fluid chloride concentration.

Signaling Pathways and Mechanisms

Tubuloglomerular Feedback Resetting Mechanism

The following diagram illustrates the complex signaling pathways involved in this compound-induced TGF resetting:

G This compound This compound CA_Inhibition Carbonic Anhydrase Inhibition This compound->CA_Inhibition Reduced_Prox_Reabs Reduced Proximal Reabsorption CA_Inhibition->Reduced_Prox_Reabs Increased_MD_Flow Increased Macula Densa Flow Reduced_Prox_Reabs->Increased_MD_Flow MD_NOS_Upregulation Macula Densa NOS-I Upregulation Increased_MD_Flow->MD_NOS_Upregulation MD_COX2_Activation Macula Densa COX-2 Activation Increased_MD_Flow->MD_COX2_Activation NO_Production Increased NO Production MD_NOS_Upregulation->NO_Production PGE2_Production Increased PGE2 Production MD_COX2_Activation->PGE2_Production Afferent_Vasodilation Afferent Arteriolar Vasodilation NO_Production->Afferent_Vasodilation PGE2_Production->Afferent_Vasodilation TGF_Resetting TGF Resetting Afferent_Vasodilation->TGF_Resetting Glomerular_Hyperfiltration Glomerular Hyperfiltration TGF_Resetting->Glomerular_Hyperfiltration

This compound initiates a cascade of events beginning with carbonic anhydrase inhibition in proximal tubules, which reduces bicarbonate and fluid reabsorption, resulting in increased delivery of tubular fluid to the macula densa. The macula densa senses this increased delivery and activates two key enzymatic pathways: nitric oxide synthase type I (NOS-I) and cyclooxygenase-2 (COX-2). These enzymes produce nitric oxide (NO) and prostaglandin E2 (PGE2), respectively, which act synergistically to vasodilate the afferent arteriole. This vasodilation counteracts the initial TGF-mediated vasoconstriction, resulting in TGF resetting and ultimately leading to glomerular hyperfiltration when the process is sustained over 24 hours [4] [5] [6].

Experimental Workflow for TGF Resetting Studies

The following diagram outlines the typical experimental workflow for investigating TGF resetting using this compound:

G cluster_0 Acute TGF Phase Measurements cluster_1 Molecular Analysis Techniques Animal_Preparation 1. Animal Preparation & Surgery Baseline_Measurements 2. Baseline Hemodynamic Measurements Animal_Preparation->Baseline_Measurements Benzolamide_Admin 3. This compound Administration Baseline_Measurements->Benzolamide_Admin Acute_TGF_Phase 4. Acute TGF Phase (0-30 min) Benzolamide_Admin->Acute_TGF_Phase TGF_Resetting_Phase 5. TGF Resetting Phase (30-60 min) Acute_TGF_Phase->TGF_Resetting_Phase AP1 SNGFR Reduction AP2 RBF Decrease AP3 Late Proximal Flow Increase Chronic_Adaptation 6. Chronic Adaptation (24 h) TGF_Resetting_Phase->Chronic_Adaptation Tissue_Analysis 7. Tissue & Molecular Analysis Chronic_Adaptation->Tissue_Analysis Data_Interpretation 8. Data Interpretation Tissue_Analysis->Data_Interpretation MA1 NOS-I Immunohistochemistry MA2 COX-2 Activity Assay MA3 BSC-1 & AQP1 Immunoblotting

The experimental workflow for this compound micropuncture studies involves a systematic approach from animal preparation through data interpretation. Following surgical preparation and baseline measurements, this compound administration triggers an acute TGF phase characterized by reduced SNGFR and renal blood flow (RBF). During the subsequent 60 minutes, TGF resetting occurs, characterized by normalization of RBF through NOS-I and COX-2 dependent mechanisms. In chronic studies (24 hours), additional adaptations including upregulation of transport proteins in the loop of Henle contribute to sustained hyperfiltration. Tissue and molecular analyses complete the workflow by providing mechanistic insights into the observed functional changes [4] [5] [6].

Data Interpretation and Technical Considerations

Analysis of Micropuncture Data

Key Calculation Formulas:

  • Single Nephron GFR (SNGFR): = (TF/P_{inulin}) × V, where TF/P_{inulin} is tubular fluid to plasma inulin ratio and V is tubular flow rate.
  • Fractional Fluid Reabsorption: = (SNGFR - V) / SNGFR × 100%
  • Absolute Reabsorption Rate: = SNGFR - V
  • Chloride Reabsorption: Calculated from plasma chloride concentration, tubular fluid chloride concentration, and flow rate.

Normalization Considerations:

  • Normalize SNGFR to kidney weight or body weight for interanimal comparisons.
  • Express tubular flows relative to late proximal flow rate to account for natural variability.
  • Calculate percentage changes from baseline for each animal to minimize interindividual variation.
Technical Challenges and Solutions

Common Technical Challenges:

  • Tubular obstruction: Minimize by using appropriately sized pipettes (8-12 μm OD for proximal tubules).
  • Collection errors: Validate by comparing collected volume with measured length in constant-bore capillaries.
  • Fluid contamination: Prevent by ensuring tight seals around pipettes and avoiding vascular puncture.
  • Timing inaccuracies: Use electronic timers with foot pedals for precise collection intervals.

Validation Approaches:

  • Verify collection technique by comparing total kidney GFR with the sum of SNGFR from multiple nephrons.
  • Confirm tubular segment identity by injection of small dye volumes during collection.
  • Validate analytical methods through internal standards and sample recovery calculations.

Conclusion and Research Applications

This compound micropuncture studies have provided fundamental insights into renal physiology, particularly in understanding the dynamic regulation of glomerulotubular balance and the mechanisms of TGF resetting. The experimental approaches outlined in these application notes allow researchers to investigate the complex interplay between tubular transport, glomerular filtration, and vascular function at the single-nephron level. The temporal adaptation of TGF following this compound administration represents a sophisticated physiological mechanism to maintain sodium balance and glomerular filtration despite persistent inhibition of proximal reabsorption.

These techniques continue to evolve with advancements in molecular biology, allowing correlation of functional micropuncture data with analysis of transporter expression and signaling pathway activation. The integration of traditional micropuncture with contemporary molecular approaches provides a powerful framework for investigating renal physiology and pathophysiology, with applications ranging from basic science investigations to preclinical drug development studies.

References

Comprehensive Application Note: Benzolamide-Mediated Inhibition of Hippocampal Calcium Currents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benzolamide and Hippocampal Calcium Channel Inhibition

This compound is a poorly permeant sulfonamide inhibitor of the enzyme carbonic anhydrase that has demonstrated significant effects on neuronal calcium signaling independent of its classical enzymatic inhibition. Research has established that this compound selectively inhibits low-threshold (T-type) calcium currents in hippocampal CA1 pyramidal neurons without significantly affecting high-threshold calcium currents, suggesting a specific interaction with particular voltage-gated calcium channel subtypes [1]. This application note provides a comprehensive experimental framework for investigating this compound's effects on hippocampal calcium currents, including detailed protocols, quantitative data analysis, and mechanistic insights valuable for researchers studying neuronal calcium signaling and drug development professionals working on targeted calcium channel modulators.

The significance of these findings extends to multiple domains of neuroscience research and therapeutic development. Low-threshold calcium currents play crucial roles in regulating neuronal excitability, rhythmic bursting, and synaptic plasticity, making them attractive targets for neurological and psychiatric conditions. The differential inhibition properties of this compound provide a valuable pharmacological tool for dissecting the contributions of specific calcium channel subtypes to neuronal function, while its poor membrane permeability offers advantages for studying extracellular mechanisms in brain slice preparations [1] [2].

Quantitative Data Summary of this compound Effects

Concentration-Dependent Inhibition of Calcium Currents

Table 1: Concentration-response relationship of this compound on low-threshold calcium currents in hippocampal neurons

This compound Concentration Percent Inhibition of LT Current Experimental System Sample Size (n) Reported Significance
2 μM 30% Hippocampal slices 6 Preliminary inhibition
10 μM 36 ± 8% Acutely dissociated neurons 7 Consistent effect
50 μM 50 ± 8% Acutely dissociated neurons 7 Maximal observed effect
Variable (2-10 μM) 30-75% Hippocampal slices 6 Dose-dependent response

Table 2: Specificity profile of this compound across different calcium channel types

Calcium Channel Type Neuronal Population This compound Effect Experimental Conditions Sample Size (n)
Low-threshold (T-type) Hippocampal CA1 pyramidal Significant inhibition (30-75%) HEPES-buffered solution 6 (slices), 18 (dissociated)
High-threshold Hippocampal CA1 pyramidal Minimal to no effect Standard recording conditions 18
High-threshold Dorsal root ganglion neurons No significant effect Standard recording conditions 4
Experimental Conditions and Methodological Parameters

Table 3: Key experimental parameters for studying this compound effects in hippocampal preparations

Parameter Typical Settings Variations/Special Conditions Purpose/Rationale
Recording Temperature 28-30°C Room temperature for some steps Maintain tissue viability
Solution Osmolarity Balanced to ~300 mOsm Adjusted as needed Physiological conditions
Slice Thickness 500 μm 300-400 μm for some protocols Optimal oxygen penetration
This compound Solvent DMSO or direct aqueous application Final DMSO <0.1% Maintain solvent tolerance
Equilibration Time 10-20 minutes after drug application Extended periods for full effect Drug penetration and binding

Detailed Experimental Protocols

Hippocampal Slice Preparation and Maintenance

The hippocampal slice preparation provides a preserved architectural environment that maintains native synaptic connections and cellular relationships, offering significant advantages for studying physiological calcium signaling in a context that approximates in vivo conditions [1] [3]. This protocol outlines the optimal procedures for preparing and maintaining hippocampal slices for this compound experiments:

  • Tissue Extraction and Sectioning: Rapidly decapitate 20-40 day old Wistar rats under appropriate anesthesia and institutional approval. Remove the brain quickly and dissect hippocampi in ice-cold (0-5°C) oxygenated artificial cerebrospinal fluid (ACSF) containing (in mM): 126 NaCl, 3.5 KCl, 2 MgCl₂, 1 CaCl₂, 1.2 NaH₂PO₄, 25 NaHCO₃, and 11 glucose, continuously bubbled with 95% O₂/5% CO₂ to maintain pH at approximately 7.4 [3]. Section hippocampi into 500 μm transverse slices using a tissue chopper or vibratome, with colder temperatures during sectioning helping to preserve tissue viability.

  • Slice Recovery and Incubation: Transfer slices to a holding chamber containing continuously oxygenated ACSF at room temperature for a minimum 2-hour recovery period before experimentation. This recovery phase is critical for restoring metabolic homeostasis and spontaneous electrical activity following the trauma of sectioning. Maintain slices at the interface between aqueous medium and humidified 95% O₂/5% CO₂ atmosphere to optimize oxygen delivery while preventing solute leakage from the tissue.

  • Experimental Chamber Transfer: Individual slices are transferred to a submerged recording chamber superfused with phosphate-free ACSF (2.5-3 ml/min at 28-30°C) when conducting this compound experiments. The phosphate elimination prevents precipitation when utilizing potassium channel blockers such as TEA and 4-AP, or when introducing divalent cations like Cd²⁺ or Zn²⁺ at higher concentrations [3].

Acute Dissociation of CA1 Pyramidal Neurons

For studies requiring enhanced spatial control or reduced synaptic activity, acutely dissociated hippocampal neurons provide an excellent alternative to slice preparations. This approach offers improved visualization and electrode access while maintaining many native channel properties:

  • Enzymatic Treatment: Following slice recovery, incubate hippocampal slices in oxygenated ACSF containing 1-3 mg/ml protease (Type XIV or XXIII) for 30-45 minutes at 32°C. Terminate enzymatic digestion by transferring slices to enzyme-free, buffered solution.

  • Mechanical Dissociation: Transfer the CA1 region of enzyme-treated slices to a tube containing HEPES-buffered saline (in mM: 140 NaCl, 3 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose, pH 7.4). Gently triturate tissue using fire-polished Pasteur pipettes of decreasing diameter. Allow larger debris to settle and collect dispersed neurons from the supernatant.

  • Cell Plating and Viability: Plate neurons onto poly-L-lysine or laminin-coated coverslips and allow adherence for at least 30 minutes before recording. Maintain cells in HEPES-buffered saline at room temperature and utilize within 6-8 hours of dissociation. Validate cell health through morphological criteria (smooth, phase-bright somata with intact processes) and electrophysiological parameters (stable resting potential, appropriate input resistance).

Electrophysiological Recording of Calcium Currents

Voltage-clamp techniques are essential for isolating and quantifying calcium currents in hippocampal neurons, requiring careful pharmacological isolation and appropriate internal and external solutions:

  • Whole-Cell Patch-Clamp Configuration: Utilize patch electrodes with resistance of 5-7 MΩ when filled with Cs-gluconate internal solution containing (in mM): 120 CsGlu, 10 CsCl, 10 NaCl, 1 CaCl₂, 2 MgATP, 0.5 GTP, 10 EGTA, and 10 HEPES (pH 7.25 with CsOH) [3]. Establish whole-cell configuration following standard procedures, achieving series resistance typically <15 MΩ with 70-80% compensation.

  • Calcium Current Isolation: Bath apply 1 μM tetrodotoxin (TTX) to block voltage-gated sodium currents, and include 50 μM D600 (methoxyverapamil) to inhibit L-type calcium currents when studying T-type currents specifically. Add 10 μM bicuculline and 1 mM kynurenate to block GABAA and ionotropic glutamate receptors, respectively. Include potassium channel blockers (5-25 mM TEA, 5 mM 4-AP, 6 mM CsCl) in external solutions and use cesium-based internal solutions to eliminate potassium currents [3].

  • This compound Application and Current Recording: Following establishment of stable baseline calcium currents, apply this compound (2-50 μM) via bath perfusion, allowing 10-15 minutes for equilibration and effect stabilization. Record low-threshold calcium currents using depolarizing steps from hyperpolarized holding potentials (-90 to -100 mV) to exploit the voltage-dependent inactivation properties of T-type channels. Implement appropriate leak subtraction protocols and maintain consistent recording conditions throughout the experiment.

Signaling Pathways and Experimental Workflows

G cluster_0 Calcium-Dependent Alkalinization Pathway cluster_1 This compound Mechanism Stimulation Neuronal Stimulation (Antidromic/Direct) VGCC Voltage-Gated Calcium Channels Stimulation->VGCC Depolarization CaInflux Calcium Influx VGCC->CaInflux Channel Opening VGCC->CaInflux Alkalinization Extracellular Alkalinization CaInflux->Alkalinization Activates CaInflux->Alkalinization HCO3 Bicarbonate/Proton Exchange Alkalinization->HCO3 Influences This compound This compound Application Inhibition LT Calcium Current Inhibition This compound->Inhibition Direct Action This compound->Inhibition CarbonicAnhydrase Carbonic Anhydrase This compound->CarbonicAnhydrase Weak Inhibition Inhibition->VGCC Blocks LT Currents HCO3->CarbonicAnhydrase Substrate

Figure 1: Proposed signaling pathways for this compound-mediated inhibition of calcium currents and extracellular alkalinization in hippocampal neurons. This compound directly inhibits low-threshold (T-type) calcium channels independent of its weak carbonic anhydrase inhibition. Neuronal stimulation activates voltage-gated calcium channels, leading to calcium influx that triggers extracellular alkalinization, a process amplified by this compound.

Mechanism of Action and Experimental Considerations

This compound's Dual Mechanisms in Neuronal Tissue

This compound exhibits a complex pharmacological profile in neuronal preparations, with evidence supporting both carbonic anhydrase-dependent and independent effects:

  • pH-Dependent Signaling Effects: this compound also influences activity-dependent alkalinization in neuronal tissue, particularly in the stratum pyramidale of hippocampal slices. Antidromic stimulation at frequencies of 50-100 Hz evokes alkaline shifts of 0.10-0.20 pH units that are significantly amplified by this compound application [2]. These alkalinizations require either calcium or barium in the extracellular solution, are blocked by cadmium and tetrodotoxin, and demonstrate spatial specificity within hippocampal layers, suggesting they reflect local pH regulation associated with neuronal activity rather than generalized tissue alkalinization.

Critical Experimental Considerations

Several methodological factors significantly influence the outcomes and interpretation of this compound experiments in hippocampal preparations:

  • Bicarbonate Independence: When investigating direct calcium channel effects rather than pH-mediated mechanisms, utilize HEPES-buffered external solutions to eliminate bicarbonate-dependent processes. This approach helps isolate this compound's direct channel modulation from potential carbonic anhydrase-mediated effects [1].

  • Developmental Age Considerations: Optimal this compound responses are typically observed in neurons from young animals (20-40 days postnatal), matching the developmental stage used in foundational studies [3]. The density and distribution of low-threshold calcium channels may vary across development, potentially influencing the magnitude of this compound effects.

  • Stimulation Parameter Optimization: For studies of activity-dependent pH changes, employ high-frequency stimulation (50-100 Hz) to evoke robust alkalinizations [2]. These responses show layer-specific expression within the hippocampus, with stratum pyramidale demonstrating the most consistent alkalinizations following direct activation of CA1 pyramidal neurons.

Troubleshooting and Technical Validation

Successful implementation of this compound protocols requires attention to several potential technical challenges and appropriate validation procedures:

  • Incomplete Calcium Current Isolation: If calcium currents appear contaminated with overlapping conductances, verify complete blockade of potassium currents using both internal (cesium) and external (TEA, 4-AP) potassium channel blockers. Confirm sodium current elimination with TTX and consider additional synaptic blockade with receptor-specific antagonists [3].

  • Variable this compound Responses: If this compound effects are inconsistent between preparations, verify drug solubility and stability in experimental solutions. Prepare fresh this compound solutions daily and utilize consistent application methods (bath perfusion preferred over bolus application). Monitor application timing carefully, as maximal inhibition may require 10-15 minutes of exposure [1].

  • Unstable Recordings in Slice Preparations: If recording stability is compromised in slice experiments, optimize slice viability through rapid dissection, careful temperature management during recovery, and maintenance of proper oxygenation throughout experiments. Monitor input resistance and series resistance continuously, discarding recordings with significant changes in these parameters [3].

Conclusion and Research Applications

This compound represents a valuable pharmacological tool for selectively investigating low-threshold calcium currents in hippocampal neurons, with applications spanning basic channel characterization, synaptic plasticity studies, and network activity investigations. The experimental protocols detailed in this application note provide a validated framework for utilizing this compound in neuronal studies, with particular emphasis on its concentration-dependent inhibition profile, specificity for T-type calcium channels, and utility in both slice and dissociated neuron preparations.

The differential sensitivity of various calcium channel subtypes to this compound inhibition offers opportunities for dissecting the contributions of specific current components to neuronal excitability and signaling. Furthermore, the compound's ability to amplify activity-dependent alkalinizations while directly inhibiting calcium influx provides a unique combination of effects for investigating the interplay between calcium signaling and pH regulation in central neurons. These protocols establish standardized approaches for leveraging this compound's distinctive pharmacological profile in neuroscience research and drug discovery efforts targeting calcium channel function.

References

Comprehensive Research Guide: Benzolamide-Induced Tubuloglomerular Feedback in Renal Physiology Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tubuloglomerular Feedback (TGF) and Benzolamide Research Applications

Tubuloglomerular feedback (TGF) represents a critical intrinsic regulatory mechanism in renal physiology that links tubular fluid composition at the macula densa to adjustments in glomerular filtration rate (GFR). This sophisticated negative feedback system ensures stability in fluid and electrolyte delivery to the distal nephron, preventing excessive losses while maintaining appropriate excretion. The TGF mechanism operates through specialized cells in the juxtaglomerular apparatus (JGA), where the macula densa senses chloride concentration in the tubular fluid and transmits signals that modulate afferent arteriolar tone, thereby regulating single nephron GFR (SNGFR) [1] [2].

This compound, a potent carbonic anhydrase inhibitor, has emerged as an invaluable pharmacological tool for investigating TGF mechanisms. Unlike other carbonic anhydrase inhibitors, this compound exhibits limited lipid solubility, resulting in primarily confined action to the proximal tubule with reduced systemic effects. This property makes it particularly useful for discerning the specific contributions of proximal tubular function to integrated nephron physiology. When administered, this compound inhibits carbonic anhydrase in the proximal tubule, reducing bicarbonate reabsorption and consequently decreasing absolute proximal reabsorptive rate. This action leads to increased delivery of tubular fluid to the distal nephron, thereby activating the TGF system and resulting in measurable reductions in SNGFR [3] [4].

The study of this compound-induced TGF activation provides researchers with a reproducible experimental model for investigating the complex interplay between tubular function and glomerular hemodynamics. This model has yielded fundamental insights into renal autoregulation, the mediation of TGF responses, and pathophysiological alterations in various disease states including hypertension, diabetes, and acute kidney injury [1] [2] [4].

Research Methods and Experimental Approaches

In Vivo Micropuncture Techniques in Rat Models

The foundational methodology for investigating this compound-induced TGF relies on micropuncture approaches in suitable rat strains, particularly those with surface glomeruli such as the Munich-Wistar rat. This technical advantage enables direct accessibility to glomerular and tubular structures for precise physiological measurements [3]. The experimental procedure entails surgical preparation of animals under appropriate anesthesia, followed by meticulous dissection to expose the left kidney while maintaining its natural position. The kidney is then immobilized in a stable chamber and continuously bathed with isotonic saline to prevent tissue dehydration throughout the experiment [3] [4].

Critical to these investigations is the implementation of tubular microperfusion methodologies that allow researchers to directly manipulate and assess TGF responses. Through the insertion of fine glass micropipettes into specific nephron segments, investigators can control tubular fluid composition and flow rates while simultaneously measuring corresponding changes in glomerular hemodynamics. These approaches typically involve:

  • Late proximal tubule micropuncture: Direct collection of tubular fluid to determine flow rates and SNGFR using calibrated nanoliter pipettes
  • Distal tubule micropuncture: Assessment of fluid delivery beyond the macula densa to evaluate TGF activation status
  • Tubular microperfusion: Controlled delivery of artificial tubular fluid to specific nephron segments while measuring physiological responses [3]

A particularly elegant application of this technique involves the use of oil block methodologies to experimentally dissect TGF mechanisms. By introducing immiscible oil columns in the proximal tubule, researchers can transiently prevent increased fluid delivery to the distal nephron following this compound administration. This intervention effectively uncouples the tubular-glomerular communication, demonstrating that the reduction in SNGFR requires increased flow to the macula densa [3].

Pharmacological Protocols and Agent Administration

Comprehensive investigation of TGF mechanisms necessitates strategic pharmacological interventions to dissect the contribution of various signaling pathways. This compound administration follows a standardized protocol involving an initial intravenous bolus of 5 mg/kg, followed by continuous infusion at 5 mg/kg/hour to maintain stable plasma concentrations [5]. This dosing regimen produces consistent and reproducible inhibition of proximal tubular carbonic anhydrase, leading to a significant increase in late proximal tubular flow rate from approximately 17 to 23 nl/min, which effectively activates the TGF mechanism [3].

To elucidate the molecular mediators involved in TGF responses, researchers employ specific pharmacological agents targeting candidate pathways:

  • Angiotensin II inhibition: Administration of 1-sar, 8-ala angiotensin II (an angiotensin II receptor antagonist) at doses sufficient to block local Ang II effects without causing systemic hypotension [4]
  • Nitric oxide synthase inhibition: Use of S-methyl-thiocitrulline (SMTC) at 2.7 mg/kg/h IV to specifically block NOS I activity in the macula densa [5]
  • ACE inhibition: Implementation of enalaprilat at 0.3 mg/kg/h IV to prevent angiotensin I conversion to angiotensin II [5]
  • Adenosine receptor blockade: Application of selective A1 receptor antagonists to evaluate the purinergic signaling component of TGF [1]

These pharmacological approaches have demonstrated that the renal vasoconstriction and reduction in SNGFR following this compound administration is mediated primarily through local angiotensin II action, while the subsequent recovery of renal blood flow involves NOS I-dependent mechanisms [4] [5].

Hemodynamic and Tubular Parameter Measurements

Quantitative assessment of TGF responses requires precise measurements of multiple glomerular and tubular parameters. The determination of SNGFR represents a cornerstone measurement, typically accomplished using microinjection techniques with radioactive-labeled inulin or FITC-labeled sinistrin. These approaches allow researchers to calculate filtration rates based on the concentration of markers in tubular fluid samples collected from specific nephron segments [3] [4].

Comprehensive hemodynamic characterization involves simultaneous measurement of several key variables:

  • Glomerular capillary pressure: Direct measurement using micropipettes with tip diameters <1 μm advanced into surface glomeruli
  • Nephron plasma flow: Determination using albumin-bound markers and application of the balance equation
  • Afferent and efferent arteriolar resistances: Calculation based on pressure gradients and flow measurements [3] [4]

Additional critical parameters include tubular fluid composition analysis to determine electrolyte concentrations, particularly sodium and chloride, at various nephron segments. This information proves essential for understanding the relationship between tubular fluid composition and TGF-mediated vascular responses [3].

Table 1: Key Quantitative Parameters in this compound TGF Studies

Parameter Control Values Post-Benzolamide Measurement Technique
SNGFR 29.2 ± 2.0 nl/min 24.1 ± 3.1 nl/min Late proximal fluid collection with timed samples
Late Proximal Flow Rate 16.9 ± 1.0 nl/min 23.1 ± 1.0 nl/min Micropuncture collection
Nephron Plasma Flow 101 ± 13 nl/min 66 ± 13 nl/min Albumin-bound marker dilution
Afferent Arteriolar Resistance Not specified Increased ~50% Calculated from pressure/flow relationships
Efferent Arteriolar Resistance Not specified Increased Calculated from pressure/flow relationships

Data Collection and Analysis Methods

Key Parameters and Quantitative Measurements

Rigorous investigation of this compound-induced TGF requires meticulous quantification of multiple physiological variables. The premier parameter of interest is single nephron GFR (SNGFR), which provides the most direct indicator of TGF-mediated changes in glomerular function. In control conditions, SNGFR typically measures approximately 29-33 nl/min in hydropenic rats, decreasing significantly to 24-25 nl/min following this compound administration when TGF activation is permitted [3]. This reduction in SNGFR represents the integrated response of the TGF system to increased distal delivery of tubular fluid.

Equally critical is the measurement of tubular flow dynamics, particularly the rate of fluid leaving the proximal tubule. Under baseline conditions, late proximal flow rates average approximately 17 nl/min, increasing to 23 nl/min following this compound administration due to inhibited proximal reabsorption [3]. This increased flow serves as the primary stimulus for TGF activation. Equally important is the assessment of distal tubular fluid delivery, which remains remarkably constant (approximately 14 nl/min) despite substantial changes in SNGFR and absolute proximal reabsorption, supporting the hypothesis that distal delivery represents the regulated variable in the TGF system [3].

Advanced TGF studies incorporate comprehensive glomerular hemodynamic assessments to determine the precise effector mechanisms mediating SNGFR reductions. Through direct measurements of glomerular capillary pressure, tubular pressure, and nephron plasma flow, researchers have demonstrated that this compound-induced TGF activation primarily reduces SNGFR through decreased nephron plasma flow (from 101 to 66 nl/min) resulting from increased afferent and efferent arteriolar resistance, without significant changes in the glomerular permeability coefficient [3] [4].

Experimental Controls and Validation Methods

Robust experimental design in TGF research necessitates incorporation of appropriate control conditions to validate specificity of observed effects. A critical methodological control involves the implementation of tubular occlusion techniques using oil blocks to prevent increased fluid delivery to the macula densa following this compound administration. When this maneuver is performed, SNGFR remains unchanged (30.3 vs. 30.3 nl/min) despite significant this compound-induced impairment of proximal reabsorption, confirming that the reduction in SNGFR requires communication between the tubular lumen and macula densa [3].

Additional validation approaches include:

  • Paired nephron comparisons: Simultaneous assessment of "blocked" and "unblocked" nephrons in the same kidney under identical conditions
  • Time-control experiments: Demonstration that SNGFR returns toward control values when distal delivery is reduced after this compound administration, confirming reversibility of TGF activation
  • Pharmacological specificity controls: Use of specific receptor antagonists to dissect individual signaling pathways [3] [4]

The reproducibility of TGF responses across multiple experimental preparations and the consistent observation of similar hemodynamic patterns with different methodological approaches further strengthens the validity of the this compound model for TGF investigation [3] [4] [5].

Table 2: Pharmacological Agents in TGF Pathway Analysis

Agent Mechanism Experimental Effect Concentration/Dose
This compound Carbonic anhydrase inhibition ↑ Late proximal flow, activates TGF 5 mg/kg bolus + 5 mg/kg/h IV
1-sar, 8-ala angiotensin II Angiotensin II receptor antagonist Prevents/reverses this compound-induced ↓SNGFR Not specified
S-methyl-thiocitrulline (SMTC) NOS I inhibitor Prevents RBF recovery during TGF resetting 2.7 mg/kg/h IV
Enalaprilat ACE inhibitor No effect on RBF recovery during TGF resetting 0.3 mg/kg/h IV
A1 adenosine receptor antagonists Blocks adenosine signaling Abolishes TGF response Varies by specific compound

Experimental Workflows and Procedural Guidelines

Step-by-Step Research Procedures

Establishing a standardized experimental workflow is essential for generating reliable and reproducible data in this compound TGF studies. The following comprehensive procedural guidelines outline the key steps for conducting these investigations:

  • Animal Preparation and Surgical Procedures

    • Anesthetize rats using appropriate anesthetic agents (e.g., Inactin 100 mg/kg IP for rats)
    • Perform tracheostomy to ensure patent airway throughout experiment
    • Cannulate jugular vein for fluid administration and drug infusion
    • Cannulate carotid artery for continuous blood pressure monitoring and blood sampling
    • Expose left kidney through flank incision, carefully separate perirenal fat, and immobilize in kidney cup
    • Maintain kidney surface moist with warm saline irrigation throughout procedure
  • Micropuncture Setup and Calibration

    • Prepare micropipettes with tip diameters of 8-12 μm for tubular punctures
    • Construct pressure micropipettes (1-2 μm tips) filled with 1.5 M NaCl solution
    • Calibrate pressure measurement system using open micropipette at kidney surface as zero reference
    • Prepare injection pipettes for marker substances (e.g., radioactive inulin or FITC-sinistrin)
  • Baseline Measurements Protocol

    • Identify surface proximal tubules for micropuncture
    • Collect timed tubular fluid samples (3-5 collections per tubule, 2-3 minutes each) for control SNGFR determination
    • Measure hydrostatic pressures in glomerular capillaries, proximal tubules, and efferent arterioles
    • Determine nephron plasma flow using marker dilution techniques
    • Collect blood samples from femoral artery for hematocrit and plasma marker concentration
  • This compound Administration and Experimental Manipulations

    • Administer this compound bolus (5 mg/kg IV) followed by continuous infusion (5 mg/kg/h)
    • Implement experimental interventions (oil blocks, pharmacological agents) according to study design
    • Repeat all hemodynamic and tubular measurements 20-30 minutes after this compound administration
    • For oil block experiments, introduce Sudan-black stained mineral oil to block tubular flow
  • Data Collection and Analysis Phase

    • Process tubular fluid samples for volume measurement and marker concentration
    • Calculate SNGFR using standard formulas based on marker concentrations
    • Compute nephron plasma flow and segmental vascular resistances
    • Perform statistical analyses comparing pre- and post-intervention parameters [3] [4]

benzolamide_workflow Start Animal Preparation & Surgical Setup MP_setup Micropuncture System Setup & Calibration Start->MP_setup Baseline Baseline Measurements: SNGFR, Pressures, Flows MP_setup->Baseline This compound This compound Administration Baseline->this compound Interventions Experimental Interventions This compound->Interventions Post_measure Post-Treatment Measurements Interventions->Post_measure Analysis Data Analysis & Interpretation Post_measure->Analysis

Technical Considerations and Troubleshooting

Successful implementation of this compound TGF protocols requires attention to several critical technical aspects. Maintenance of stable physiological conditions throughout the experiment is paramount, as fluctuations in systemic blood pressure, anesthesia depth, or fluid status can significantly impact TGF responses. Researchers should monitor and maintain:

  • Constant body temperature using thermostatically controlled heating platforms
  • Euvolemic state through appropriate intravenous fluid administration (typically 0.9% saline at 1.0-1.5 mL/h)
  • Stable acid-base balance through periodic blood gas monitoring
  • Consistent anesthesia depth assessed by response to pedal reflexes

Several methodological challenges commonly arise in TGF studies and require specific troubleshooting approaches:

  • Tubular blockage: Occasionally, micropipette insertion can cause tubular obstruction. This can be minimized by using properly bevelled pipettes with sharp tips and verifying tubular patency by observing flow of gently injected saline.
  • Glomerular damage: During glomerular pressure measurements, inadvertent damage to capillary loops can occur. Using smaller tip diameters (<1 μm) and advancing pipettes slowly with minimal oscillation can reduce this risk.
  • Non-specific vasodilation: Some pharmacological agents may cause generalized vasodilation. Including appropriate vehicle controls and monitoring systemic blood pressure helps distinguish specific from non-specific effects.
  • Time-dependent changes: Prolonged experiments may show time-dependent alterations in renal function. Implementing strict time-matched controls accounts for these potential confounders [3] [4].

Signaling Pathways and Molecular Mechanisms

TGF Mediation and Effector Pathways

The molecular mechanisms underlying this compound-induced TGF activation involve a complex signaling cascade initiated at the macula densa and culminating in adjustments to afferent arteriolar tone. The primary sequence of events involves:

  • Macula Densa Sensing: Increased tubular fluid flow and NaCl concentration at the macula densa following this compound administration enhances transport via apical Na-K-2Cl cotransporters (NKCC2)
  • Cellular Swelling: Elevated intracellular ion content increases osmolarity, driving water influx and cellular swelling
  • ATP Release: Swelling triggers ATP release through basolateral, stretch-activated Maxi-anion channels
  • Adenosine Formation: Extracellular ATP is rapidly converted to adenosine by ecto-5'-nucleotidase
  • Vasoconstriction: Adenosine binds A1 receptors on afferent arterioles, activating Gi/Go proteins that decrease cAMP and increase IP3-mediated calcium release, resulting in vasoconstriction and reduced GFR [2]

Research using this compound has been instrumental in elucidating the critical role of angiotensin II in TGF mediation. Studies demonstrate that angiotensin II receptor antagonists completely prevent and reverse the reduction in SNGFR following this compound administration, confirming that the renal vasoconstriction is mediated through local angiotensin II action [4]. Interestingly, this angiotensin II dependence appears specific to the initial vasoconstrictor phase, while subsequent recovery of renal blood flow involves distinct mechanisms.

Modulation and Reset Mechanisms

The TGF system demonstrates remarkable plasticity and adaptability through multiple modulation mechanisms that adjust its sensitivity and set-point. This compound studies have been particularly valuable in characterizing these regulatory processes, especially the phenomenon of TGF resetting that occurs during prolonged activation. Key modulatory influences include:

  • Nitric Oxide: Macula densa-derived nitric oxide (from NOS I) buffers TGF-mediated vasoconstriction and facilitates recovery of renal blood flow during sustained TGF activation
  • Superoxide Anion: O₂⁻ generation in the macula densa enhances TGF sensitivity, likely through quenching of nitric oxide
  • Angiotensin II: Potentiates TGF responses by increasing the sensitivity of the afferent arteriole to constrictor signals
  • Dietary Factors: High protein intake decreases TGF sensitivity, while salt restriction enhances it [1] [5] [2]

Research using prolonged this compound infusion has revealed that TGF resetting occurs through time-dependent mechanisms. During continuous TGF activation over 30-60 minutes, renal blood flow gradually recovers toward baseline despite persistent elevation in tubular flow, indicating an adaptive decrease in renal vascular resistance. This resetting process requires NOS I activity but appears independent of angiotensin-converting enzyme, suggesting distinct pathways for initial TGF activation versus subsequent adaptation [5].

tgf_signaling This compound This compound Administration Proximal ↓ Proximal Reabsorption ↑ Late Proximal Flow This compound->Proximal MD_delivery ↑ Flow/NaCl at Macula Densa Proximal->MD_delivery NKCC2 NKCC2 Activation ↑ MD Cell NaCl Transport MD_delivery->NKCC2 Swelling Macula Densa Cell Swelling NKCC2->Swelling ATP_release ATP Release via Maxi-Anion Channels Swelling->ATP_release Adenosine Adenosine Formation (ATP Metabolism) ATP_release->Adenosine A1_binding A1 Receptor Binding on Afferent Arteriole Adenosine->A1_binding Vasoconstriction Afferent Arteriolar Vasoconstriction A1_binding->Vasoconstriction SNGFR ↓ SNGFR Vasoconstriction->SNGFR AngII Angiotensin II (Potentiation) AngII->Vasoconstriction NO Nitric Oxide (Modulation) NO->Vasoconstriction

Applications in Renal Physiology and Pathophysiology Research

The this compound TGF model has yielded fundamental insights into both normal renal physiology and deranged mechanisms in disease states. By providing a controlled means to activate TGF responses, this experimental approach has enabled researchers to:

  • Elucidate integrated nephron function by demonstrating the coupling between proximal reabsorption and glomerular filtration
  • Characterize renal autoregulation mechanisms that maintain stable GFR despite fluctuations in arterial pressure
  • Identify mediators of glomerulotubular balance and their alterations in pathological conditions
  • Investigate tubular control of renin secretion and its role in sodium homeostasis [3] [6] [4]

The clinical relevance of TGF research extends to multiple renal pathologies. Abnormal TGF function has been implicated in hypertension, diabetic nephropathy, and various forms of acute kidney injury. The this compound model provides a valuable tool for probing these pathological mechanisms and evaluating potential therapeutic interventions. For instance, studies using this approach have revealed exaggerated TGF responses in hypertension and diabetes, which may contribute to progressive renal damage by inappropriately reducing GFR and stimulating fibrotic pathways [6] [2].

Emerging research directions include investigation of a second TGF system linking sodium reabsorption in the connecting tubule to afferent arteriolar resistance. This more recently discovered mechanism appears to involve epithelial sodium channels (ENaC) and may work in concert with the classical TGF system to fine-tune glomerular filtration in response to variations in dietary salt intake [1] [2].

Conclusion

The this compound tubuloglomerular feedback model represents a powerful experimental paradigm for investigating the intricate communication between tubular and glomerular compartments within the nephron. Through carefully standardized methodologies incorporating micropuncture techniques, controlled pharmacological interventions, and comprehensive hemodynamic assessments, this approach continues to yield valuable insights into renal physiology and pathophysiology. The enduring research utility of this model stems from its ability to selectively activate a specific physiological mechanism with high reproducibility and temporal control, enabling precise dissection of complex regulatory pathways. As renal research advances, the this compound TGF protocol remains an essential methodology for elucidating the molecular and cellular mechanisms governing kidney function in health and disease.

References

Benzolamide Carbonic Anhydrase Inhibition Assay: Applications and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benzolamide and Carbonic Anhydrase Inhibition

This compound (CL-11,366) is a potent, membrane-impermeant sulfonamide-derived carbonic anhydrase (CA) inhibitor that preferentially targets extracellular CA isoforms. Unlike permeant inhibitors like acetazolamide, this compound's quaternary ammonium structure limits cellular penetration, making it particularly valuable for distinguishing membrane-bound versus intracellular CA functions in physiological systems [1] [2]. This property has established this compound as an essential pharmacological tool in renal physiology, ophthalmology, and respiratory research.

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and protons—a fundamental reaction critical to numerous physiological processes including pH regulation, fluid secretion, ion transport, and gas exchange [3] [4]. This compound's high specificity and membrane-restricted action enable researchers to selectively interrogate extracellular CA activity in complex biological systems, providing unique insights into isoform-specific CA functions across different tissues.

Mechanism of this compound Action

This compound exerts its effects through non-competitive, reversible inhibition of carbonic anhydrase isozymes, primarily by binding to the zinc ion at the enzyme's active site. Its mechanism involves:

  • Competitive zinc coordination: The sulfonamide group (-SO₂NH₂) displaces the zinc-bound hydroxyl ion, directly coordinating with the zinc atom in the CA active site
  • Membrane-restricted activity: Unlike acetazolamide, this compound's permanent negative charge and molecular structure prevent efficient cellular membrane penetration, resulting in selective inhibition of extracellular CA isoforms [1] [2]
  • Isoform selectivity: this compound demonstrates varying affinities for different CA isoforms, with particularly high potency against CA IV (membrane-bound) and CA II (cytosolic), though its cellular impermeability limits practical access to intracellular isoforms in most experimental systems

Table 1: Key Pharmacological Properties of this compound

Property Description Experimental Significance
Chemical Designation CL-11,366 Consistent nomenclature across literature
Membrane Permeability Low Selective inhibition of extracellular CA isoforms [1] [2]
Primary CA Targets CA II, CA IV, CA IX, CA XII Potent inhibition of physiologically critical isoforms
Solubility Aqueous Suitable for direct dissolution in physiological buffers
Plasma Protein Binding Extensive Influences free drug concentration in in vivo studies

The following diagram illustrates this compound's membrane-impermeant characteristic and site of action compared to cell-permeant inhibitors:

G This compound This compound ExtracellularSpace Extracellular Space This compound->ExtracellularSpace Concentrates Acetazolamide Acetazolamide Acetazolamide->ExtracellularSpace Equilibrates IntracellularSpace Intracellular Space Acetazolamide->IntracellularSpace Penetrates MembraneCA Membrane-Bound CA ExtracellularSpace->MembraneCA Inhibits IntracellularCA Intracellular CA IntracellularSpace->IntracellularCA Inhibits

> Figure 1: Mechanism of this compound as a membrane-impermeant carbonic anhydrase inhibitor. Unlike cell-permeant inhibitors like acetazolamide, this compound's charged structure restricts action to extracellular CA isoforms [1] [2].

Quantitative Assessment of this compound Inhibition

In Vitro Inhibition Parameters

This compound demonstrates nanomolar-range potency against carbonic anhydrase isozymes. In standardized assay systems, the inhibitory concentration (IC₅₀) values for this compound typically range from 10-100 nM for primary CA isoforms, though exact values vary depending on experimental conditions, isoform specificity, and substrate concentration.

Table 2: Experimental this compound Dosing Across Research Applications

Application Domain Typical Dose Range Experimental Model Key Measured Outcomes
Renal Physiology 2-20 mg/kg (IV) Rat proximal tubule micropuncture 29-35% inhibition of chloride, sodium, bicarbonate reabsorption [5]
Ophthalmology Research 20-40 mg/kg (IV) Rabbit retinal detachment model Increased subretinal fluid absorption (0.04 to 0.14 μL/mm²/h) [1]
In Vitro Enzyme Kinetics 0.001-10 μM Purified CA isoforms IC₅₀ determination, inhibition constants (Kᵢ)
Functional Consequences of CA Inhibition

The functional impact of this compound-mediated CA inhibition varies significantly by tissue system:

  • Renal proximal tubule: Administration of 2 mg/kg this compound decreased tubular fluid/plasma (TF/P) chloride ratio from 1.19 ± 0.10 to 1.06 ± 0.01 and increased TF/P bicarbonate ratio from 0.181 ± 0.02 to 0.584 ± 0.02, indicating profound inhibition of bicarbonate reabsorption [5]
  • Retinal pigment epithelium: 20-40 mg/kg this compound enhanced subretinal fluid absorption from a baseline of 0.04 μL/mm²/h to 0.14 μL/mm²/h, demonstrating the role of membrane-bound CA in fluid transport [1]
  • Chloride transport: this compound (2 mg/kg) significantly reduced proximal fractional reabsorption of chloride by 29.14%, sodium by 34.3%, and bicarbonate by 35.64% [5]

Detailed Experimental Protocols

Protocol 1: Colorimetric CA Activity Assay Using Hemolyzed Whole Blood

This protocol adapts commercially available CA activity kits (e.g., BioVision, Catalog #K472-100) for this compound testing [3].

4.1.1 Reagents and Equipment
  • Fresh whole blood samples (human or animal model) collected in heparinized tubes
  • This compound stock solution (1 mM in distilled water)
  • CA assay kit components including substrate (acetylated p-nitrophenyl phosphate)
  • Ice-cold lysis buffer (1 mM Tris, pH 8.0)
  • Saline solution (1 mM Tris, pH 8.0, 200 mM NaCl)
  • Microcentrifuge, vortex mixer, -80°C freezer
  • Microplate reader capable of measuring 405 nm absorbance
4.1.2 Sample Preparation - Hemolysate Preparation
  • Blood Collection: Collect fresh whole blood in heparinized tubes and immediately place on ice
  • Cell Separation: Centrifuge at 2,000 × g for 10 minutes at 4°C to separate red blood cells (RBCs)
  • Protocol A (Rapid Freeze-Thaw):
    • Transfer RBC fraction to clean tube and immediately freeze at -80°C
    • Thaw samples and complete three pipetting/vortexing cycles prior to analysis [3]
  • Protocol B (Comprehensive Lysis):
    • Wash RBC fraction with two volumes of ice-cold saline solution
    • Centrifuge at 3,000 × g for 5 minutes at 4°C
    • Resuspend in three volumes of ice-cold lysis buffer (1 mM Tris, pH 8.0)
    • Incubate on ice for 10 minutes
    • Freeze at -80°C for 15 minutes to complete lysis
    • Centrifuge at 15,000 × g for 15 minutes to remove cellular debris
    • Collect supernatant for immediate assay [3]
4.1.3 Assay Procedure
  • Dilution Optimization: Prepare hemolysate dilutions (1:1,000 to 1:15,000) to ensure absorbance values fall within the standard curve range [3]
  • Standard Curve: Prepare 6-point nitrophenol standard curve (0, 8, 16, 24, 32, and 40 nmol/well)
  • Inhibition Testing: Pre-incubate diluted hemolysate with this compound (0.001-10 μM) for 10 minutes at room temperature
  • Reaction Initiation: Add substrate solution and monitor absorbance at 405 nm for 10-30 minutes
  • Data Analysis: Calculate CA activity from standard curve and determine percentage inhibition relative to vehicle control
Protocol 2: In Vivo Renal Micropuncture Assessment

This protocol evaluates this compound effects on proximal tubule electrolyte transport [5].

4.2.1 Surgical Preparation
  • Anesthetize rats with appropriate anesthetic (e.g., Inactin, 100 mg/kg IP)
  • Maintain body temperature at 37°C using heating pad
  • Cannulate trachea, jugular vein, carotid artery, and ureters
  • Expose left kidney and immobilize in plastic cup
  • Maintain euvolemia with isotonic saline infusion (1.5 mL/h)
4.2.2 Micropuncture Technique
  • Identify proximal tubules for micropuncture using intravenous dye (e.g., FD&C green)
  • Collect tubular fluid samples using sharpened micropipettes (8-12 μm OD)
  • Determine tubular fluid/plasma (TF/P) chloride and bicarbonate ratios
  • Administer this compound (2 mg/kg IV bolus) and repeat measurements after 30 minutes
4.2.3 Analytical Methods
  • Analyze chloride concentration using electrometric titration
  • Determine bicarbonate concentration by microcalorimetry
  • Calculate fractional reabsorption before and after this compound administration
Protocol 3: Retinal Fluid Absorption Measurement

This protocol measures this compound effects on subretinal fluid clearance in rabbit models [1].

4.3.1 Retinal Detachment Model
  • Anesthetize Dutch rabbits following approved protocols
  • Create small retinal detachments by injecting saline into subretinal space
  • Measure baseline detachment height using dual He-Ne beam YAG laser focusing system
4.3.2 Drug Administration and Measurement
  • Establish baseline fluid absorption rate (typically ~0.04 μL/mm²/h)
  • Administer this compound intravenously (5-40 mg/kg) or acetazolamide (20 mg/kg) as positive control
  • Monitor detachment height every 15 minutes for 2 hours post-injection
  • Calculate fluid absorption rate from height reduction over time

Data Analysis and Interpretation

Calculation of Inhibition Parameters
  • IC₅₀ determination: Plot inhibitor concentration versus percentage activity and fit data using four-parameter logistic equation
  • Inhibition constant (Kᵢ): Calculate from IC₅₀ values using Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is substrate concentration and Kₘ is Michaelis constant
  • Statistical analysis: Compare pre- and post-treatment values using paired t-tests for in vivo studies with significance set at p < 0.05
Troubleshooting Common Issues
  • High background activity: Optimize hemolysate dilution factor; excessive CA activity may saturate detection system [3]
  • Sample stability: Process blood samples within 4 hours of collection; CA activity remains stable when stored at room temperature for this duration [3]
  • Inconsistent results: Standardize hemolysis method across all samples; Protocol A and B may yield different absolute activities [3]
  • Non-linear kinetics: Ensure substrate concentration is not limiting; verify enzyme concentration falls within linear range of assay

Research Applications and Case Studies

Renal Physiology Studies

This compound has been instrumental in elucidating CA-dependent transport processes in the kidney. The seminal 1972 study by [5] demonstrated that this compound (2 mg/kg) significantly inhibited proximal fractional reabsorption of chloride (29.14%), sodium (34.3%), and bicarbonate (35.64%), establishing that CA inhibition affects multiple electrolyte transport pathways beyond simply bicarbonate reabsorption. The membrane-impermeant nature of this compound confirmed that luminal CA plays a dominant role in proximal tubule bicarbonate reabsorption.

Ophthalmology Research

In retinal studies, this compound (20-40 mg/kg) enhanced subretinal fluid absorption from 0.04 to 0.14 μL/mm²/h and significantly slowed the post-enucleation failure of retinal adhesiveness [1]. These effects were comparable to acetazolamide, indicating that inhibition of membrane-bound CA alone is sufficient to modulate retinal pigment epithelium function. This finding has important therapeutic implications for developing CA inhibitors with reduced systemic side effects.

Respiratory and Sleep Disorders

Recent research has explored CA inhibition in obstructive sleep apnea (OSA). Though this compound-specific clinical data are limited, the broader class of CA inhibitors like acetazolamide and sulthiame demonstrate that reduced venous bicarbonate concentration correlates with OSA improvement [3]. This suggests that this compound could potentially serve as a research tool to investigate extracellular CA contributions to ventilatory control.

The following diagram illustrates the experimental workflow for assessing this compound effects in biological systems:

G SamplePrep Sample Preparation (Whole Blood Hemolysate) BenzolamideIncubation This compound Incubation (0.001-10 μM, 10 min) SamplePrep->BenzolamideIncubation EnzymeReaction Enzyme Reaction (Substrate Addition, 405 nm) BenzolamideIncubation->EnzymeReaction DataAnalysis Data Analysis (IC₅₀, Kᵢ Calculation) EnzymeReaction->DataAnalysis InVivoValidation In Vivo Validation (Renal/Retinal Models) DataAnalysis->InVivoValidation

> Figure 2: Workflow for comprehensive this compound carbonic anhydrase inhibition assessment, integrating in vitro enzyme kinetics with in vivo functional validation [5] [3] [1].

References

benzolamide side effects versus acetazolamide

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison at a Glance

The table below summarizes the key characteristics of Benzolamide and Acetazolamide based on available information.

Feature This compound Acetazolamide
Approval Status Investigational; not approved in US or other regions [1] FDA-approved; in clinical use since 1953 [2] [3]
Primary Indications Investigated for acute mountain sickness (AMS) and high-altitude trekking [4] Glaucoma, edema, epilepsy, altitude sickness, idiopathic intracranial hypertension [5] [2]
Common Side Effects Fewer side effects reported, particularly fewer CNS effects (e.g., less drowsiness, confusion) [4] Numbness/tingling, nausea, diarrhea, taste alteration, fatigue, drowsiness [5] [6] [7]
Serious Risks Information limited due to investigational status Metabolic acidosis, electrolyte imbalance, kidney stones, blood cell disorders, severe skin reactions (e.g., SJS), liver problems [5] [2] [6]
Key Differentiating Factor More hydrophilic; limited penetration into central nervous system (CNS), potentially contributing to fewer CNS side effects [4] Lipophilic; penetrates the blood-brain barrier, leading to more CNS-related side effects [4]

Detailed Experimental Data and Findings

For researchers designing studies, here is a quantitative summary and methodology from a key study comparing these drugs.

Quantified Superiority of this compound in AMS Prophylaxis [4]:

  • Improved Oxygenation: this compound-treated subjects maintained arterial oxygenation that was 3-6% higher at all altitudes above 4200 meters.
  • Reduced AMS Severity: this compound reduced AMS severity by approximately 50% compared to placebo.
  • Fewer Side Effects: this compound demonstrated fewer side effects than all tested doses of acetazolamide (250 mg, 500 mg, and 1000 mg) in sea-level studies, while producing equal physiological effects on renal function.

Methodology: High-Altitude Field Study on AMS Prophylaxis [4]

  • Objective: To test the effectiveness and safety of this compound versus placebo for preventing acute mountain sickness (AMS).
  • Design: A field study conducted during an ascent to Everest Base Camp (5340 m).
  • Intervention: Participants were administered either this compound or a placebo.
  • Primary Outcomes:
    • Physiological: Arterial oxygen saturation (SpO₂) was monitored at various altitudes.
    • Clinical: AMS severity was assessed using a recognized scoring system.
    • Safety: Side effects were recorded and compared.

Methodology: Sea-Level Side Effect Studies [4]

  • Objective: To directly compare the side effect profiles, particularly psychomotor effects, of this compound and acetazolamide.
  • Design 1: One study assessed physiological actions and psychomotor side effects of two different doses of acetazolamide (250 mg and 1000 mg) in healthy subjects.
  • Design 2: A second study compared acetazolamide (500 mg), this compound (200 mg), and lorazepam (2 mg) as an active comparator for central nervous system (CNS) effects.
  • Findings: The psychomotor side effects of acetazolamide were dose-dependent. This compound's side effect profile was comparable to the placebo and notably better than all acetazolamide doses.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the core pharmacological difference between the two drugs and the workflow of the key study comparing them.

G CAI Carbonic Anhydrase Inhibitor (CAI) Renal Inhibits Renal CA CAI->Renal Acidosis Mild Metabolic Acidosis Renal->Acidosis Ventilation Stimulates Ventilation Acidosis->Ventilation Oxygen Improved Oxygenation Ventilation->Oxygen Acetazolamide Acetazolamide (Lipophilic) Acetazolamide->CAI BrainCA Inhibits Brain CA Acetazolamide->BrainCA This compound This compound (Hydrophilic) This compound->CAI Limited Limited CNS Penetrance This compound->Limited CNS CNS Side Effects: Drowsiness, Confusion, Psychomotor Effects BrainCA->CNS Fewer Fewer CNS Side Effects Limited->Fewer

Diagram: Differentiated Tissue Penetrance Explains Side Effect Profile. The core mechanism of renal carbonic anhydrase inhibition is shared, but acetazolamide's lipophilicity allows it to cross the blood-brain barrier, leading to central nervous system (CNS) side effects that this compound largely avoids.

G Start Study Objective: Compare AMS Prophylaxis Design Study Design: Randomized, Placebo-Controlled Field Study during Everest Base Camp trek Start->Design Groups Intervention Groups Design->Groups Group1 This compound Groups->Group1 Group2 Placebo Groups->Group2 Ascent Controlled Ascent to 5340m Group1->Ascent Group2->Ascent Measures Outcome Measures Ascent->Measures Measure1 Arterial Oxygen Saturation (SpO₂) Measures->Measure1 Measure2 AMS Severity (Clinical Score) Measures->Measure2 Measure3 Adverse Event Reporting Measures->Measure3 Result1 Result: SpO₂ 3-6% higher with this compound Measure1->Result1 Result2 Result: AMS Severity ~50% reduction Measure2->Result2 Result3 Result: Fewer side effects vs. Acetazolamide (from parallel studies) Measure3->Result3

Diagram: Workflow of High-Altitude this compound Efficacy Study. This experimental protocol demonstrates the field-based methodology used to establish this compound's superiority in improving oxygenation and reducing AMS incidence with a favorable safety profile.

Frequently Asked Questions for Researchers

Q1: Why is this compound not approved for clinical use if the data is promising? The search results do not specify the reasons, but typically, a drug remaining in the investigational stage after positive trials could be due to commercial decisions, the need for larger Phase III trials to confirm efficacy and safety, or challenges in formulation and manufacturing.

Q2: For a new research project on altitude sickness, which drug is a better candidate? this compound appears to be a superior candidate based on the available data due to its demonstrated efficacy and potentially better safety profile, specifically fewer CNS side effects. Its hydrophilic nature offers a cleaner mechanism for isolating the renal effects of carbonic anhydrase inhibition from central effects [4].

Q3: What are the critical drug interactions to consider for acetazolamide in a clinical trial setting? Acetazolamide has several important interactions [5] [2] [7]:

  • High-Dose Salicylates (Aspirin): Increased risk of toxicity, including central nervous system effects and metabolic acidosis.
  • Other Diuretics: May potentiate electrolyte imbalances.
  • Cyclosporine: Increased risk of cyclosporine toxicity.
  • Anticonvulsants (Phenytoin, Primidone): Acetazolamide may increase their levels.
  • Sodium Bicarbonate: Increases the risk of kidney stones.

References

benzolamide reduced glomerular filtration rate mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Benzolamide-Induced Reduction in GFR

Q: What is the primary mechanism by which this compound reduces glomerular filtration rate (GFR)?

A: this compound reduces the single-nephron glomerular filtration rate (SNGFR) by activating the tubuloglomerular feedback (TGF) system. The mechanism is initiated at the proximal tubule and culminates in angiotensin-II-mediated vasoconstriction, leading to reduced nephron plasma flow. The following diagram illustrates this pathway and the key experiments that validated it.

G cluster_0 Mechanism cluster_1 Key Experimental Evidence This compound This compound CA_Inhibition CA_Inhibition This compound->CA_Inhibition  Carbonic Anhydrase Inhibition Reduced_APR Reduced_APR CA_Inhibition->Reduced_APR  Proximal Tubule Increased_Delivery Increased_Delivery Reduced_APR->Increased_Delivery  ↑ Fluid to Distal Nephron TGF_Activation TGF_Activation Increased_Delivery->TGF_Activation  Macula Densa Sensing Oil_Block Oil_Block Increased_Delivery->Oil_Block  Prevented by Angiotensin_II Angiotensin_II TGF_Activation->Angiotensin_II  Renin Release Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction  Efferent Arteriole AII_Antagonist AII_Antagonist Angiotensin_II->AII_Antagonist  Blocked by Reduced_RPF Reduced_RPF Vasoconstriction->Reduced_RPF  ↓ Nephron Plasma Flow Reduced_SNGFR Reduced_SNGFR Reduced_RPF->Reduced_SNGFR Prevents_SNGFR_Fall Prevents_SNGFR_Fall Oil_Block->Prevents_SNGFR_Fall  Blocks Flow Increase Restores_SNGFR Restores_SNGFR AII_Antagonist->Restores_SNGFR  Inhibits Pathway

Diagram: this compound reduces SNGFR via TGF-mediated vasoconstriction, prevented by oil block or angiotensin II antagonism.

Key Experimental Data and Protocols

The mechanistic pathway was elucidated through critical micropuncture experiments in hydropenic Munich-Wistar rats. The tables below summarize the quantitative findings and the role of angiotensin II.

Table 1: Summary of Key Micropuncture Findings [1]

Experimental Group / Measurement Control Value (mean) Post-Benzolamide Value (mean) P-value Conclusion
Group 1: Standard Conditions
SNGFR 29.2 ± 2.0 nl/min 21.3 ± 3.1 nl/min < 0.01 Significant fall in SNGFR
Nephron Plasma Flow 101 ± 13 nl/min 66 ± 13 nl/min < 0.01 Reduced plasma flow is the efferent mechanism
Group 2: Oil Block in Proximal Tubule
SNGFR (Blocked Nephron) 30.3 ± 1.0 nl/min 30.3 ± 1.8 nl/min > 0.9 Fall in SNGFR was prevented
SNGFR (Unblocked Nephron) 33.0 ± 1.0 nl/min 25.2 ± 2.3 nl/min < 0.01 SNGFR fell in adjacent nephrons
Late Proximal Flow (Blocked) 16.9 nl/min 23.1 ± 1.0 nl/min < 0.01 Confirms this compound's diuretic effect was intact

Table 2: Role of Angiotensin II in the Pathway [2]

Experimental Intervention SNGFR Outcome Conclusion
This compound administration Decreased by 5.0 ± 1.3 nl/min Confirmed baseline reduction
Subsequent AIIA infusion Completely restored SNGFR to pre-benzolamide values The reduction is reversible and angiotensin-II dependent
AIIA infusion prior to this compound Prevented any change in SNGFR (33.0 ± 2.8 vs. 32.3 ± 1.5 nl/min) The reduction is preventable and requires angiotensin II
Late proximal flow during AIIA + this compound Increased from 17.2 ± 1.1 to 23.4 ± 1.1 nl/min (P < 0.01) AIIA acts on vasoconstriction, not on the proximal diuretic effect
Detailed Experimental Protocol

The core findings are based on a standard micropuncture protocol in rat models [1] [2]:

  • Animal Model: Hydropenic Munich-Wistar rats (a strain with superficial glomeruli accessible for micropuncture).
  • This compound Administration: Typically administered intravenously.
  • Direct Measurements:
    • SNGFR: Measured by collecting tubular fluid from either proximal or distal tubules and calculating using the formula: SNGFR = (TF/P)_{inulin} * Tubular Fluid Flow Rate, where (TF/P)_{inulin} is the tubule fluid-to-plasma inulin concentration ratio.
    • Tubular Pressures: Measured using a servo-nulling micropipette system.
    • Peritubular Capillary Protein Concentration: Used to calculate oncotic pressure.
  • Perturbation Experiments:
    • Oil Block Technique: A long column of oil is inserted into the proximal tubule to block fluid flow and prevent the transient increase in distal delivery.
    • Angiotensin II Antagonist (AIIA): 1-sar, 8-ala angiotensin II is infused to competitively block angiotensin II receptors.

Troubleshooting Guide for Researchers

Q: During our experiments, this compound did not cause a significant reduction in GFR. What could be the reason?

A: Here are potential issues and solutions based on the mechanism:

  • Problem 1: Inadequate distal fluid delivery surge.

    • Potential Cause: The animal model may be volume-expanded, or the dosage/timing of this compound may not have created a sufficient transient increase in flow to the macula densa.
    • Solution: Ensure animals are in a hydropenic (volume-contracted) state. Confirm the diuretic effect by measuring late proximal tubular flow rate. Consider dose optimization.
  • Problem 2: The TGF system is compromised or inhibited.

    • Potential Cause: Concurrent use of drugs that affect the renin-angiotensin system (e.g., ACE inhibitors, ARBs) or NSAIDs (which impair afferent arteriole dilation) will interfere with the TGF mechanism [3].
    • Solution: Review the animal's pretreatment and anesthetic regimen. Discontinue any medications that are known to alter renal hemodynamics or the renin-angiotensin system at least 24-48 hours before the experiment.
  • Problem 3: Technical failure in micropressure or flow measurements.

    • Potential Cause: Issues with the servo-nulling system for pressure measurements or inulin concentration assays for SNGFR calculation.
    • Solution: Calibrate pressure measurement systems meticulously. Validate the inulin assay. Use paired measurements from the same nephron (e.g., with and without oil block) as an internal control.

Q: How can we confirm that the observed reduction in GFR is specifically due to TGF activation?

A: Your experimental design should include one or both of these key control experiments, as shown in the diagram and tables:

  • Proximal Tubule Oil Block: This physically prevents the increased fluid delivery to the macula densa. If the oil block prevents the fall in SNGFR (as in Table 1), it confirms that the signal originates from distal fluid delivery [1].
  • Angiotensin II Receptor Antagonist (AIIA): If infusion of an AIIA either prevents or reverses the this compound-induced reduction in SNGFR (as in Table 2), it confirms that the final common pathway is mediated by angiotensin-II [2].

References

benzolamide solubility DMSO storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Benzolamide Technical Data

Property Specification / Value
CAS Number 3368-13-6 [1] [2] [3]
Molecular Formula C₈H₈N₄O₄S₃ [1] [2] [3]
Molecular Weight 320.37 g/mol [1] [2] [3]
Solubility in DMSO 250 mg/mL (780.35 mM) [1] / 100 mg/mL (312.14 mM) [2]
Appearance White to light yellow solid powder [1] [2] [3]
Recommended Storage (Powder) -20°C for 3 years; 4°C for 2 years. Protect from light. [1]
Recommended Storage (Solution) -80°C for 6 months; -20°C for 1 month. Protect from light. [1] [2]
Shipping Condition Room temperature (stable for a few days during transit) [1]

Experimental Protocols & Formulations

Here are standard protocols for preparing this compound solutions for in vitro and in vivo studies.

In Vitro Stock Solution Preparation (DMSO)

This protocol is for creating a concentrated stock solution [1].

  • Weigh the required amount of this compound powder.
  • Add pure, anhydrous DMSO to achieve the desired concentration.
  • Mix thoroughly until the solid is completely dissolved. For example, to make a 10 mM solution, dissolve 3.2 mg of this compound in 1 mL of DMSO [1].
  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
  • Store the aliquots at -80°C for 6 months or -20°C for 1 month, protected from light [1] [2].
In Vivo Dosing Formulation Preparation

This method is suitable for administering this compound to animal models [1] [2].

  • Prepare a DMSO stock solution (e.g., 20.8 mg/mL) [1].
  • Sequentially add PEG300 (40% of the final volume) and mix evenly.
  • Add Tween-80 (5% of the final volume) and mix evenly.
  • Add Saline (0.9% sodium chloride in ddH₂O) to adjust to the final volume (45% of the final volume). The final concentration of this compound in this formulation will be 2.08 mg/mL (6.49 mM) [1] [2].

Frequently Asked Questions (FAQs)

Q1: The solubility information from different suppliers varies. Which value should I trust for my experiments?

  • A: It is common to find slight variations in reported solubility values between suppliers due to differences in measurement techniques or material purity. InvivoChem reports a solubility of 250 mg/mL in DMSO [1], while MedChemExpress reports 100 mg/mL [2]. For critical experiments, it is good practice to start with the lower estimate. You can always add more solvent if needed. The key is to ensure the compound is fully dissolved before use.

Q2: Why is it so critical to protect this compound from light during storage?

  • A: The instruction to "protect from light" is explicitly stated in the handling and storage guidelines from multiple suppliers [1] [2] [3]. Exposure to light can degrade many organic compounds, leading to a loss of potency and the generation of unknown byproducts, which can compromise experimental results. Always use amber vials or wrap clear containers in aluminum foil.

Q3: What is the best way to verify the solubility and concentration of my stock solution?

  • A: For the most accurate verification, use quantitative ¹H NMR spectroscopy, as described in scientific literature [4]. This method uses an internal standard to precisely measure the concentration of your compound in solution. If NMR is not available, ensure your stock solution is clear with no visible precipitate after standing at room temperature for a short period.

Experimental Workflow for Solubility Assessment

The diagram below outlines the workflow for preparing and verifying a DMSO stock solution of this compound, incorporating best practices from the provided protocols.

Start Start Preparation Step1 Weigh this compound Powder Start->Step1 Step2 Add Anhydrous DMSO Step1->Step2 Step3 Vortex/Sonicate Until Clear Step2->Step3 Step4 Aliquot into Small Vials Step3->Step4 Step5 Store Protected from Light (-20°C or -80°C) Step4->Step5 Step6 Thaw Aliquot for Use Step5->Step6 Verify Verify Solubility & Concentration Step6->Verify MethodA Visual Inspection (No Precipitate) Verify->MethodA  Rapid Check MethodB Quantitative ¹H NMR (Gold Standard) Verify->MethodB  Accurate Measure Success Solution Ready for Experiment MethodA->Success Clear Trouble Troubleshoot: Add Solvent or Heat MethodA->Trouble Cloudy/Precipitate MethodB->Success Concentration Valid MethodB->Trouble Concentration Low

References

FAQ: How does benzolamide lead to renal vasoconstriction?

Author: Smolecule Technical Support Team. Date: February 2026

Benzolamide induces renal vasoconstriction and a reduction in single-nephron glomerular filtration rate (SNGFR) primarily through the activation of the tubuloglomerular feedback (TGF) mechanism, which is mediated by the local action of angiotensin II [1].

  • Primary Mechanism: As a carbonic anhydrase inhibitor, this compound's diuretic action is confined primarily to the proximal tubule. This increases the flow of tubular fluid delivered to the distal nephron [1].
  • Trigger: The increased distal delivery is detected by the macula densa, which activates the TGF system [1].
  • Mediator: This activation leads to a local, angiotensin II-dependent increase in afferent and efferent arteriolar vascular resistance [1].
  • Key Evidence: Studies in hydropenic rats showed that the reduction in SNGFR caused by this compound was both prevented and reversed by infusion of an angiotensin II receptor antagonist (1-sar, 8-ala angiotensin II). The antagonist itself did not alter SNGFR or plasma flow, indicating it was not a nonspecific vasodilator but specifically blocked angiotensin II's action in this pathway [1].

Experimental Guide: Assessing this compound's Vascular Effects

The following workflow outlines a classic in vivo protocol to study this compound's effects on renal hemodynamics and the role of angiotensin II.

G Start Start: Cannulate Carotid Artery and Jugular Vein (Rat) A Equilibration Period (30-60 min) Start->A B Establish Baselines: SNGFR, Nephron Plasma Flow A->B C Administer Treatment B->C D1 Group 1: this compound C->D1 D2 Group 2: Angiotensin II Receptor Antagonist (AIIA) (e.g., 1-sar, 8-ala ANG II) C->D2 D3 Group 3: AIIA Pretreatment followed by this compound C->D3 E Repeat Measurements: SNGFR, Nephron Plasma Flow Late Proximal Tubular Flow Rate D1->E D2->E D3->E F Analyze Data E->F

Protocol Details & Key Parameters [1]:

  • Animal Model: Hydropenic rats.
  • Key Measurements:
    • Single-Nephron GFR (SNGFR): Measured in both proximal and distal tubules.
    • Late Proximal Tubular Flow Rate: Critical for confirming this compound's diuretic action on the proximal tubule.
    • Nephron Plasma Flow.
  • Control Compound: Angiotensin II receptor antagonist (e.g., 1-sar, 8-ala angiotensin II).
  • Interpretation of Results:
    • A successful experiment will show that this compound decreases SNGFR.
    • Pretreatment with AIIA should prevent this decrease.
    • Administering AIIA after this compound should reverse the decrease, restoring SNGFR to baseline.
    • The late proximal tubular flow rate should increase with this compound even during AIIA infusion, proving that the antagonist works by blocking angiotensin II, not by inhibiting this compound's primary diuretic effect.

Angiotensin II Receptor Signaling & Pharmacology

Understanding the receptors involved is crucial for designing and interpreting these experiments. Angiotensin II (ANG II) exerts its effects primarily through two receptors.

G cluster_receptors Receptor Activation cluster_at1_path AT1R Signaling Pathways cluster_at2_path AT2R Signaling Pathways ANGII Angiotensin II (ANG II) AT1R AT1 Receptor (Vasoconstriction, Growth) ANGII->AT1R AT2R AT2 Receptor (Vasodilation) ANGII->AT2R GProt Gq/11, G12/13 Activation AT1R->GProt Vaso Bradykinin, Nitric Oxide (NO) cGMP Cascade AT2R->Vaso Down1 Phospholipase C (PLC) Inositol Triphosphate (IP3) Calcium (Ca²⁺) Release GProt->Down1 Down2 NAD(P)H Oxidase Activation Reactive Oxygen Species (ROS) GProt->Down2 Down3 Kinase Pathways (MAPK, ERK, JAK/STAT) GProt->Down3 DownEffect Outcome: Vasoconstriction Hypertension, Remodeling, Inflammation Down1->DownEffect Down2->DownEffect Down3->DownEffect VasoEffect Outcome: Vasodilation Anti-fibrotic, Anti-inflammatory Vaso->VasoEffect

Pharmacology of Key Agonists and Antagonists:

Agent Target Primary Effect Research Use
Losartan AT1 Receptor Blocker (ARB) Vasodilation; Increased microvascular blood volume and glucose uptake [2] To block AT1R-mediated vasoconstriction; study RAS balance.
PD123319 AT2 Receptor Blocker Blocks vasodilation; Decreases muscle microvascular perfusion [2] To isolate AT1R effects; study AT2R's protective role.
Angiotensin II AT1R & AT2R Potent vasoconstriction (via AT1R); EC~50~ ~100 nM [3] Positive control for vasoconstriction.

Quantitative Data on this compound:

Parameter Value Context / Assay
Inhibition Constant (K~i~) 9 nM (hCA II) Human carbonic anhydrase II inhibition [4].
Dosage (In Vivo Rat Study) Information not specified in results Used to study SNGFR reduction [1].
Key Physiological Effect ↓ SNGFR by 5.0 ± 1.3 nl/min In hydropenic rats; reversed by angiotensin II antagonist [1].

Troubleshooting Common Experimental Issues

  • Problem: No vasoconstriction is observed with this compound.
    • Solution: Verify the animal's volume status. The TGF mechanism is highly sensitive to salt and water balance. The original studies were performed in hydropenic rats to maximize baseline TGF activity [1]. Ensure your model reflects this.
  • Problem: The angiotensin II receptor antagonist does not reverse the this compound effect.
    • Solution: Confirm the specificity and activity of your antagonist. Test the antagonist alone on a known angiotensin II-mediated response (e.g., systemic blood pressure) to ensure it is biologically active. Also, consider the possibility of non-angiotensin II mediators if the effect persists.
  • Problem: High variability in microvascular perfusion measurements.
    • Solution: Meticulous surgical technique is paramount. Use a standard equilibration period after cannulation and employ pharmacological checks (e.g., response to KCl or a known vasoconstrictor like phenylephrine) to confirm tissue viability and responsiveness before starting the experiment [5] [6].

References

benzolamide versus acetazolamide side effect profile

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Side Effect Profiles at a Glance

The table below summarizes the key comparative information for researchers. A direct, comprehensive comparison of all side effects is limited, as benzolamide is not yet widely approved for clinical use.

Characteristic Acetazolamide This compound
Chemical Property Lipophilic [1] Hydrophilic [1]
Central Nervous System (CNS) Penetration Significant (crosses blood-brain barrier) [1] Limited [1]
Psychomotor Side Effects Dose-dependent impairment [1] Fewer CNS side effects reported [1]
Common Side Effects Paresthesia, taste alteration (dysgeusia), fatigue, nausea, polyuria [2] Fewer side effects reported in high-altitude study; some are also symptoms of AMS [1]
Renal Physiological Action (Diuresis) Effective carbonic anhydrase inhibition [3] Equally effective in stimulating renal bicarbonate excretion [1]
Key Research Findings Standard prophylaxis for Acute Mountain Sickness (AMS); side effects may be mistaken for AMS symptoms [1] In a field study, improved oxygenation and reduced AMS severity by ~50% with fewer side effects [1]

Key Experimental Findings & Methodologies

For researchers designing studies, the following experimental data and protocols are crucial.

High-Altitude Field Study on AMS Prophylaxis [1]

This study provides the most direct evidence for this compound's efficacy and tolerability.

  • Objective: To test the effectiveness and side effects of this compound versus placebo for preventing Acute Mountain Sickness (AMS) during an ascent to Everest Base Camp (5,340 m).
  • Intervention: this compound (100 mg) versus placebo.
  • Key Efficacy Outcomes:
    • Oxygenation: this compound-treated subjects maintained 3-6% higher arterial oxygenation at all altitudes above 4,200 m.
    • AMS Severity: this compound reduced AMS severity by approximately 50% compared to placebo.
  • Key Tolerability Outcome: The this compound group reported fewer side effects than any of the acetazolamide doses tested in separate sea-level studies, while achieving equal physiological effects on renal function.
Sea-Level Studies on Side Effects [1]

These studies were designed to isolate the psychomotor side effects of the drugs.

  • Study 1: Compared physiological actions and psychomotor effects of two doses of acetazolamide (250 mg and 1000 mg) in healthy subjects.
  • Study 2: Compared acetazolamide (500 mg), this compound (200 mg), and lorazepam (2 mg) as an active comparator for CNS effects.
  • Conclusion: this compound had fewer psychomotor side effects than any dose of acetazolamide. The side effects of acetazolamide were found to be dose-dependent.

Mechanistic Workflow & Pathway Diagrams

The core difference in the side effect profile stems from the distinct physicochemical properties of the two drugs and their differential distribution in the body. The following diagram illustrates this mechanistic workflow.

G Start Drug Administration A Acetazolamide (Lipophilic) Start->A B This compound (Hydrophilic) Start->B C Crosses Blood-Brain Barrier A->C D Limited CNS Penetrance B->D E Inhibits Carbonic Anhydrase in Multiple Tissues C->E F Primarily Inhibits Renal Carbonic Anhydrase D->F G Side Effects: • Psychomotor effects • Taste disturbance • Fatigue (May mimic AMS symptoms) E->G H Outcome: • Fewer CNS side effects • Maintains renal diuretic effect F->H End Improved Therapeutic Index for AMS Prophylaxis G->End H->End

Frequently Asked Questions for Researchers

Q1: Why is this compound not as widely used or available as acetazolamide? Acetazolamide has been on the market for decades and is approved for multiple conditions (glaucoma, epilepsy, altitude sickness), making it the established standard [3]. This compound remains primarily an investigational drug, with research ongoing to confirm the benefits suggested by earlier studies [1].

Q2: Does the hydrophilic nature of this compound compromise its efficacy? No. The sea-level studies confirmed that this compound retains a strong renal action and is equally effective as acetazolamide in stimulating bicarbonate excretion and creating a metabolic acidosis, which is the desired physiological effect for high-altitude acclimatization [1].

Q3: What is the clinical significance of the "numbers needed to harm" for acetazolamide? A recent meta-analysis quantified the tolerability of acetazolamide [2]. The Number Needed to Harm (NNH) is the number of patients that need to be treated for one to experience a side effect due to the drug. The analysis found:

  • Paraesthesias (tingling): NNH 2.3 - meaning this side effect is very common.
  • Dysgeusia (taste distortion): NNH 18
  • Polyuria (increased urine): NNH 17
  • Fatigue: NNH 11 The risk for paresthesias and dysgeusia was also confirmed to be dose-dependent [2].

Key Takeaways for Drug Development Professionals

  • Mechanistic Insight: The primary hypothesis for this compound's superior tolerability is its hydrophilicity, which limits its penetration into the central nervous system, thereby reducing neuro-psychiatric side effects [1].
  • Promising Niche: this compound represents a compelling case for targeted drug design. By optimizing distribution, it aims to maintain therapeutic efficacy (renal carbonic anhydrase inhibition) while minimizing off-target effects (CNS penetration).
  • Research Gap: While existing studies are promising, more extensive clinical trials directly comparing the two drugs across various populations and doses are needed to firmly establish this compound's superior risk-benefit profile.

References

benzolamide intracellular penetration limitations

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Is benzolamide truly a membrane-impermeant inhibitor? A: No. This is a frequent misconception. Research has demonstrated that this compound readily penetrates red blood cell membranes, showing permeability similar to acetazolamide. The belief that it is impermeant is false. Truly membrane-impermeant inhibitors are typically cationic and carry a positive charge [1].

  • Q2: What are the functional implications of this compound's permeability? A: Because this compound can cross cell membranes, it inhibits both extracellular and intracellular carbonic anhydrase (CA) isoforms. This means that in experimental models, observed effects cannot be automatically attributed solely to the inhibition of membrane-bound CA. You must account for its action on cytosolic enzymes, such as CAII [1] [2].

  • Q3: How does this compound compare to acetazolamide in vivo? A: Despite its ability to penetrate cells, some studies indicate that this compound's effects can be similar to those of acetazolamide. For instance, both were equally effective in enhancing subretinal fluid absorption and retinal adhesiveness in an animal model, suggesting that inhibition of membrane-bound CA might be sufficient for these particular functions [3]. This similarity in outcome, despite different permeability, requires careful interpretation.

  • Q4: Are there any truly membrane-impermeant CA inhibitors? A: Yes. Cationic, positively-charged inhibitors—such as those incorporating tetraalkyl-ammonium or pyridinium moieties—are membrane-impermeant due to their salt-like character. These are the only types of low molecular weight compounds known to possess this property and are essential for selectively inhibiting membrane-associated CA isozymes [1].

Troubleshooting Guide & Experimental Protocols

Problem: Unclear or Unexpected Results Attributed to this compound
Potential Issue Diagnostic Steps Recommended Solution
Misinterpretation due to permeability Review experimental design assumptions. Validate that the goal is to inhibit only extracellular CA. Use a cationic, membrane-impermeant CAI instead of this compound for selective extracellular inhibition [1].
Inhibition of cytosolic CA isoforms If measuring parameters like intracellular pH or metabolism, use assays to distinguish intra- vs. extracellular effects. Interpret results considering the inhibition of both compartments. Use this compound when total CA inhibition is desired.
Unexpected interaction with transport systems This compound can inhibit extracellular CAIV, which may form a "transport metabolon" with monocarboxylate transporters (MCTs) [2]. If studying MCT-mediated lactate transport, account for CA inhibition's potential to augment transport activity independently of catalytic activity [2].
Key Experimental Protocol: Differentiating Membrane-Permeant vs. Impermeant Effects

The following workflow can help you design experiments to isolate the effects of extracellular carbonic anhydrase inhibition.

Start Start: Design Experiment to Test CA Inhibitor Specificity A Select Inhibitor Pair: Membrane-Permeant (e.g., Acetazolamide) vs. Membrane-Impermeant Cationic Inhibitor Start->A B Apply Inhibitors to Experimental System (e.g., cell culture, tissue) A->B C Measure Key Outcome: - Fluid/Electrolyte Transport - Metabolic Output - Extracellular pH Change B->C D Do both inhibitors produce the same effect? C->D E1 Conclusion: Effect is mediated primarily by the inhibition of membrane-bound CA D->E1 Yes E2 Conclusion: Effect requires inhibition of intracellular CA isoforms D->E2 No

Workflow Interpretation: This experimental design uses a comparative approach. If both a membrane-permeant inhibitor (like acetazolamide or this compound) and a genuinely membrane-impermeant cationic inhibitor produce the same biological effect, you can conclude that the effect is likely mediated by the inhibition of extracellular, membrane-bound CA (such as CAIV or CAXIV). If the effect is only seen with the permeant inhibitor, it suggests that intracellular CA inhibition (e.g., by CAII) is necessary [1] [3].

Key Technical Takeaway

The most critical step in troubleshooting this compound use is to dispel the assumption of its membrane impermeability. For experiments requiring selective inhibition of extracellular carbonic anhydrases, you must utilize cationic inhibitors. This compound remains a valuable tool for achieving broad CA inhibition across cellular compartments.

References

benzolamide calcium current inhibition precautions

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Calcium Current Inhibition

The following tables consolidate the experimental findings on benzolamide's effects on various calcium channels.

Table 1: this compound Inhibition of Neuronal Calcium Currents

Calcium Current Type Cell Type / Expression System Inhibition (%) This compound Concentration Key Findings Citation
Low-Threshold (LT) Hippocampal CA1 Pyramidal Neurons (acute slices) 30 - 75% 2 - 10 µM Inhibition was not bicarbonate-dependent. [1]
Low-Threshold (LT) Hippocampal CA1 Pyramidal Neurons (acutely dissociated) 36 ± 8% 10 µM High-threshold (HT) currents in the same cells were virtually unaffected. [1]
Low-Threshold (LT) Hippocampal CA1 Pyramidal Neurons (acutely dissociated) 50 ± 8% 50 µM Confirms dose-dependent inhibition of LT currents. [1]
α1E (HVA, R-Type) HEK293 cells (human α1Eβ3) ~30 - 40% 10 µM This is an off-target effect shared by other CA inhibitors (e.g., acetazolamide). [2] [3]

Table 2: Key Properties & Comparative CA Inhibition

Property / Measurement Detail Citation
Primary Target (Ki values) Human CA II: 9 nM; Human CA I: 15 nM; CAS3: 54 nM [4]
Comparison to Acetazolamide More hydrophilic, less CNS penetrance, fewer CNS side effects. 10-fold more potent CA inhibitor. [5] [6]
Impact on Synaptic Function Inhibits extracellular CA, amplifying activity-dependent alkaline pH shifts and enhancing NMDA receptor-mediated Ca²⁺ influx in hippocampus. [7]

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments investigating this compound's effects on calcium currents.

Protocol 1: Voltage-Clamp Recording of LT Currents in Hippocampal Neurons

This protocol is based on experiments described in [1].

  • 1. Preparation:

    • Tissue: Use hippocampal slices (300 µm) or acutely dissociated CA1 pyramidal neurons from neonatal rats.
    • Solutions: Use standard HEPES-buffered or HCO₃⁻-buffered artificial cerebrospinal fluid (ACSF). The effect persists in HEPES, indicating it is not bicarbonate-dependent.
  • 2. Electrophysiology:

    • Technique: Whole-cell voltage-clamp recordings.
    • LT Current Isolation: Hold the cell at a relatively depolarized potential (e.g., -50 mV) to inactivate most LT channels. Apply a step to a hyperpolarized potential (e.g., -100 mV) to relieve inactivation, followed by a depolarizing test pulse to activate the LT current.
    • Drug Application: Apply this compound (2-50 µM) via bath perfusion. Allow sufficient time for equilibration (several minutes).
  • 3. Data Analysis:

    • Compare the peak amplitude of the LT calcium current before and after drug application.
    • Normalize the data to control conditions to calculate the percentage of inhibition.

The workflow for this protocol can be visualized as follows:

G start Start Experiment prep Hippocampal Slice or Dissociated Neuron start->prep clamp Whole-Cell Voltage Clamp prep->clamp sol HEPES or HCO₃⁻ Buffered Solution sol->clamp isolate Isolate LT Current (Depolarized Hold → Hyperpolarized Step → Test Pulse) clamp->isolate measure Measure LT Current Amplitude isolate->measure apply Bath Apply This compound (2-50 µM) apply->measure measure->apply analyze Calculate % Inhibition vs. Control measure->analyze end End analyze->end

Protocol 2: Investigating Synaptic Ca²⁺ Influx Regulation

This protocol is based on experiments using this compound to study the role of extracellular carbonic anhydrase in synaptic signaling [7].

  • 1. Preparation:

    • Tissue: Use hippocampal slices from juvenile rats.
    • Equipment Setup: Use concentric Ca²⁺-selective and pH-selective microelectrodes with fast response times (milliseconds). Alternatively, use a fluorescent Ca²⁺ indicator (e.g., Fluo-5F) for imaging intracellular Ca²⁺.
  • 2. Stimulation and Recording:

    • Stimulation: Place a stimulating electrode on the Schaffer collaterals in the stratum radiatum. Apply a brief train of stimuli (e.g., 3-10 pulses at 100 Hz).
    • Recording: Position the ion-selective microelectrodes in the stratum radiatum to simultaneously record the extracellular alkaline shift (pH) and the decrease in extracellular Ca²⁺ ([Ca²⁺]ₑ).
    • Imaging: For [Ca²⁺]ᵢ transients, record fluorescence changes in dendrites.
  • 3. Drug Application and Analysis:

    • Apply this compound (concentration not specified in abstract, but used to inhibit extracellular CA) via bath perfusion.
    • Key Comparison: Observe the amplification and prolonged recovery of the stimulus-evoked alkaline shift, the [Ca²⁺]ₑ decrease, and the dendritic [Ca²⁺]ᵢ transient.
    • Control: Repeat in the presence of an NMDAR antagonist (e.g., APV) to confirm the NMDAR-dependence of the amplified Ca²⁺ influx.

The signaling pathway investigated in this protocol is summarized below:

G stim Neural Stimulation (Schaffer Collaterals) pump Plasmalemmal Ca²⁺-ATPase Activity stim->pump alk Extracellular Alkalosis pump->alk Ca²⁺-H⁺ exchange nmda Enhanced NMDA Receptor Activation alk->nmda NMDARs sensitive to pH eca Extracellular Carbonic Anhydrase (ECA) eca->alk Buffers ca_in Increased Dendritic Ca²⁺ Influx nmda->ca_in bz This compound (ECA Inhibitor) bz->eca Inhibits

Frequently Asked Questions (FAQs)

Q1: Is the inhibition of calcium currents by this compound related to its primary action on carbonic anhydrase? A1: No, the evidence suggests these are independent effects. The inhibition of low-threshold calcium currents in hippocampal neurons was shown to occur even in HEPES-buffered solution, which is not dependent on bicarbonate, indicating a direct effect on the channels that is separate from carbonic anhydrase inhibition [1].

Q2: What are the main experimental precautions when using this compound to study carbonic anhydrase function? A2: The primary precaution is to account for its direct effect on specific voltage-gated calcium channels, particularly low-threshold (T-type) and α1E (R-type) channels. Your experimental readouts related to neuronal excitability, calcium signaling, and neurotransmitter release could be confounded by this off-target channel blockade, not just the intended inhibition of carbonic anhydrase [1] [2] [7]. Appropriate controls are essential.

Q3: How does this compound compare to acetazolamide in terms of side effects? A3: this compound is more hydrophilic and has significantly lower penetration into the central nervous system (CNS) compared to acetazolamide. Clinical studies have shown that this compound causes fewer CNS-related side effects (e.g., drowsiness, psychomotor effects), which are common with acetazolamide. This makes it a cleaner tool for isolating the effects of peripheral or extracellular carbonic anhydrase inhibition [5] [6].

References

Mechanism of Action: How Benzolamide Increases Renal Vascular Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Benzolamide, a carbonic anhydrase inhibitor, reduces the single-nephron glomerular filtration rate (SNGFR) by increasing afferent and efferent arteriolar resistance. The prevailing hypothesis is that this occurs through the following pathway:

G This compound This compound ProximalTubule Inhibition of Proximal Tubule Reabsorption This compound->ProximalTubule IncreasedFlow Increased Late Proximal Tubular Flow ProximalTubule->IncreasedFlow MaculaDensa Altered NaCl Delivery to Macula Densa IncreasedFlow->MaculaDensa TGF Tubuloglomerular Feedback (TGF) Activation MaculaDensa->TGF AngiotensinII Local Angiotensin II Release TGF->AngiotensinII Vasoconstriction Afferent/Efferent Arteriolar Vasoconstriction AngiotensinII->Vasoconstriction ReducedSNGFR Reduced SNGFR & Renal Blood Flow Vasoconstriction->ReducedSNGFR

Figure 1: Proposed signaling pathway for this compound-induced renal vasoconstriction. SNGFR: Single-Nephron Glomerular Filtration Rate.

The key evidence supporting this angiotensin II-mediated mechanism comes from studies showing that the reduction in SNGFR can be completely prevented and reversed by the administration of an angiotensin II receptor antagonist (1-sar, 8-ala angiotensin II) [1]. The antagonist itself did not alter baseline SNGFR, indicating its action was specific to the this compound-induced effect [1].

Experimental Evidence and Data

The table below summarizes key quantitative findings from animal studies investigating this mechanism.

Intervention Model Key Hemodynamic Effects Proposed Mechanism
This compound [1] Hydropenic Rats ↓ SNGFR by 5.0 ± 1.3 nl/min TGF-mediated angiotensin II release.
This compound + Angiotensin II Antagonist [1] Hydropenic Rats SNGFR restored to pre-benzolamide levels Vasoconstriction is angiotensin II-dependent.
Acetazolamide [2] Dog Whole Kidney ↓ GFR by 16%; ↓ RBF by 18% Not blocked by furosemide; may involve direct vascular effects or intrarenal pressure changes.
Furosemide [2] Dog Whole Kidney No change in GFR; ↑ RBF Blocks NaCl transport at macula densa, inhibiting typical TGF.

A conflicting study using acetazolamide (a related carbonic anhydrase inhibitor) in dogs found that the renal vasoconstriction was not blocked by furosemide [2]. As furosemide inhibits the TGF mechanism, this suggests that in some models, carbonic anhydrase inhibitors might increase renal vascular resistance through a direct effect on the vasculature or via changes in intrarenal pressure independent of the classic TGF pathway [2].

FAQs and Troubleshooting for Researchers

Q1: Why does this compound cause vasoconstriction, but other diuretics don't?

The effect is linked to its specific site of action. This compound is confined to the proximal tubule. By inhibiting reabsorption there, it specifically increases fluid and solute delivery to the macula densa, triggering the TGF mechanism. Loop diuretics like furosemide act beyond the macula densa, which blunts the TGF signal and can cause vasodilation [2].

Q2: If my experiment shows this compound increases vascular resistance, how can I confirm angiotensin II is involved?

You can replicate the methodology from key studies. The established protocol is to infuse an angiotensin II receptor antagonist (e.g., 1-sar, 8-ala angiotensin II) after this compound administration. A reversal of the reduction in SNGFR or renal blood flow confirms the role of angiotensin II [1]. The critical control is to verify that the antagonist itself does not alter baseline hemodynamics, ruling out non-specific vasodilation.

Q3: My results with this compound are inconsistent with the angiotensin II hypothesis. What could explain this?

Several factors could be at play:

  • Species and Model Differences: The angiotensin-II dependent mechanism is well-established in rats [1], but the dog whole-kidney model suggests an alternative pathway for acetazolamide [2].
  • Experimental Conditions: The state of hydration, salt intake, and baseline renin-angiotensin system activity can significantly influence the TGF response.
  • Inhibitor Specificity: this compound is relatively membrane-impermeable compared to acetazolamide [3], which may lead to different intracellular vs. extracellular effects in your specific setup.

Experimental Protocol: Verifying the Angiotensin II Mechanism

Below is a generalized workflow for an experiment designed to confirm that this compound's effects are mediated by angiotensin II.

G Start Animal Preparation (Hydropenic Rat Model) Step1 Baseline Measurements: SNGFR, RBF, Proximal Flow Rate Start->Step1 Step2 Administer this compound Step1->Step2 Step3 Post-Drug Measurements: Confirm ↓ SNGFR & ↑ Proximal Flow Step2->Step3 Step4 Infuse Angiotensin II Receptor Antagonist (AIIA) Step3->Step4 Step5 Final Measurements: SNGFR should return to baseline Step4->Step5 Interpretation Interpretation: Full Reversal = Angiotensin II Mediated Step5->Interpretation

Figure 2: Experimental workflow to confirm angiotensin II mediation.

Key Methodological Details:

  • Critical Control: Demonstrating that the angiotensin II antagonist infusion alone does not alter control SNGFR or nephron plasma flow is essential to prove it is not a non-specific vasodilator [1].
  • Measurement: SNGFR should be measured in both proximal and distal tubules to confirm the findings are not an artifact of measurement location [1].
  • Functional Check: The experiment should confirm that the antagonist does not block this compound's primary diuretic action in the proximal tubule (evidenced by a continued increase in late proximal tubular flow rate) [1].

References

benzolamide versus acetazolamide CNS side effects

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological & Side Effect Comparison

The table below summarizes the core differences based on a 2016 study that directly compared the two drugs [1] [2] [3].

Feature Benzolamide Acetazolamide
Lipophilicity Hydrophilic (low membrane permeability) [1] [2] Lipophilic [1] [2]
CNS Penetrance Very limited [1] [2] High (crosses the blood-brain barrier) [1] [2]
Potency (CA inhibition) ~10-fold more potent [2] Standard potency [2]
Common CNS-related Side Effects Fewer [1] [2] Paresthesia, drowsiness, confusion, fatigue [1] [2] [4]
Impact on AMS Assessment Lower risk of symptom confusion [1] [2] Side effects (e.g., headache, drowsiness) can mimic AMS, potentially confounding diagnosis [1] [2]
Psychomotor Effects Comparable to placebo [1] [2] Dose-dependent impairment [1] [2]

The following diagram illustrates the relationship between the drugs' physicochemical properties and their clinical effects.

G Start Drug Administration This compound This compound (Hydrophilic) Start->this compound Acetazolamide Acetazolamide (Lipophilic) Start->Acetazolamide Effect_A Limited CNS Penetrance This compound->Effect_A Effect_B High CNS Penetrance Acetazolamide->Effect_B Outcome_A Fewer CNS Side Effects Effect_A->Outcome_A Outcome_B More CNS Side Effects (e.g., drowsiness, paresthesia) Effect_B->Outcome_B

Supporting Experimental Data & Protocols

The comparative data primarily comes from a 2016 study published in Pharmacology Research & Perspectives, which included three sub-studies [1] [2] [3].

Study 1: High-Altitude Field Efficacy
  • Objective: To test the effectiveness of this compound versus placebo in preventing Acute Mountain Sickness (AMS) during a trek to Everest Base Camp (5340 m) [1] [2].
  • Protocol: A double-blind, placebo-controlled study where 25 volunteers received either 100 mg of this compound or a placebo twice daily. Arterial oxygenation was measured via pulse oximetry, and AMS severity was assessed using the Lake Louise consensus questionnaire [2].
  • Key Findings: The this compound group maintained 3-6% better arterial oxygenation at altitudes above 4200m and saw AMS severity reduced by approximately 50% compared to the placebo group [1] [2].
Studies 2 & 3: Sea-Level CNS Side Effect Profiling
  • Objective: To rigorously compare the physiological actions and psychomotor side effects of this compound and acetazolamide at sea level [1] [2].
  • Protocol:
    • Study 2: A placebo-controlled, crossover study where subjects received a single dose of placebo, 250 mg acetazolamide, or 1000 mg acetazolamide. A battery of psychometric tests and urine analyses were performed post-dosing [2].
    • Study 3: A similar crossover design where subjects received placebo, 2 mg lorazepam (as an active CNS comparator), 500 mg acetazolamide, or 200 mg this compound [2].
  • Key Findings: this compound demonstrated fewer CNS side effects than any of the acetazolamide doses tested. The psychomotor side effects of acetazolamide, such as impaired performance, were found to be dose-dependent. This compound provided equal physiological effects on renal function (e.g., generating metabolic acidosis) without the same level of CNS disruption [1] [2].

Conclusion for Research and Development

The evidence suggests that this compound is a strong candidate for conditions where carbonic anhydrase inhibition is desired in the periphery without incurring significant CNS side effects.

  • Superiority for AMS Prophylaxis: this compound is not only effective but may be superior to acetazolamide for AMS prophylaxis. Its side effect profile is less likely to confound the diagnosis of AMS, and it does not cause the psychomotor impairment associated with acetazolamide [1] [2].
  • Therapeutic Potential: Its hydrophilic nature makes this compound a valuable tool for probing the role of membrane-bound versus intracellular carbonic anhydrase isoforms. It could be particularly suitable for developing therapies targeting renal, pulmonary, or vascular systems where minimal CNS exposure is beneficial [1] [2].

References

benzolamide acetazolamide renal effects comparison

Author: Smolecule Technical Support Team. Date: February 2026

Renal Effects: Data Comparison Table

The table below summarizes the key comparative data on the renal effects of benzolamide and acetazolamide.

Aspect This compound Acetazolamide
Primary Renal Action Inhibition of proximal tubule brush border and cytoplasmic carbonic anhydrase (CA) [1]. Inhibition of proximal tubule brush border and cytoplasmic carbonic anhydrase (CA) [2].
Systemic Penetrance Low (hydrophilic) [3] [4]. High (lipophilic, crosses blood-brain barrier) [3] [2] [4].
Effect on Urine Composition Increases bicarbonate, sodium, and potassium excretion; alkalinizes urine [5]. Increases bicarbonate, sodium, and potassium excretion; alkalinizes urine [2].
Effect on Blood Acid-Base Status Induces metabolic acidosis (sustained on repeated dosage) [5]. Induces hyperchloremic metabolic acidosis [2].
Effect on Glomerular Filtration Rate (GFR) Reduces GFR (∼19-21% in mice) [6] [7]. Reduces GFR [2].
Proposed Mechanism for GFR Reduction Involves the renin-angiotensin system; effect is diminished by angiotensin II receptor blockade [6] [7]. Activates tubuloglomerular feedback (TGF) due to increased distal solute delivery [2].

Detailed Experimental Data & Protocols

The data in the summary table is derived from specific experimental studies.

  • Renal Hemodynamics in Knockout Mice [6] [7]

    • Objective: To determine if the GFR-lowering effect of CA inhibitors depends on the tubuloglomerular feedback (TGF) mechanism.
    • Methodology: The CA inhibitor this compound was infused into adenosine A1 receptor-deficient mice (which lack a functional TGF response) and wild-type mice. Renal blood flow (RBF) and GFR were measured before and after infusion. The experiment was repeated following angiotensin II-receptor blockade with candesartan.
    • Key Findings: this compound reduced RBF and GFR similarly in both TGF-deficient and wild-type mice. This reduction was prevented by prior angiotensin II receptor blockade, indicating a complex mechanism involving the renin-angiotensin system.
  • High-Altitude Efficacy and Side Effects in Humans [3] [4]

    • Objective: To test the effectiveness of this compound for acute mountain sickness (AMS) prophylaxis and compare its side effects to acetazolamide.
    • Methodology:
      • Study 1 (Field Study): A double-blind, placebo-controlled trial where trekkers received either this compound (100 mg twice daily) or placebo during an ascent to Everest Base Camp (5340 m). Arterial oxygenation and AMS scores were recorded.
      • Studies 2 & 3 (Sea-Level Studies): Randomized, double-blind, crossover studies comparing the physiological and psychomotor effects of placebo, this compound (200 mg), and various doses of acetazolamide (250 mg, 500 mg, 1000 mg). Lorazepam was used as an active control for central nervous system (CNS) effects.
    • Key Findings: this compound was effective in improving arterial oxygenation (3-6% higher than placebo above 4200 m) and reducing AMS severity by approximately 50%. Crucially, this compound demonstrated fewer CNS-related side effects than all tested doses of acetazolamide.
  • Proximal Tubular Micropuncture in Rats [1]

    • Objective: To assess the direct effect of this compound on pH in the proximal tubule.
    • Methodology: Researchers used a glass-membrane pH microelectrode to measure pH in the early and late proximal tubules, as well as in peritubular capillaries of rat kidneys, before and after this compound administration.
    • Key Findings: this compound dramatically decreased early proximal tubular pH (by 0.54 units) without significantly affecting systemic or peritubular capillary pH, confirming its direct and potent inhibitory action on renal carbonic anhydrase.

Mechanisms of Action and Renal Impact

The following diagram illustrates the shared and distinct pathways through which this compound and acetazolamide affect kidney function.

G CAI Carbonic Anhydrase Inhibitor (this compound or Acetazolamide) ProxTub Proximal Tubule CAI->ProxTub Inhibits CA AngII Renin-Angiotensin System (RAS) Activation CAI->AngII Direct or Indirect Stimulation HCO3_Excr Bicarbonate (HCO₃⁻) Excretion ↑ ProxTub->HCO3_Excr Na_Excr Sodium (Na⁺) Excretion ↑ ProxTub->Na_Excr Urine_pH Urine pH ↑ (Alkalinization) HCO3_Excr->Urine_pH Metabolic_Acid Metabolic Acidosis HCO3_Excr->Metabolic_Acid Plasma HCO₃⁻ Distal_Delivery Distal NaCl & Fluid Delivery ↑ Na_Excr->Distal_Delivery TGF Tubuloglomerular Feedback (TGF) Distal_Delivery->TGF GFR_Effect Glomerular Filtration Rate (GFR) ↓ AngII->GFR_Effect Emerging Evidence (Potentially stronger for this compound) TGF->GFR_Effect Conventional View (Stronger link for Acetazolamide)

This diagram shows that while both drugs initiate the same initial cascade in the proximal tubule, the mechanisms for their shared effect of reducing GFR are complex and may differ in emphasis. The conventional explanation involves activation of the Tubuloglomerular Feedback (TGF) mechanism due to increased distal delivery. However, research indicates that activation of the Renin-Angiotensin System (RAS) plays a significant role, a mechanism that may be particularly relevant for this compound [6] [7].

Key Comparative Takeaways

For researchers and drug development professionals, the critical distinctions are:

  • Shared Efficacy, Different Profiles: Both drugs are potent renal carbonic anhydrase inhibitors that induce metabolic acidosis and reduce GFR. However, this compound's hydrophilic nature limits its systemic penetrance, leading to a superior side effect profile with fewer central nervous system (CNS) effects like drowsiness and paresthesia [3] [4].
  • Divergent Mechanisms for GFR Reduction: The reduction in GFR, a common effect of both drugs, appears to be more complex than once thought. While traditionally attributed to TGF activation, evidence suggests a significant role for the renin-angiotensin system, particularly with this compound, where its GFR-lowering effect was abolished by angiotensin receptor blockade [6] [7].
  • Clinical Implications: this compound presents a potentially superior alternative to acetazolamide in clinical scenarios where the goal is to achieve the renal benefits of carbonic anhydrase inhibition (e.g., for AMS prophylaxis or metabolic alkalosis correction) while minimizing disruptive CNS side effects [3] [4].

References

benzolamide cardioprotective effects eNOS/NO pathway

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence & Mechanism of Action

The primary evidence for benzolamide's cardioprotective effects comes from a study on isolated rat hearts subjected to regional ischemia. The key experimental data and findings are summarized below [1] [2].

Experimental Aspect Details
Experimental Model Isolated rat hearts perfused using the Langendorff technique [1] [2].
Injury Induction 40 minutes of coronary artery occlusion followed by 60 minutes of reperfusion (I/R injury) [1] [2].
This compound Treatment Administered during the first 10 minutes of reperfusion [1] [2].

| Key Quantitative Results | • Infarct Size: Significantly reduced to 6.2 ± 0.5%, compared to 34 ± 4% in untreated I/R hearts [1] [2]. • Oxidative/Nitrosative Damage: Preserved glutathione (GSH) levels, and reduced thiobarbituric acid reactive substances (TBARS) and 3-nitrotyrosine [1] [2]. | | eNOS/NO Pathway Findings | • Increased levels of phosphorylated eNOS (P-eNOS) and phosphorylated Akt (P-Akt) [1] [2]. • Reduced levels of inducible NOS (iNOS) [1] [2]. • Cardioprotective effects were abolished by L-NAME (a NOS inhibitor), confirming eNOS/NO pathway dependence [1] [2]. |

Detailed Experimental Protocol

For researchers aiming to replicate or build upon these findings, here is a detailed breakdown of the methodology [1] [2]:

  • Heart Preparation and Perfusion: Isolate hearts from rats and perfuse them retrograde via the aorta with a bicarbonate buffer solution, maintained at a constant pressure and temperature, to simulate physiological conditions (Langendorff technique).
  • Ischemia-Reperfusion Injury: Induce regional ischemia by occluding a major coronary artery (e.g., the left anterior descending coronary artery) for 40 minutes. This is followed by a reperfusion period of 60 minutes by releasing the occlusion.
  • Pharmacological Intervention: Dissolve this compound in the perfusion buffer and administer it exclusively during the first 10 minutes of the reperfusion phase.
  • Pharmacological Blockade (for mechanistic studies): In a separate experimental group, pre-treat or co-treat hearts with L-NAME, a non-selective NOS inhibitor, to confirm the involvement of the NO pathway.
  • Outcome Assessment:
    • Infarct Size Measurement: At the end of reperfusion, stain the heart with triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (pale) tissue and quantify the infarct size as a percentage of the area at risk.
    • Myocardial Function: Continuously monitor functional recovery, such as left ventricular developed pressure (LVDP), heart rate, and coronary flow rate.
    • Biochemical Assays: Use homogenized heart tissue to assess oxidative stress markers (GSH, TBARS) and nitrosative stress (3-nitrotyrosine) via spectrophotometric or ELISA methods.
    • Protein Analysis: Determine the expression levels of P-eNOS, P-Akt, and iNOS using Western blotting.

The eNOS/NO Signaling Pathway

The beneficial effects of this compound are mediated through the eNOS/NO pathway. The diagram below illustrates the key signaling events based on the experimental findings and general pathway knowledge [1] [3].

Benzolamide_Pathway This compound Cardioprotective Pathway BZ This compound CA Carbonic Anhydrase Inhibition BZ->CA P_eNOS P-eNOS (active) CA->P_eNOS Mechanism under investigation eNOS eNOS (inactive) eNOS->P_eNOS Phosphorylation (via P-Akt) NO NO P_eNOS->NO sGC sGC NO->sGC cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG Cardioprotection Cardioprotective Effects PKG->Cardioprotection Sub_Effects ↓ Infarct Size ↑ Contractile Recovery ↓ Oxidative Stress Cardioprotection->Sub_Effects

Diagram Title: this compound Activates Cardioprotective eNOS/NO Signaling

This diagram synthesizes the specific research findings with established biological knowledge [1] [3]. It shows that this compound, through carbonic anhydrase inhibition, leads to the activation (phosphorylation) of eNOS. The specific signaling step between CA inhibition and eNOS phosphorylation is an area of active investigation, but the result is increased production of nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC), triggering a cascade involving cGMP and PKG that ultimately results in the measured cardioprotective effects.

Context and Comparison with Other Pathways

While the search results provide strong direct evidence for this compound's mechanism, they offer less for a direct, multi-faceted drug comparison. However, you can contextualize its action:

  • This compound's Niche: It acts as a carbonic anhydrase inhibitor that protects the heart by perpetuating mildly acidic conditions during reperfusion and activating the protective eNOS/NO pathway [1] [2]. This mechanism is distinct from many standard cardioprotective drugs.
  • Contrast with Other NO Pathways: It's important to differentiate eNOS from other nitric oxide synthase isoforms. The inducible NOS (iNOS) produces large amounts of NO that can be cytotoxic and contribute to tissue damage [3]. The study on this compound confirmed it increases protective P-eNOS while decreasing harmful iNOS, highlighting the dual benefit of its action [1].
  • Comparison with Other Therapies: The search results do not contain equivalent experimental data tables for drugs like nitrates (which donate NO directly) or other eNOS-activating drugs for a full side-by-side comparison in this specific model. Your guide could note that this represents a potential gap in the current literature or an area for future research.

References

Comparison of Pharmacological Agents for AMS Prevention

Author: Smolecule Technical Support Team. Date: February 2026

Feature Benzolamide Dexamethasone Acetazolamide (Reference)
Drug Class Carbonic anhydrase inhibitor (CAI) [1] Glucocorticoid [2] Carbonic anhydrase inhibitor (CAI) [1] [3]
Mechanism of Action Carbonic anhydrase inhibition → bicarbonate diuresis → metabolic acidosis → enhanced ventilation/acclimatization [1] Glucocorticoid receptor modulation → reduces neuro-inflammation and vascular leakage [2] Same class as this compound; promotes bicarbonate diuresis and metabolic acidosis to speed acclimatization [1]
Efficacy (vs. Placebo) Shown to reduce AMS incidence with fewer side effects than acetazolamide in one trial [1] Significantly reduces AMS incidence; effective at 4 mg BID (OR=0.29) and 8-16 mg/day [2] [3] 250 mg BID is effective (OR=0.31); a 5-day prophylactic window [3]
Common Dosing Information scarce in available literature 2 mg every 6-8 hrs, or 4 mg every 6-12 hrs [1] [2] 125 mg BID for prophylaxis [1]
Key Advantages More hydrophilic; may have fewer CNS side effects (e.g., paresthesia) than acetazolamide [1] Rapid onset; useful for rapid, unplanned ascents; effective in susceptible individuals [2] Well-established efficacy; considered a preventive cornerstone [1] [3]
Key Limitations/ Side Effects Not currently licensed for use in the United States [1] Does not aid acclimatization; potential for rebound AMS upon discontinuation; systemic side effects with long-term use [2] Common side effects: paresthesia, nausea, headache; linked to Stevens-Johnson syndrome [1]

Experimental Protocols and Key Findings

For researchers, the methodology and key outcomes from pivotal studies are crucial.

  • Dexamethasone Clinical Trial Protocol: One key study on dexamethasone employed a randomized, placebo-controlled design [2]. Healthy participants received 8 mg of dexamethasone every 12 hours, starting at the time of ascent. They were then transported passively to a terrestrial altitude of 4,559 meters, where they remained for 48 hours. The primary outcome was the incidence of AMS, diagnosed using the Lake Louise Score (LLS). The study found a dramatic reduction in AMS incidence (30% in the DEX group vs. 89% in the placebo group) and also noted a significant preventive effect against High-Altitude Pulmonary Edema (HAPE) in susceptible individuals [2].
  • This compound Clinical Trial Findings: One relevant trial directly compared this compound with acetazolamide for AMS prevention [1]. While the specific protocol details are not provided in the available search results, the key finding was that fewer side effects were noted in the this compound cohort compared to those taking acetazolamide. This supports the proposed advantage of this compound having a more favorable side-effect profile due to its hydrophilic properties [1].

Mechanisms of Action Visualized

The following diagrams illustrate the distinct biological pathways through which these drugs operate.

G cluster_cai Carbonic Anhydrase Inhibitors (this compound, Acetazolamide) cluster_steroid Glucocorticoid (Dexamethasone) This compound This compound CAI Inhibits Carbonic Anhydrase Acetazolamide Acetazolamide Dexamethasone Dexamethasone DEX Binds Glucocorticoid Receptors Bicarb Bicarbonate Diuresis CAI->Bicarb induces Acidosis Metabolic Acidosis Bicarb->Acidosis Ventilation Enhanced Ventilation (Hyperventilation) Acidosis->Ventilation stimulates Acclimatization Faster Acclimatization Ventilation->Acclimatization improves AntiInflammatory Anti-Inflammatory Pathways DEX->AntiInflammatory activates Stabilization Vascular Stabilization DEX->Stabilization promotes ReducesAMS Reduces Neuro-inflammation and Symptoms of AMS/HACE AntiInflammatory->ReducesAMS leads to Stabilization->ReducesAMS

Key Takeaways for Researchers

  • This compound presents a promising profile as a carbonic anhydrase inhibitor with potentially fewer central nervous system (CNS) side effects, but its development and availability are currently limited [1].
  • Dexamethasone is a highly effective and fast-acting steroid, making it particularly valuable for emergency or rapid-ascent scenarios, though it does not facilitate the physiological process of acclimatization [2].
  • Evidence Gap: A significant gap exists in the literature. There is a need for rigorous, head-to-head randomized controlled trials (RCTs) that directly compare this compound and dexamethasone in terms of efficacy, optimal dosing, side-effect profiles, and specific use cases.

References

Comparative Inhibition Data for Selective CA Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the inhibition constants (Ki in nM) of several urea-linked benzenesulfonamide compounds, which share a similar primary sulfonamide zinc-binding group with benzolamide. This data illustrates how strategic molecular design can achieve high potency and selectivity, particularly for the human CA II (hCA II) isoform [1].

Compound ID Tail Group hCA II (Ki, nM) hCA IX (Ki, nM) hCA XII (Ki, nM) Selectivity Notes
8c 3-chlorophenyl 4.3 Information Missing Information Missing Highly potent for hCA II [1].
8f 3-trifluoromethylphenyl 8.2 Information Missing Information Missing High potency and exceptional selectivity for hCA II [1].
U-F (SLC-0111) 4-fluorophenyl 960 45 4 240-fold selectivity for hCA IX over hCA II; potent for hCA XII [2].
U-NO₂ 3-nitrophenyl 15 1 6 Most potent for hCA IX; low selectivity over hCA II [2].
U-CH₃ 3,5-dimethylphenyl 1765 7 6 High selectivity for hCA IX/XII over hCA II (250-300 fold) [2].

The search results indicate that this compound is a classical CA inhibitor but do not provide a full Ki profile against multiple isoforms for direct comparison [3]. One review notes that non-selective inhibitors like acetazolamide can cause side effects such as fatigue and renal dysfunction, which is a key motivation for developing selective agents like the ones in the table [1].

Mechanism and Experimental Insight

The high selectivity of modern inhibitors is achieved through the "tail approach", where a variable chemical moiety (the "tail") is attached to the zinc-binding sulfonamide group. This tail extends out of the enzyme's active site and interacts with isoform-specific residues in the outer rim, dictating selectivity [2].

  • Structural Basis for Selectivity: A key determinant is residue 131. In the off-target hCA II, this is a bulky phenylalanine (Phe131), which causes steric hindrance for larger inhibitor tails. In the target isoforms hCA IX and hCA XII, this residue is a valine (Val131) and alanine (Ala131), respectively, creating a more accommodating binding pocket [2]. This explains why inhibitors like U-CH₃ and U-F bind much more weakly to hCA II than to hCA IX/XII.
  • Experimental Protocol for Inhibition Assays: The data in the table above is typically generated using a stopped-flow carbon dioxide hydratase assay.
    • Method: The enzymatic reaction is monitored by the change in absorbance at a specific wavelength (e.g., 348 nm) using a stopped-flow instrument.
    • Procedure: The catalyst is a CA isoform (e.g., hCA II, hCA IX-mimic) dissolved in a buffer. The substrate is a solution of CO₂. The inhibitor is pre-incubated with the enzyme for a period (e.g., 10 minutes to 2 hours) to ensure complete binding.
    • Data Analysis: The initial reaction rates are measured at least six times in the presence of at least six different inhibitor concentrations. The inhibition constant (Ki) is calculated from the resulting data using a nonlinear regression or competitive inhibition equation [2].

Selectivity Mechanism of CA Inhibitors

The diagram below illustrates how the "tail approach" and structural differences between CA isoforms enable selective inhibitor design, based on insights from the research [1] [2].

G cluster_CAII hCA II (Off-Target) cluster_CAIX hCA IX/XII (Target) Inhibitor        CA InhibitorZinc-Binding Group (e.g., Sulfonamide)Variable Tail Moiety     ActiveSite_II            Active SitePhe 131         Inhibitor->ActiveSite_II Steric Clash ActiveSite_IX            Active SiteVal 131 / Ala 131         Inhibitor->ActiveSite_IX Favorable Binding

Research Context and Future Directions

  • Clinical Relevance of Selectivity: The drive for isoform-selective inhibitors is strongly motivated by therapeutic goals. Selective inhibition of hCA II is a targeted strategy for treating glaucoma with improved safety, while selectively inhibiting hCA IX/XII is a promising anti-cancer strategy, as one compound (SLC-0111) is already in clinical trials [1] [2].
  • This compound's Profile: Based on the search results, this compound is recognized as a classical sulfonamide-type CAI. However, like acetazolamide, it is considered a non-selective inhibitor, which can lead to undesired side effects due to the inhibition of off-target isoforms [3]. This underscores the value of the newer, more selective compounds.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

319.97076827 Da

Monoisotopic Mass

319.97076827 Da

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FC5AAH89R5

MeSH Pharmacological Classification

Carbonic Anhydrase Inhibitors

Other CAS

3368-13-6

Wikipedia

Benzolamide

Dates

Last modified: 08-15-2023
1: González Arbeláez LF, Ciocci Pardo A, Swenson ER, Álvarez BV, Mosca SM, Fantinelli JC. Cardioprotection of benzolamide in a regional ischemia model: Role of eNOS/NO. Exp Mol Pathol. 2018 Oct 9;105(3):345-351. doi: 10.1016/j.yexmp.2018.10.003. [Epub ahead of print] PubMed PMID: 30308197.
2: Ciocci Pardo A, Díaz RG, González Arbeláez LF, Pérez NG, Swenson ER, Mosca SM, Alvarez BV. Benzolamide perpetuates acidic conditions during reperfusion and reduces myocardial ischemia-reperfusion injury. J Appl Physiol (1985). 2018 Aug 1;125(2):340-352. doi: 10.1152/japplphysiol.00957.2017. Epub 2017 Dec 21. PubMed PMID: 29357509.
3: Collier DJ, Wolff CB, Hedges AM, Nathan J, Flower RJ, Milledge JS, Swenson ER. Benzolamide improves oxygenation and reduces acute mountain sickness during a high-altitude trek and has fewer side effects than acetazolamide at sea level. Pharmacol Res Perspect. 2016 May 19;4(3):e00203. doi: 10.1002/prp2.203. eCollection 2016 Jun. PubMed PMID: 27433337; PubMed Central PMCID: PMC4876137.
4: Cecchi A, Winum JY, Innocenti A, Vullo D, Montero JL, Scozzafava A, Supuran CT. Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides derived from 4-isothiocyanato-benzolamide. Bioorg Med Chem Lett. 2004 Dec 6;14(23):5775-80. PubMed PMID: 15501039.
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